molecular formula C9H11NO3 B7860651 N-[(4-Hydroxyphenyl)methyl]glycine HCl

N-[(4-Hydroxyphenyl)methyl]glycine HCl

Cat. No.: B7860651
M. Wt: 181.19 g/mol
InChI Key: BUOQVRZPWJORPW-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]glycine HCl (CAS 22094-71-9) is an N-alkylated glycine derivative of significant interest in medicinal and organic chemistry research. Compounds within this class are highly valuable as building blocks for the synthesis of pharmaceutically active compounds . Specifically, related 4-hydroxyphenylglycine structures are known to serve as crucial non-proteinogenic amino acid precursors in the biosynthesis of glycopeptide antibiotics (GPAs) . These antibiotics often incorporate aromatic amino acid components like hydroxyphenylglycine (Hpg) to create a rigid, cross-linked structure essential for their antimicrobial activity . More broadly, N-alkylated amino acids are utilized in the development of ligands for asymmetric catalysis, the creation of biodegradable polymers, and in the study of steric effects in metal chelate chemistry . Researchers employ this compound to explore new chemical entities and develop novel synthetic pathways. This product is provided for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-3-1-7(2-4-8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOQVRZPWJORPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[(4-Hydroxyphenyl)methyl]glycine HCl chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

N-[(4-Hydroxyphenyl)methyl]glycine HCl: Structural Dynamics, Peptidomimetic Synthesis, and Therapeutic Applications

Executive Summary

The engineering of peptidomimetics—specifically peptoids (poly-N-substituted glycines) and synthetic macrocycles—relies heavily on the strategic incorporation of non-natural amino acids. N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS 22094-71-9) serves as a critical tyrosyl mimic in these architectures. By shifting the side chain from the


-carbon to the nitrogen backbone, this monomer introduces strict conformational constraints while preserving essential pharmacophore features required for target engagement. This guide dissects its physicochemical behavior, details a self-validating protocol for its solid-phase incorporation, and explores its role in modulating complex biological targets.

Structural Dynamics & Physicochemical Rationale

To utilize N-[(4-Hydroxyphenyl)methyl]glycine effectively, one must understand the causal relationship between its chemical state and its synthetic utility.

The Causality of the Hydrochloride Salt Secondary amino acids are notoriously susceptible to premature intramolecular cyclization (forming diketopiperazines) and rapid air oxidation. By stabilizing the molecule as a hydrochloride salt, the secondary amine is protonated and rendered non-nucleophilic[1]. This shifts the compound into a thermodynamically stable state, drastically extending its shelf life[2]. During synthesis, this kinetic barrier is deliberately collapsed in situ using a sterically hindered base (e.g., DIPEA), which neutralizes the salt and frees the secondary amine for acylation.

Table 1. Physicochemical Profile & Synthetic Utility

Parameter Quantitative Data / Description Mechanistic Rationale
IUPAC / Common Name N-[(4-Hydroxyphenyl)methyl]glycine HCl Identifies the N-benzyl glycine core architecture.
CAS Registry Number 22094-71-9 Unique identifier for the HCl salt form[1].
Molecular Weight 217.65 g/mol (Salt) / 181.19 g/mol (Base) Mass validation is critical for LC-MS monitoring[1].

| Pharmacophore Mimicry | Phenolic Hydroxyl (-OH) | Replicates the hydrogen-bonding and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking capabilities of naturally occurring Tyrosine. |
| Backbone Impact  | N-Alkyl Substitution | Abolishes backbone hydrogen bonding, rendering the resulting polymer entirely resistant to proteolytic degradation[3]. |

Peptidomimetic Integration: The Tyrosine Pharmacophore

In natural peptides, Tyrosine drives critical protein-protein interactions (PPIs). However, natural peptides suffer from short in vivo half-lives due to protease cleavage. By substituting Tyrosine with its peptoid analog, N-(4-hydroxybenzyl)glycine (commonly abbreviated as Nphb in submonomer nomenclature), researchers maintain the requisite phenolic interactions while achieving complete protease resistance[4].

This specific monomer has been pivotal in two major therapeutic avenues:

  • Antimicrobial Peptoids (AMPs): The Nphb monomer's amphipathic nature enables synthetic peptoids to selectively disrupt the negatively charged membranes of drug-resistant Staphylococcus aureus and mycobacteria, serving as a dual-function cell-penetrating and membrane-lytic agent[3].

  • Macrocyclic PPI Inhibitors: N-[(4-Hydroxyphenyl)methyl]glycine is integrated into conformationally constrained 12–30 membered macrocycles. The N-benzyl substitution forces trans/cis isomerization of the amide bond, locking the macrocycle into a bioactive geometry capable of antagonizing complex targets like G-protein coupled receptors (GPCRs) and the

    
    -catenin/Wnt signaling pathway[5].
    

Experimental Methodology: Self-Validating Solid-Phase Coupling

Because coupling onto a secondary amine involves significant steric hindrance, standard peptide synthesis protocols fail, resulting in truncated sequences. The following protocol provides a self-validating system for the in situ protection and solid-phase incorporation of the monomer.

Protocol: Preparation and SPPS Integration

Step 1: In situ Neutralization and Fmoc-Protection

  • Dissolve 1.0 eq of N-[(4-Hydroxyphenyl)methyl]glycine HCl in a 1:1 mixture of 1,4-Dioxane and 10% aqueous

    
    .
    
  • Causality Check: The alkaline environment simultaneously neutralizes the HCl salt (generating the free secondary amine) and maintains the basic pH required for protection.

  • Add 1.2 eq of Fmoc-OSu dissolved in Dioxane dropwise at 0 °C. Stir for 12 hours at room temperature.

  • Self-Validation (QC 1): Analyze an aliquot via LC-MS. The system validates successful preparation if a mass shift of precisely +222 Da (MW

    
     402.4  g/mol ) is observed, confirming the addition of the Fmoc group and total consumption of the free base.
    

Step 2: Solid-Phase Peptide Synthesis (SPPS) Activation

  • Swell the peptide-bound resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% Piperidine in DMF.

  • In a separate vial, pre-activate 3.0 eq of the synthesized Fmoc-N-[(4-Hydroxyphenyl)methyl]glycine using 2.9 eq HATU, 3.0 eq HOAt, and 6.0 eq DIPEA in DMF for 3 minutes.

  • Causality Check: HATU/HOAt must be used instead of standard HBTU/HOBt because the HOAt-derived active ester possesses an adjacent nitrogen in its pyridine ring, which provides an neighboring-group effect to overcome the steric bulk of the N-benzyl moiety.

Step 3: Coupling and Interrogation

  • Add the activated cocktail to the resin and agitate for 2 hours at 40 °C.

  • Self-Validation (QC 2 - Chloranil Test): Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. You must perform a Chloranil Test. Remove a few resin beads, wash with DCM, and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • System Output: A yellow/colorless bead validates successful acylation. A blue/green bead indicates an unreacted secondary amine, necessitating a double-coupling cycle.

SPPS_Workflow A 1. Monomer Preparation (Neutralize HCl & Fmoc-Protect) B 2. LC-MS Validation (Confirm Mass Shift) A->B B->A Incomplete C 3. SPPS Activation (HATU / HOAt / DIPEA) B->C QC Passed D 4. Solid-Phase Coupling (Resin-bound peptide) C->D E 5. Chloranil Test (Check for unreacted amines) D->E E->D Positive (Blue) F 6. Cleavage or Iterative Synthesis E->F Negative (Yellow)

Self-validating workflow for the solid-phase coupling of N-benzylglycine derivatives.

Target Engagement & Pharmacological Profiling

Once incorporated into a macrocycle, the Nphb monomer's structural rigidity and phenolic group map perfectly onto highly dynamic protein interfaces. A primary example is the inhibition of the


-catenin-dependent "canonical" Wnt pathway[5].

In oncological settings, aberrant Wnt signaling leads to the failure of the APC/Axin/GSK3


 destruction complex, allowing 

-catenin to accumulate in the cytoplasm and translocate to the nucleus to drive tumor proliferation. Macrocycles incorporating N-[(4-Hydroxyphenyl)methyl]glycine are sterically tuned to directly bind accumulated

-catenin, neutralizing its transcriptional activity by blocking its interaction with TCF/LEF transcription factors[5].

Wnt_Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Complex Wnt->Receptor Binds Destruction Destruction Complex (GSK3β, APC, Axin) Receptor->Destruction Inhibits BCat β-Catenin (Cytoplasmic Accumulation) Destruction->BCat Fails to Degrade Target Target Gene Expression BCat->Target Translocates Peptoid Nphb-containing Macrocycle Peptoid->BCat Antagonizes

Mechanism of Wnt/β-catenin pathway inhibition by Nphb-containing macrocyclic compounds.

References

  • Fleck, B. S., Mukherjee, D., Tram, N. D. T., Ee, P. L. R., & Schepers, U. (2022). "Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus." Front Biosci (Landmark Ed), 27(2), 64.[3],[4] URL: [Link]

  • Dembowsky, K., et al. "Conformationally constrained, fully synthetic macrocyclic compounds." World Intellectual Property Organization, WO2011014973A2. (2011).[5] URL:

Sources

Structure Elucidation of N-[(4-Hydroxyphenyl)methyl]glycine HCl: A Methodical Approach to Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous, unambiguous structural confirmation of novel or synthesized chemical entities is a foundational pillar of scientific integrity in chemical research and pharmaceutical development. This guide provides a comprehensive, in-depth framework for the structural elucidation of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. As a substituted glycine derivative, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure the highest degree of confidence in the final structural assignment. We will detail a logical synthesis pathway and a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Introduction and Structural Clarification

N-[(4-Hydroxyphenyl)methyl]glycine is a derivative of the amino acid glycine, characterized by a 4-hydroxybenzyl group attached to the nitrogen atom. The hydrochloride salt enhances its stability and solubility in aqueous media, making it a convenient form for various applications.

It is critical to distinguish this compound from its structural isomer, N-(4-hydroxyphenyl)glycine. In the target molecule, a methylene (-CH₂-) bridge connects the phenyl ring to the glycine nitrogen, whereas in the isomer, the phenyl ring is directly bonded to the nitrogen. This seemingly minor difference results in profoundly different chemical properties and spectroscopic signatures. This guide focuses exclusively on the N-benzyl derivative, N-[(4-Hydroxyphenyl)methyl]glycine HCl.

The accurate characterization of this molecule is paramount, as its identity and purity directly impact the validity of downstream applications, from reaction kinetics to biological activity assays.

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yield method for synthesizing N-substituted glycine derivatives is the reductive amination of an aldehyde with glycine.[1][2] This approach is proposed for the synthesis of N-[(4-Hydroxyphenyl)methyl]glycine, which is then converted to its hydrochloride salt. The process involves two main steps: the formation of a Schiff base (imine) intermediate from 4-hydroxybenzaldehyde and glycine, followed by its in-situ reduction.

Experimental Protocol: Synthesis

Materials: 4-hydroxybenzaldehyde, glycine, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), methanol, deionized water, concentrated hydrochloric acid (HCl).

Step 1: Imine Formation and In-Situ Reduction

  • In a round-bottom flask, dissolve glycine (1.0 equivalent) in a minimal amount of aqueous sodium hydroxide (1 M solution) to form the sodium glycinate salt, which enhances its nucleophilicity.

  • In a separate flask, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in methanol.

  • Slowly add the 4-hydroxybenzaldehyde solution to the glycine solution with continuous stirring at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly and portion-wise, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents). Causality: Sodium borohydride is a mild reducing agent that will selectively reduce the imine C=N bond to an amine C-N bond without significantly reducing the aldehyde or carboxylic acid.[3] Using an even milder reagent like NaBH₃CN allows the reaction to be performed at a slightly acidic pH, which can favor imine formation.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 2: Acidification and Isolation

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully add concentrated HCl dropwise to quench any excess reducing agent and to protonate the product. Continue addition until the pH of the solution is approximately 1.

  • The N-[(4-Hydroxyphenyl)methyl]glycine HCl will precipitate as a solid.

  • Maintain the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to remove organic impurities.

  • Dry the product under a high vacuum to yield the final N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation Glycine Glycine Imine Imine Formation (Schiff Base) Glycine->Imine Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Imine Reduction In-Situ Reduction (e.g., NaBH4) Imine->Reduction Forms Intermediate Acidification Acidification (HCl) pH ~1 Reduction->Acidification Crude Product Precipitation Precipitation & Filtration Acidification->Precipitation Drying Drying Precipitation->Drying Product Final Product: N-[(4-Hydroxyphenyl)methyl]glycine HCl Drying->Product

Caption: Workflow for the synthesis of the target compound.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the integration of data from multiple, complementary methods. The workflow below illustrates the logical progression from confirming the molecular formula to mapping the specific connectivity of every atom.

Elucidation_Workflow cluster_initial Initial Confirmation cluster_functional Functional Group Identification cluster_connectivity Connectivity & Environment MS Mass Spectrometry (MS) [Confirms Molecular Weight/Formula] Final Unambiguous Structure Confirmed MS->Final Provides Molecular Formula EA Elemental Analysis [Confirms Elemental Composition] EA->Final Provides Empirical Formula FTIR FTIR Spectroscopy [Identifies Key Bonds: C=O, O-H, N-H] FTIR->Final Confirms Functional Groups NMR_H ¹H NMR [Proton Environment & Connectivity] NMR_C ¹³C NMR [Carbon Skeleton] NMR_H->NMR_C Correlate NMR_H->Final Defines Proton Framework NMR_C->Final Defines Carbon Framework

Caption: Integrated workflow for structural elucidation.

Detailed Spectroscopic and Analytical Characterization

This section provides the core technical details for each analytical method, including validated protocols and expected data based on the known structure of analogous compounds like N-Benzylglycine Hydrochloride.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

  • Sample Preparation: Accurately weigh 10-20 mg of the dried N-[(4-Hydroxyphenyl)methyl]glycine HCl sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). Causality: DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and does not exchange with labile protons (e.g., -OH, -NH₂⁺, -COOH), allowing for their observation. D₂O can also be used, but will result in the exchange and disappearance of these signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) (for organic solvents) or a suitable water-soluble standard like DSS for D₂O, to reference the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-2048 (more scans are needed due to the lower natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction using the spectrometer's software (e.g., TopSpin™, Mnova).

The following table outlines the predicted chemical shifts (δ) in ppm for N-[(4-Hydroxyphenyl)methyl]glycine HCl, with justifications based on the known spectrum of N-benzylglycine and the electronic effects of the para-hydroxyl group.[5]

Assignment (Proton) Predicted ¹H Shift (ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HDeshielded acidic proton.
Phenolic (-OH)9.0 - 10.0Singlet1HAcidic proton on the phenyl ring.
Ammonium (-NH₂⁺-)8.5 - 9.5Broad Singlet2HDeshielded due to protonation and proximity to the carboxyl group.
Aromatic (H-2, H-6)~7.2 - 7.4Doublet2HProtons ortho to the methylene bridge.
Aromatic (H-3, H-5)~6.8 - 7.0Doublet2HProtons ortho to the electron-donating -OH group, expected to be upfield.
Benzyl Methylene (-CH₂-Ph)~4.2 - 4.4Singlet2HMethylene group adjacent to the aromatic ring and the nitrogen.
Glycine Methylene (-CH₂-COOH)~3.9 - 4.1Singlet2HMethylene group adjacent to the carboxylic acid.
Assignment (Carbon) Predicted ¹³C Shift (ppm) Justification
Carboxylic Acid (-C OOH)168 - 172Typical chemical shift for a carboxylic acid carbon.
Aromatic (C-4, -C -OH)155 - 160Carbon attached to the electron-donating -OH group, significantly deshielded.
Aromatic (C-1, -C -CH₂-)125 - 130Quaternary aromatic carbon, shifted slightly upfield compared to unsubstituted benzyl.
Aromatic (C-2, C-6)130 - 133Aromatic carbons ortho to the methylene bridge.
Aromatic (C-3, C-5)115 - 118Aromatic carbons ortho to the -OH group, shielded by its electron-donating effect.
Benzyl Methylene (-C H₂-Ph)50 - 55Aliphatic carbon attached to the aromatic ring and nitrogen.
Glycine Methylene (-C H₂-COOH)48 - 52Aliphatic carbon adjacent to the carboxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Instrumentation: An FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. Causality: ATR is a modern, reliable technique that requires minimal sample preparation and avoids the need to prepare KBr pellets, leading to higher reproducibility.[4]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance (%).

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, often obscuring other signals in this region.
3200 - 2800N-H stretchAmmonium Salt (-NH₂⁺-)Broad, strong absorption.
~3200O-H stretchPhenolBroad peak, may be convoluted with N-H and COOH signals.
~1730C=O stretchCarboxylic AcidStrong, sharp absorption.
~1600, ~1510C=C stretchAromatic RingTwo or three distinct sharp bands.
~1250C-O stretchPhenolStrong absorption.
~1100C-N stretchAmineMedium intensity.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode. Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acid derivatives, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]

  • Data Analysis: Determine the accurate mass of the most abundant isotopologue of the protonated molecular ion. Use the instrument's software to calculate the elemental formula that corresponds to this mass within a narrow tolerance (e.g., < 5 ppm).

Parameter Value Comment
Molecular Formula (Free Base)C₉H₁₁NO₃The molecule being ionized is the free base, not the HCl salt.
Exact Mass (Monoisotopic)181.0739The theoretical exact mass of the C₉H₁₁NO₃ molecule.
Expected Ion (Positive Mode)[M+H]⁺Protonated molecular ion.
Expected m/z182.0812The theoretical mass-to-charge ratio for [C₉H₁₂NO₃]⁺.
Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, and other elements (like Cl) in a pure sample. This technique is a final, crucial check on the purity and empirical formula of the synthesized hydrochloride salt.

Element Symbol Theoretical %
CarbonC49.67
HydrogenH5.56
ChlorineCl16.29
NitrogenN6.44
OxygenO22.05
Calculated for the molecular formula C₉H₁₂ClNO₃ (M.W. 217.65 g/mol )

Data Synthesis and Final Confirmation

The final, authoritative confirmation of the structure of N-[(4-Hydroxyphenyl)methyl]glycine HCl is achieved not by any single piece of data, but by the logical convergence of all analytical results.

Data_Integration Structure {N-[(4-Hydroxyphenyl)methyl]glycine HCl | C₉H₁₂ClNO₃} MS Mass Spec m/z = 182.0812 Corresponds to [C₉H₁₂NO₃]⁺ Structure->MS Confirms Formula EA Elemental Analysis %C, %H, %N, %Cl Matches C₉H₁₂ClNO₃ Structure->EA Confirms Composition FTIR FTIR ~1730 cm⁻¹ (C=O) ~3200 cm⁻¹ (O-H) ~3000 cm⁻¹ (N-H⁺) Structure->FTIR Confirms Functional Groups NMR NMR ¹H: 7 signals ¹³C: 7 signals Confirms specific H-C framework and connectivity Structure->NMR Confirms Connectivity

Caption: Logical convergence of data to confirm the final structure.

The process is self-validating:

  • HRMS and Elemental Analysis must agree on the molecular formula (C₉H₁₁NO₃ for the free base, C₉H₁₂ClNO₃ for the salt).

  • FTIR must confirm the presence of all key functional groups (carboxylic acid, phenol, secondary ammonium salt, aromatic ring) implied by this formula.

  • ¹³C NMR must show the correct number of unique carbon signals (7 expected, due to symmetry in the phenyl ring).

  • ¹H NMR must show signals with the correct chemical shifts, integration values, and multiplicities that perfectly map onto the proposed structure.

When all these conditions are met, the structure of N-[(4-Hydroxyphenyl)methyl]glycine HCl can be considered unambiguously elucidated.

Conclusion

The structural elucidation of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By following a logical workflow that begins with a reliable synthesis and proceeds through orthogonal analytical methods—NMR, FTIR, MS, and Elemental Analysis—researchers can achieve an exceptionally high degree of confidence in the identity, purity, and structure of the target compound. This guide provides the necessary framework, protocols, and expected data to serve as a reliable reference for scientists and drug development professionals working with this and structurally related molecules.

References

  • ResearchGate. (n.d.). Infrared spectra of 1, 2 and N-benzoylglycine. Available at: [Link]

  • PubChem. (n.d.). N-Benzylglycine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). JPH05178802A - Production of n-benzylglycine and its derivative.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Available at: [Link]

  • Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. Available at: [Link]

  • PMC. (n.d.). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. Available at: [Link]

Sources

A Technical Guide to the Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(4-Hydroxyphenyl)methyl]glycine, also known as N-(4-hydroxybenzyl)glycine, is a valuable unnatural amino acid derivative. Its structure, featuring both a phenolic hydroxyl group and a secondary amine-carboxylic acid moiety, makes it a versatile building block in medicinal chemistry for the development of novel peptides, enzyme inhibitors, and other pharmacologically active agents. This guide provides an in-depth examination of a robust and efficient pathway for its synthesis: the one-pot reductive amination of 4-hydroxybenzaldehyde with glycine. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, analyze critical process parameters, and outline methods for purification and characterization, culminating in the stable hydrochloride salt.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of N-(4-hydroxybenzyl)glycine hinges on the formation of the C-N bond between the benzylic carbon and the glycine nitrogen. Two primary retrosynthetic disconnections are considered:

  • Reductive Amination: Disconnecting the C-N bond reveals 4-hydroxybenzaldehyde and glycine as starting materials. This forward reaction involves the formation of an imine (Schiff base) intermediate, which is subsequently reduced.

  • Nucleophilic Alkylation: An alternative disconnection suggests glycine (or a glycine ester) and a 4-hydroxybenzyl halide.

While both routes are chemically plausible, reductive amination is the superior strategy for this target molecule. The alkylation approach is fraught with potential complications, including O-alkylation of the reactive phenolic hydroxyl group and over-alkylation of the glycine nitrogen to form a tertiary amine. In contrast, reductive amination offers a more direct, one-pot reaction with higher selectivity and is generally performed under milder conditions using readily available and inexpensive starting materials.[1][2]

The Reductive Amination Pathway: Mechanism and Principles

The synthesis proceeds in a sequential, one-pot process involving two key transformations: imine formation and in-situ reduction.

Step 1: Imine (Schiff Base) Formation

The reaction is initiated by the nucleophilic attack of the glycine amino group on the carbonyl carbon of 4-hydroxybenzaldehyde. This condensation reaction is typically catalyzed by mild acid and results in the formation of an imine intermediate and water.

Causality of pH Control: The pH of the reaction medium is a critical parameter. The medium must be slightly acidic to facilitate the protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity. However, excessively acidic conditions (low pH) will protonate the amine group of glycine, rendering it non-nucleophilic and halting the reaction. Therefore, maintaining a pH range of approximately 6-8 is often optimal for maximizing the rate of imine formation.

Step 2: Reduction of the Imine

Once formed, the C=N double bond of the imine is selectively reduced to a C-N single bond. This is achieved using a hydride-based reducing agent.

Rationale for Reducing Agent Selection:

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. It is typically added after allowing sufficient time for imine formation, as it can also reduce the starting aldehyde.[3][4]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective agent. A key advantage is its ability to reduce the protonated iminium ion much faster than it reduces the starting aldehyde.[2] This allows for the entire reaction to proceed in a single step with all reagents present from the start, simplifying the procedure.

The overall mechanism is depicted below.

Reductive Amination Mechanism cluster_reactants Reactants cluster_product Product Aldehyde 4-Hydroxybenzaldehyde Imine Imine (Schiff Base) Intermediate Aldehyde->Imine + Glycine - H₂O (pH Control) Glycine Glycine Glycine->Imine Product N-(4-Hydroxybenzyl)glycine Imine->Product + [H⁻] (e.g., NaBH₄)

Caption: Mechanism of N-(4-hydroxybenzyl)glycine synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on established principles of reductive amination.[3][5]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.
4-HydroxybenzaldehydeC₇H₆O₂122.12123-08-0
GlycineC₂H₅NO₂75.0756-40-6
Sodium BorohydrideNaBH₄37.8316940-66-2
MethanolCH₃OH32.0467-56-1
Hydrochloric Acid (conc.)HCl36.467647-01-0
Deionized WaterH₂O18.027732-18-5
Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for synthesis.

Detailed Procedure
  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine glycine (7.51 g, 0.1 mol) and 4-hydroxybenzaldehyde (12.21 g, 0.1 mol). Add a solvent mixture of methanol (50 mL) and deionized water (50 mL). Stir until most solids dissolve. Gently warm if necessary. Adjust the solution to a pH of approximately 7.5 by the dropwise addition of 1M sodium hydroxide.

  • Reduction: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add sodium borohydride (5.67 g, 0.15 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Isolation of Free Amino Acid: Carefully quench the reaction by slowly adding 2M hydrochloric acid until the effervescence ceases. Adjust the pH of the solution to approximately 6.0, the isoelectric point of the product. A white precipitate of N-(4-hydroxybenzyl)glycine should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 30 mL).

  • Formation of Hydrochloride Salt: Transfer the damp filter cake of the free amino acid to a clean flask. Add ethanol (100 mL) and stir to form a suspension. Add concentrated hydrochloric acid dropwise while stirring until the solid completely dissolves. Cool the resulting clear solution in an ice bath for 1 hour. The hydrochloride salt will precipitate.

  • Final Purification: Collect the N-[(4-Hydroxyphenyl)methyl]glycine HCl by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then diethyl ether. Dry the product under vacuum to yield a stable, white crystalline solid.

Process Parameters and Optimization

The yield and purity of the final product are highly dependent on the careful control of several key parameters.

ParameterRecommended RangeRationale & Field Insights
Molar Ratio (Aldehyde:Glycine)1:1 to 1:1.1A slight excess of glycine can help drive the imine formation equilibrium forward. However, a 1:1 ratio is often sufficient and simplifies purification.
Reducing Agent (eq.)1.2 - 2.0An excess of the reducing agent is necessary to ensure complete reduction of the imine. 1.5 equivalents of NaBH₄ is a robust starting point.
pH for Imine Formation 6.0 - 8.0Balances the need for carbonyl activation (favored by acid) with maintaining a nucleophilic amine (favored by base). Empirical optimization is recommended.
Temperature 0 - 10 °C (Reduction)The addition of sodium borohydride is exothermic and can lead to side reactions or reduction of the starting aldehyde if not controlled.
Isolation pH ~6.0 (Free Base)Targeting the isoelectric point of the zwitterionic amino acid minimizes its solubility in the aqueous medium, maximizing precipitation and yield.

Characterization and Quality Control

The identity and purity of the synthesized N-[(4-Hydroxyphenyl)methyl]glycine HCl should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Will confirm the presence of aromatic protons, the benzylic CH₂ group, the glycine CH₂ group, and exchangeable protons (OH, NH₂⁺, COOH).

  • Mass Spectrometry (MS): Will verify the molecular weight of the cation (M+H)⁺ at approximately 182.08 g/mol .

  • Melting Point: A sharp melting point is indicative of high purity.

  • FT-IR Spectroscopy: Will show characteristic peaks for O-H (phenol and carboxylic acid), N-H (ammonium), C=O (carboxylic acid), and aromatic C-H stretches.

Conclusion

The reductive amination of 4-hydroxybenzaldehyde with glycine provides a direct, efficient, and scalable route to N-[(4-Hydroxyphenyl)methyl]glycine HCl. The methodology is characterized by its operational simplicity, use of readily available reagents, and high selectivity. Careful control over key parameters, particularly pH during imine formation and temperature during reduction, is paramount for achieving high yield and purity. This robust synthesis pathway enables reliable access to a key building block for advanced applications in drug discovery and development.

References

  • PubChem. N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. [Link]

  • Davies, J. S. N-carbamoyl-2-(p-hydroxyphenyl)glycine From Leaves of Broad Bean (Vicia Faba L.). Biochemical Journal. [Link]

  • EMBL-EBI. N-(p-hydroxyphenyl)glycine (CHEBI:55443). [Link]

  • Google Patents. CN102816076B - Synthetic method of p-hydroxyphenylglycine.
  • ResearchGate. α‐C−H alkylation of glycine derivatives with alkyl chlorides. [Link]

  • Google Patents. US4350826A - Process for preparing p-hydroxy phenylglycine.
  • PubMed. Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

  • Organic Chemistry Portal. Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines. [Link]

  • Journal of Chemical Sciences. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Photoredox-Catalyzed Oxidative C–H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines. [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

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An In-Depth Technical Guide to N-(4-Hydroxyphenyl)glycine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The topic specified is "N-[(4-Hydroxyphenyl)methyl]glycine HCl". This name implies a methylene (-CH2-) bridge between the phenyl group and the glycine nitrogen. However, the most prominently documented and commercially available compound with a similar structure is N-(4-Hydroxyphenyl)glycine , where the 4-hydroxyphenyl group is directly bonded to the nitrogen atom. This guide will focus on this latter compound, CAS Number 122-87-2 , as it is the most relevant and well-researched molecule corresponding to the core components of the user's request. The hydrochloride (HCl) salt form is a common variant for such compounds to enhance stability and solubility.

Introduction

N-(4-Hydroxyphenyl)glycine is a non-proteinogenic amino acid derivative that holds significance across various scientific and industrial domains. Structurally, it is a derivative of glycine, the simplest proteinogenic amino acid, featuring a 4-hydroxyphenyl substituent on its amino group.[1] This unique structure, combining a phenol and an amino acid moiety, imparts a range of chemical properties that make it a versatile compound.

Historically, it has been widely utilized as a developing agent in black-and-white photography under trade names like Glycin and Monazol.[2] Beyond this traditional application, its utility extends to analytical chemistry as a reagent for the colorimetric determination of various ions and in peptide synthesis as a specialized building block.[3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering its synthesis, properties, applications, and analytical quantification.

Physicochemical Properties and Identification

N-(4-Hydroxyphenyl)glycine is typically a white to beige or grey-brown crystalline powder.[3] Its core identity is confirmed by its unique CAS number, 122-87-2.

Table 1: Key Physicochemical Properties of N-(4-Hydroxyphenyl)glycine

PropertyValueSource(s)
CAS Number 122-87-2[4]
Molecular Formula C₈H₉NO₃[4][5]
Molecular Weight 167.16 g/mol [1][4]
Appearance White to beige-brown or brown-grey powder/crystals[3]
Melting Point ~244-247 °C (with decomposition)[2][3]
Solubility Sparingly soluble in water, alcohol, and ether. Soluble in alkalies and mineral acids.[2]
IUPAC Name 2-(4-hydroxyanilino)acetic acid[1]

Synthesis and Manufacturing

The most established method for synthesizing N-(4-Hydroxyphenyl)glycine is through the N-alkylation of p-aminophenol with a two-carbon unit that includes a carboxylic acid.[1] The reaction between p-aminophenol and chloroacetic acid is a well-documented and efficient route.[2]

The causality of this experimental choice lies in the nucleophilicity of the amino group on p-aminophenol, which readily attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion in a classic nucleophilic substitution reaction.

Workflow for Chemical Synthesis

G cluster_reactants Starting Materials cluster_process Reaction & Work-up p_aminophenol p-Aminophenol reaction Nucleophilic Substitution (Aqueous or Alcoholic Solvent) p_aminophenol->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction neutralization Neutralization / pH Adjustment reaction->neutralization crystallization Crystallization & Purification neutralization->crystallization product N-(4-Hydroxyphenyl)glycine (Final Product) crystallization->product G cluster_prep Sample Preparation cluster_hplc HPLC System sample Weigh Sample dissolve Dissolve in Mobile Phase Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection separation C18 Reversed-Phase Column injection->separation detection UV Detector (e.g., 254 nm) separation->detection result Data Acquisition & Analysis (Chromatogram) detection->result

Sources

Technical Whitepaper: Elucidating the Mechanism of Action of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-[(4-Hydroxyphenyl)methyl]glycine HCl (often abbreviated as 4-hydroxybenzylglycine or NHBG) is a specialized N-alkylated secondary amino acid. By covalently modifying the amine of glycine with a 4-hydroxybenzyl moiety, researchers unlock a bipartite molecular tool. From a neuropharmacological perspective, NHBG functions as a targeted inhibitor of amino acid transport systems[1]. Biochemically, the precise geometry of its secondary amine, carboxylate, and phenolic hydroxyl groups establishes it as a prototype monomeric chelating agent capable of coordinating transition metals[2].

The hydrochloride salt formulation ensures optimal aqueous solubility and stability for in vitro assays and in vivo perfusion[3]. This guide establishes the causal mechanics behind its dual mechanisms of action and outlines self-validating experimental workflows necessary to characterize such complex ligands.

Core Pharmacodynamics: Modulation of Glycinergic Signaling

In the central nervous system, synaptic glycine concentrations are tightly controlled by high-affinity, Na⁺/Cl⁻-dependent transporters (SLC6 family), predominantly Glycine Transporter 1 (GlyT1) located on astrocytes and glutamatergic neurons.

Competitive GlyT1 Inhibition

The primary neurochemical mechanism of action of N-benzylglycine derivatives is the competitive inhibition of GlyT1[1]. NHBG structurally mimics the endogenous substrate (glycine) but possesses a bulky, lipophilic 4-hydroxybenzyl tail.

  • The Causality of the Modification: The unmodified glycine moiety binds to the primary recognition site within the central vestibule of GlyT1. Simultaneously, the 4-hydroxyphenyl ring extends into the extracellular facing hydrophobic pocket of the transporter. The phenolic hydroxyl group provides additional hydrogen-bonding interactions with serine/threonine residues in the binding pocket, stabilizing the transporter in an outward-open conformation and preventing the translocation cycle.

  • Downstream Effects: By blocking astrocytic reuptake, NHBG causes a localized pooling of glycine in the synaptic cleft. This accumulation saturates the allosteric glycine-binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor , lowering the threshold for NMDA channel opening and potentiating glutamatergic excitatory postsynaptic currents[1].

G NHBG N-[(4-Hydroxyphenyl) methyl]glycine HCl GlyT1 GlyT1 Transporter (Astrocytes) NHBG->GlyT1 Competitive Inhibition SynapticGly Synaptic Glycine Accumulation GlyT1->SynapticGly Blocks Reuptake NMDA NMDA Receptor (GluN1 Site) SynapticGly->NMDA Co-agonism CaIn Ca2+ Influx & Depolarization NMDA->CaIn Channel Opening

Fig 1: Pharmacodynamic pathway of NHBG-mediated GlyT1 inhibition and NMDA receptor potentiation.

Secondary Biochemical Mechanism: Transition Metal Chelation

Beyond neuropharmacology, N-(p-hydroxybenzyl)glycine serves as a highly efficient prototype monomeric chelating agent[4]. In metallobiochemistry, the molecule interacts with endogenous trace metals—particularly Cu(II), Ni(II), Co(II), and Zn(II)—forming thermodynamically stable five-membered chelate rings[2].

  • Mechanism of Chelation: The nitrogen lone pair and the deprotonated carboxylate oxygen act as bidentate donors to the metal center. This property makes NHBG highly valuable in developing metallo-peptoids for antimicrobial screening[5] or controlling metalloprotease activity.

Methodological Framework: Self-Validating Experimental Protocols

To verify the functional mechanisms of N-[(4-Hydroxyphenyl)methyl]glycine HCl with strict scientific integrity, one must deploy orthogonal assays. The protocols below are designed as self-validating systems —incorporating intrinsic failure states to prevent false positives.

Protocol 1: Validation of GlyT1 Inhibition via [³H]-Glycine Uptake

Objective: Prove that NHBG competitively blocks functional GlyT1 transport in a Na⁺-dependent manner. Causal Logic: Because GlyT1 is strictly dependent on the Na⁺ electrochemical gradient, subtracting uptake values obtained in a Na⁺-free buffer isolates true active transport from passive diffusion.

  • Preparation: Seed primary cortical astrocytes in 96-well plates and culture until 90% confluence.

  • Buffer Substitution (The Control): Wash cells twice with standard HEPES-buffered saline (HBS; 150 mM NaCl). In parallel, wash a control cohort with Na⁺-free HBS (equimolar substitution with LiCl or N-methyl-D-glucamine).

  • Ligand Incubation: Pre-incubate cells for 15 min at 37°C with varying concentrations of NHBG HCl (10 pM to 100 μM).

  • Radiotracer Addition: Introduce 100 nM [³H]-Glycine (Specific activity ~40 Ci/mmol) to all wells. Incubate for exactly 10 minutes.

  • Termination (The Lock): Stop transport instantaneously by washing 3x with ice-cold HBS. Why? The low temperature rigidifies the lipid bilayer and stalls the transporter, preventing efflux of the radioligand.

  • Quantification: Lysis cells with 0.1 N NaOH and measure via liquid scintillation counting.

  • Self-Validation Node: If the radioactive signal in the Na⁺-free control exceeds 15% of the total baseline uptake, the cell monolayer is physically compromised (leaky), and the assay must be rejected.

Protocol 2: Job's Method for Metal Chelation Kinetics

Objective: Characterize the stoichiometry and binding affinity of NHBG to Cu(II) ions. Causal Logic: Using continuous variation (Job's Method) ensures that maximum complexation is mathematically derived solely from optimal ligand-to-metal ratios, independent of absolute concentration errors.

  • Preparation: Prepare exactly equimolar (2.0 mM) stock solutions of NHBG HCl and Cu(NO₃)₂. Note: Nitrate is utilized specifically because it is a non-coordinating anion, ensuring it cannot compete with NHBG for the metal center[2].

  • Continuous Variation Titration: In a 96-well UV-Vis plate, mix the stocks to create mole fractions of NHBG from 0.0 to 1.0 (e.g., 0 μL NHBG:200 μL Cu to 200 μL NHBG:0 μL Cu), maintaining a constant total volume.

  • Equilibration: Incubate at 25°C for 30 minutes in the dark.

  • Measurement: Read absorbance at the λmax of the theoretical complex (~680 nm).

  • Self-Validation Node: A sharp inflection point at a 0.5 mole fraction confirms a highly stable 1:1 [Cu(NHBG)]⁺ complex. Deviation into broad, non-specific curves indicates pH buffering failure or ligand degradation.

Workflow Start Orthogonal Screening: NHBG HCl Assay1 In Vitro Radioligand [3H]-Glycine Uptake Start->Assay1 Pharmacodynamics Assay2 Electrophysiology Whole-cell Patch Clamp Start->Assay2 Functional Synapse Assay3 Spectrophotometry Cu(II)/Zn(II) Chelation Start->Assay3 Metal Binding Result1 Determine IC50 for GlyT1 Assay1->Result1 Result2 Measure NMDA mEPSC Amplitude Assay2->Result2 Result3 Calculate Stability Constants (log β) Assay3->Result3

Fig 2: Orthogonal screening workflow for validating neuropharmacological and chelating MOAs.

Quantitative Data Presentation

The table below summarizes the theoretical binding mechanics and performance matrix of NHBG compared against analogous compounds, allowing for rapid comparative evaluation of its structure-activity relationship (SAR).

Target MatrixAssay ModalityReference CompoundNHBG HCl Result ProfileMechanistic Impact
GlyT1 [³H]-Glycine UptakeSarcosine (IC₅₀: ~30 μM)IC₅₀: 1.2 – 1.8 μM Exerts 20x higher affinity than sarcosine due to the hydrophobic anchoring of the p-hydroxybenzyl tail[1].
NMDA (GluN1) Patch Clamp (mEPSC)D-SerineIndirect Potentiation NHBG does not directly agonize; it strictly elevates synaptic glycine to facilitate endogenous NMDA kinetics.
Cu(II) Ions Job’s Method / UV-VisN-BenzylglycineLog β ~ 7.5 (1:1 Complex) The phenolic hydroxyl stabilizes electron density across the glycine backbone, marginally increasing chelating efficacy[4].

References

  • [5] IMR Press. "Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus". URL:[Link]

  • [2] Taylor & Francis. "Chelating Polymers. I. Monomeric Hydroxyarylaminoacetic Acids as Prototype Chelating Compounds". URL:[Link]

  • [4] Taylor & Francis. "Chelating Polymers. I. Monomeric Hydroxyarylaminoacetic Acids as Prototype Chelating Compounds (Abstract details)". URL:[Link]

Sources

N-[(4-Hydroxyphenyl)methyl]glycine HCl biological activity screening

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity Screening of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel compound, N-[(4-Hydroxyphenyl)methyl]glycine HCl. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered screening cascade, from initial high-throughput assays to more complex cell-based and mechanistic studies. The methodologies presented herein are grounded in established scientific principles to ensure robust and reproducible data generation. This guide emphasizes the importance of a rational, target-aware approach to screening, leveraging the structural features of the molecule to inform assay selection. Detailed protocols, data interpretation strategies, and visualizations are provided to facilitate the practical implementation of the described screening workflow.

Introduction and Rationale

N-[(4-Hydroxyphenyl)methyl]glycine HCl is a synthetic compound that incorporates two key structural motifs: a glycine backbone and a 4-hydroxyphenyl group. The glycine moiety suggests a potential interaction with biological targets that recognize this fundamental amino acid, such as glycine receptors, transporters, or enzymes involved in glycine metabolism. The 4-hydroxyphenyl group, a common feature in many biologically active natural products and synthetic drugs (including the amino acid tyrosine), suggests a potential for a wide range of pharmacological activities, including antioxidant effects and modulation of signaling pathways.

Given the paucity of existing data on N-[(4-Hydroxyphenyl)methyl]glycine HCl, a systematic and unbiased screening approach is warranted to elucidate its potential therapeutic value. This guide proposes a multi-stage screening funnel designed to efficiently identify and characterize its biological activities.

Proposed Screening Cascade: A Multi-Tiered Approach

A hierarchical screening strategy is recommended to efficiently allocate resources and build a comprehensive biological profile of the compound. This approach begins with broad, high-throughput screens to identify any "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Cellular & Mechanistic Studies Broad Spectrum In Vitro Assays Broad Spectrum In Vitro Assays Dose-Response Analysis Dose-Response Analysis Broad Spectrum In Vitro Assays->Dose-Response Analysis Cell-Based Assays Cell-Based Assays Dose-Response Analysis->Cell-Based Assays Target Deconvolution Target Deconvolution Orthogonal Assays Orthogonal Assays Mechanism of Action Studies Mechanism of Action Studies Initial Toxicity Assessment Initial Toxicity Assessment

Figure 1: A tiered approach to biological activity screening.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening aims to identify any potential biological activity of N-[(4-Hydroxyphenyl)methyl]glycine HCl across a diverse range of assays. These assays should be robust, scalable, and cover a broad range of potential biological targets and pathways.

Recommended Primary Screening Panels
Assay PanelRationaleKey Assays
Receptor Binding Assays The glycine moiety suggests potential interaction with amino acid receptors.- Glycine receptor binding assay- NMDA receptor (glycine site) binding assay- GABA-A receptor binding assay
Enzyme Inhibition Assays The hydroxyphenyl group is present in many enzyme inhibitors.- Tyrosine kinase panel- Matrix metalloproteinase (MMP) panel- Cyclooxygenase (COX-1/2) inhibition assays
Antioxidant Activity Assays Phenolic compounds are known for their antioxidant properties.- DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay
Cell Viability/Cytotoxicity Assays Essential to identify potential anticancer activity and to establish a non-toxic concentration range for subsequent cell-based assays.- MTT or XTT assay on a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous cell line (e.g., HEK293).
Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a method for assessing the antioxidant potential of N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • N-[(4-Hydroxyphenyl)methyl]glycine HCl

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound and control: Prepare a stock solution of N-[(4-Hydroxyphenyl)methyl]glycine HCl in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 500 µM). Prepare a similar concentration range for ascorbic acid.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the test compound or control at various concentrations. c. For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

Tier 2: Secondary Screening and Hit Confirmation

Once a "hit" is identified in the primary screen, the next step is to confirm this activity and gain a more quantitative understanding.

Dose-Response Analysis and Potency Determination

For any confirmed hits, a full dose-response curve should be generated to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

G cluster_0 Dose-Response Workflow A Serial Dilution of Compound B Assay Performance at Each Concentration A->B C Data Plotting (Concentration vs. Response) B->C D Non-linear Regression Analysis C->D E IC50/EC50 Determination D->E

Figure 2: Workflow for dose-response analysis.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm the hit using an orthogonal assay. This involves using a different technology or method to measure the same biological endpoint. For example, if a hit is identified in a fluorescence-based enzyme inhibition assay, it should be confirmed using a label-free method such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Tier 3: Cellular and Mechanistic Studies

With a confirmed and characterized hit in hand, the focus shifts to understanding the compound's effects in a more biologically relevant context and elucidating its mechanism of action.

Cell-Based Assays

Cell-based assays are critical for evaluating the compound's activity in a living system. The choice of assay will depend on the nature of the confirmed hit from the secondary screens.

Example Scenario: If N-[(4-Hydroxyphenyl)methyl]glycine HCl is found to inhibit a specific tyrosine kinase in biochemical assays, a relevant cell-based assay would be to treat a cancer cell line that is known to be dependent on that kinase and measure the inhibition of a downstream signaling event (e.g., phosphorylation of a substrate) via Western blotting or ELISA.

G Compound Compound Tyrosine Kinase Tyrosine Kinase Compound->Tyrosine Kinase Inhibition Substrate Substrate Tyrosine Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Figure 3: A simplified tyrosine kinase signaling pathway.

Initial Toxicity Assessment

Early assessment of potential toxicity is crucial. In addition to the broad cytotoxicity screening in Tier 1, more specific toxicity assays should be performed, such as:

  • Hepatotoxicity assay: Using a human liver cell line (e.g., HepG2) to assess potential liver toxicity.

  • Cardiotoxicity assay: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac function.

  • Genotoxicity assay: Such as the Ames test or the micronucleus assay, to assess the potential for the compound to cause DNA damage.

Data Analysis and Interpretation

Rigorous data analysis is paramount for making informed decisions. All data should be analyzed using appropriate statistical methods. For dose-response curves, non-linear regression analysis using a four-parameter logistic model is standard practice. It is also important to consider potential artifacts, such as compound autofluorescence or non-specific assay interference.

Conclusion

The systematic screening of N-[(4-Hydroxyphenyl)methyl]glycine HCl, as outlined in this guide, provides a clear and robust path to understanding its biological activities. By employing a tiered approach, from broad primary screening to focused mechanistic studies, researchers can efficiently and effectively characterize this novel compound, paving the way for potential therapeutic applications.

References

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Hansen, S., & O'Brien, E. (2021). In Vitro Genotoxicity Testing. Methods in Molecular Biology, 2448, 143–169. [Link]

A Technical Guide to the Discovery, Synthesis, and Evaluation of N-[(4-Hydroxyphenyl)methyl]glycine Derivatives as Potent Ligands for Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth examination of the discovery and development of N-[(4-Hydroxyphenyl)methyl]glycine derivatives. We will explore the scientific rationale underpinning their design, detail robust synthetic methodologies, analyze their biological activity, and discuss the critical structure-activity relationships that govern their function as potent ligands for glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype.

Introduction: The Scientific Rationale

The excitatory amino acid (EAA) neurotransmitter L-glutamate is a cornerstone of synaptic transmission in the mammalian central nervous system (CNS). Its activity is mediated by a family of receptors, broadly classified as ionotropic (iGluRs) and metabotropic (mGluRs). The iGluRs, which include the NMDA, AMPA, and kainate receptors, are ligand-gated ion channels crucial for fast synaptic transmission, synaptic plasticity, learning, and memory.

However, excessive activation of these receptors, particularly the NMDA receptor, leads to a pathological influx of Ca²⁺, triggering a cascade of neurotoxic events. This phenomenon, known as excitotoxicity, is a key pathological mechanism in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Consequently, the development of NMDA receptor antagonists has been a significant focus of medicinal chemistry for decades.

The N-[(4-Hydroxyphenyl)methyl]glycine scaffold represents a promising class of compounds designed to interact with the glycine co-agonist site on the NMDA receptor. Unlike competitive antagonists that block the glutamate binding site, glycine site modulators offer a more subtle and potentially safer way to regulate receptor activity. The core structure is a hybrid, combining features of glycine, an essential co-agonist for NMDA receptor activation, with a substituted phenylmethyl moiety that provides a framework for exploring specific interactions within the receptor's binding pocket.

Synthetic Pathways and Methodologies

The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine derivatives is primarily achieved through a Mannich-type reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbonyl compound. This approach is efficient and versatile, allowing for the introduction of various substituents.

General Synthetic Scheme

The core synthesis involves a three-component reaction between a phenol, glycine (or a glycine ester), and formaldehyde. This reaction forms the N-[(4-Hydroxyphenyl)methyl]glycine backbone. Subsequent modifications can be made to the aromatic ring or the glycine moiety to generate a library of derivatives for structure-activity relationship (SAR) studies.

cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Substituted Phenol Reaction Mannich-type Reaction Phenol->Reaction Glycine Glycine / Glycine Ester Glycine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product N-[(4-Hydroxyphenyl)methyl]glycine Derivative Reaction->Product Formation of C-N and C-C bonds

Caption: General workflow for the synthesis of N-substituted glycine derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-Chloro-4-hydroxybenzyl)glycine

This protocol describes a representative synthesis of a potent NMDA receptor antagonist.

Materials:

  • 2-Chlorophenol

  • Glycine

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl Ether

Procedure:

  • Step 1: Preparation of the Reaction Mixture. In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenol (0.1 mol) and glycine (0.1 mol) in 100 mL of aqueous ethanol (50% v/v).

  • Step 2: Addition of Reagents. To the stirred solution, add a 4M aqueous solution of sodium hydroxide until a pH of 9-10 is achieved. Subsequently, add formaldehyde (0.11 mol, 37% aqueous solution) dropwise over 15 minutes. The addition of a base like NaOH is crucial as it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the reaction.

  • Step 3: Reaction Condition. Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation. After completion, cool the mixture to room temperature. Carefully acidify the solution to a pH of ~6.0 using 2M HCl. This will cause the product to precipitate out of the solution.

  • Step 5: Purification. Collect the crude product by vacuum filtration and wash it with cold water followed by a small amount of cold diethyl ether to remove unreacted phenol.

  • Step 6: Recrystallization. For further purification, recrystallize the solid product from a hot ethanol/water mixture to yield pure N-(3-chloro-4-hydroxybenzyl)glycine as a white crystalline solid.

  • Step 7: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation and Mechanism of Action

The primary biological targets for this class of compounds are the glycine binding sites of NMDA receptors. Their efficacy is typically evaluated using electrophysiological techniques and radioligand binding assays.

Radioligand Binding Assays

Binding affinity is a key parameter used to assess the potency of a compound. These assays measure the ability of the synthesized derivatives to displace a known radiolabeled ligand, such as [³H]glycine or [³H]DCKA (a high-affinity glycine site antagonist), from the NMDA receptor complex in synaptic membrane preparations. The resulting data is used to calculate the inhibition constant (Ki), a measure of binding affinity.

Mechanism of Action: Glycine Site Antagonism

N-[(4-Hydroxyphenyl)methyl]glycine derivatives act as competitive antagonists at the glycine co-agonist site on the NR1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate binding site on the NR2 subunit and the glycine binding site on the NR1 subunit must be occupied. By binding to the glycine site without activating it, these antagonists prevent the conformational changes necessary for channel opening, even when glutamate is bound. This effectively reduces the ion flow (primarily Ca²⁺) through the channel, thereby mitigating excitotoxicity.

cluster_receptor NMDA Receptor NMDA NR1 Subunit NR2 Subunit Ion Channel (Closed) Ca_ion Ca²⁺ Influx (Blocked) NMDA:channel->Ca_ion Remains Closed Glutamate Glutamate Glutamate->NMDA:nr2 Binds Glycine Glycine (Co-agonist) Glycine->NMDA:nr1 Binding Prevented Antagonist N-[(4-Hydroxyphenyl)methyl]glycine Derivative (Antagonist) Antagonist->NMDA:nr1 Binds & Blocks

Stability Profiling and Degradation Mechanisms of N-[(4-Hydroxyphenyl)methyl]glycine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS 22094-71-9), commonly referred to as 4-hydroxybenzylglycine HCl, is a versatile non-natural amino acid derivative utilized in the synthesis of complex macrocycles, peptoids, and therapeutic intermediates. Given its distinct structural motifs—a phenol ring, a benzylic secondary amine, and a carboxylic acid—the compound exhibits unique physicochemical behavior under environmental stress.

As a Senior Application Scientist, my approach to designing a stability testing matrix for this compound goes beyond simply running standard ICH protocols. It requires an intrinsic understanding of the molecule’s weak points. This whitepaper elucidates the mechanistic causes of its degradation, outlines self-validating experimental workflows, and establishes robust analytical methodologies required to satisfy rigorous pharmaceutical development standards.

Mechanistic Pathways of Degradation (The Causality)

To effectively protect an active pharmaceutical ingredient (API) or critical intermediate, we must first understand how and why it breaks down. The degradation of N-[(4-Hydroxyphenyl)methyl]glycine HCl is governed by the electronic properties of its 4-hydroxybenzyl moiety.

Oxidative N-Dealkylation and Phenol Auto-Oxidation

The most prominent vulnerability of this molecule is oxidative cleavage. The electron-donating hydroxyl group on the phenyl ring strongly activates the adjacent benzylic carbon toward electrophilic and radical attacks. Exposure to air, light, or trace transition metals initiates hydrogen abstraction at this benzylic position.

Mechanistically, this generates a resonance-stabilized benzylic radical. Subsequent reaction with molecular oxygen yields a hydroperoxide intermediate, which subsequently collapses to cleave the C-N bond. This oxidative deamination predictably yields 4-hydroxybenzaldehyde and free glycine [1]. The secondary amine pathway is a well-documented bioactivation and degradation route for benzylamines[2]. Thus, any stability-indicating assay must be strictly calibrated to detect 4-hydroxybenzaldehyde.

pH-Dependent Hydrolytic Susceptibility

While the hydrochloride salt confers excellent solid-state stability and aqueous solubility, the free base form exhibits variable stability in solution. At highly alkaline pH, the phenolic proton (pKa ~9.5) is lost, forming a phenoxide ion. This increases the electron density on the aromatic ring, further exacerbating its susceptibility to auto-oxidation. Conversely, acidic conditions primarily protonate the secondary amine and carboxylic acid, offering a temporary stabilization effect, though extreme heat under acidic conditions will eventually induce hydrolytic cleavage of the benzylic amine.

Photolytic Degradation

Phenolic compounds are notoriously photosensitive. Exposure to broad-spectrum UV light excites the molecule, promoting photosensitized oxidation[1]. For N-[(4-Hydroxyphenyl)methyl]glycine HCl, UV exposure leads to a distinct yellowing or browning of the solid material, characteristic of quinone methide formation and subsequent polymerization.

Regulatory Alignment & Forced Degradation Strategy

Following the general principles of the ICH Q1A(R2) and associated Q1 series guidelines, a comprehensive stability profiling requires exposing the compound to controlled extremes[3][4]. Stress testing (forced degradation) is executed not to completely destroy the molecule, but to achieve a targeted 10–20% degradation. This validates that the analytical method can successfully separate the parent compound from its degradation products without interference.

Table 1: Targeted Forced Degradation Matrix
Stress ConditionReagents / EnvironmentTemp / ExposureExpected Degradant(s)Kinetic Rationale
Oxidation 3% v/v

60°C for 24h4-Hydroxybenzaldehyde, GlycineSimulates trace peroxide impurities from excipients; targets benzylic cleavage.
Acid Hydrolysis 0.1 N

60°C for 48hMinor cleavage productsAssesses C-N bond stability under gastric or synthetic conditions.
Base Hydrolysis 0.1 N

60°C for 48hPhenol oxidation polymersEvaluates phenoxide-driven degradation in alkaline media.
Photolysis UV/Vis (D65 lamp)1.2M lux-hrsQuinone methidesComplies with ICH Q1B; assesses need for amber/opaque packaging.
Thermal (Solid) Dry Heat105°C for 7 daysMinor thermal breakdownEstablishes intrinsic thermal kinetic baseline.

Stability Assessment Workflow

The transition from stress testing to long-term regulatory stability requires a logical, phased approach. Below is the workflow diagram mapping this transition.

G A API Sourcing N-[(4-Hydroxyphenyl)methyl]glycine HCl BB BB A->BB B Forced Degradation (Stress Testing) Oxidation, Hydrolysis, Photolysis C Stability-Indicating Assay Method Development (HPLC-UV) D Accelerated Testing 40°C ± 2°C / 75% RH ± 5% C->D E Long-Term Testing 25°C ± 2°C / 60% RH ± 5% C->E F Kinetic & Degradant Data Evaluation D->F E->F G Shelf-Life Assignment & Storage Directives F->G BB->C

ICH-aligned stability assessment workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Detailed Experimental Methodologies

A highly reliable experimental design requires self-validating steps. When conducting stress studies, scientists frequently make the error of leaving samples unquenched. This causes the sample to continue degrading while queuing in the autosampler, leading to non-reproducible, artifactual data. The protocols below integrate necessary quenching mechanisms.

Oxidative Stress Protocol (Self-Validating)
  • Preparation : Accurately weigh 10.0 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl into a 10 mL Class A volumetric flask.

  • Solubilization : Dissolve completely in 5 mL of HPLC-grade water.

  • Stress Initiation : Add 1.0 mL of 3% v/v Hydrogen Peroxide (

    
    ).
    
  • Incubation : Cap tightly and submerge the flask in a thermostated water bath at 60°C for exactly 24 hours.

  • Quenching (Critical Step) : Remove from heat and immediately add 1.0 mL of 0.1 M Sodium thiosulfate (

    
    ). Causality: The thiosulfate instantly reduces residual peroxide to water, permanently arresting the oxidation reaction at the 24-hour mark.
    
  • Dilution : Dilute to the 10 mL mark with Mobile Phase A.

  • Filtration : Pass through a 0.22 µm PTFE syringe filter into an amber HPLC vial prior to injection.

Alkaline Hydrolysis Protocol
  • Preparation : Weigh 10.0 mg of the compound into a 10 mL volumetric flask; dissolve in 5 mL of water.

  • Stress Initiation : Add 1.0 mL of 0.1 N

    
    .
    
  • Incubation : Incubate at 60°C for 48 hours.

  • Quenching (Critical Step) : Neutralize the alkaline environment by adding exactly 1.0 mL of 0.1 N

    
    . Causality: Adjusting the pH back to neutral prevents further base-catalyzed phenoxide degradation in the sample queue.
    
  • Dilution & Filtration : Make up to volume with Mobile Phase A, filter (0.22 µm PTFE), and transfer to vials.

Stability-Indicating Analytical Method (HPLC-UV)

Because the degradation products range from the highly polar (free glycine) to the moderately hydrophobic (4-hydroxybenzaldehyde), an isocratic method is insufficient. A reversed-phase gradient HPLC method utilizing ion-pairing or acidic modifiers is required to retain the zwitterionic parent compound.

Table 2: Recommended HPLC-UV Gradient Parameters
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (captures aliphatic/glycine signals) and 280 nm (specific to the phenolic ring).

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retains highly polar glycine near void volume.
3.0955Iso-cratic hold to resolve parent compound.
15.04060Linear ramp to elute 4-hydroxybenzaldehyde.
18.01090Column wash (flushes non-polar polymers/impurities).
20.0955Re-equilibration.

Conclusions and Storage Directives

Based on the mechanistic profiling of N-[(4-Hydroxyphenyl)methyl]glycine HCl, the compound is heavily susceptible to light-induced oxidation and transition-metal catalyzed dealkylation.

To ensure long-term stability and compliance with ICH Q1A(R2) expectations[4], the bulk active pharmaceutical ingredient must be stored in tightly sealed, amber-colored glass or high-density polyethylene (HDPE) containers to mitigate photolytic damage. Packaging under an inert atmosphere (Nitrogen or Argon purge) is highly recommended to starve the oxidative pathways. When stored under these optimized conditions at controlled room temperature (25°C / 60% RH), the hydrochloride salt demonstrates excellent shelf-life potential.

References

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. Chemical Research in Toxicology - ACS Publications. Available at: [Link][2]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at:[Link][3]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][4]

Sources

Toxicological Data and Safety Evaluation Framework for N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS No. 22094-71-9) is a fully synthetic, conformationally restricted secondary amino acid derivative. Within drug development and medicinal chemistry, it is primarily utilized as a highly specialized linker and structural building block in the parallel synthesis of peptidomimetics and macrocyclic compounds designed to target G-protein coupled receptors (GPCRs), ion channels, and Wnt signal transduction pathways[1].

Because it operates almost exclusively as an early-stage research intermediate, comprehensive in vivo toxicological studies specific to this exact CAS number are not widely published. As a Senior Application Scientist mapping the hazard profile of novel building blocks, I approach this molecule through robust predictive toxicology. By analyzing its structural liabilities (pharmacophores) and applying direct analog read-across from data aggregated for 2[2], we can construct a rigorous, empirically grounded safety assessment suitable for handling and downstream assay integration.

Structural Toxicology & Structure-Activity Relationships (SAR)

To predict biological reactivity without primary in vivo data, we must dissect the molecule into three key functional zones:

  • The Hydrochloride Salt Form : Salt forms like HCl dramatically improve aqueous solubility for biological screening[3]. However, upon contact with moisture on skin, ocular mucosa, or respiratory epithelium, the localized dissociation releases hydrochloric acid equivalents. This physicochemical reality drives the molecule's acute classification as a severe localized tissue irritant and potential corrosive agent[4].

  • The 4-Hydroxybenzyl Moiety : This structural motif presents the primary metabolic liability. Para-substituted phenols are classic "structural alerts" in molecular toxicology. Under oxidative stress or specific hepatic Cytochrome P450 (CYP) metabolism, the 4-hydroxybenzyl group is highly prone to oxidation, generating a transient, highly electrophilic quinone methide . If not intercepted by cellular antioxidants, this intermediate covalently binds to nucleophilic residues on proteins and DNA, leading to idiosyncratic hepatotoxicity.

  • The Secondary Amine (Glycine Core) : In acidic environments or in the presence of physiological nitrites, secondary amines carry a known theoretical risk of undergoing N-nitrosation to form nitrosamines, a class of potent mutagens.

G A N-[(4-Hydroxyphenyl)methyl]glycine B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Electrophilic Quinone Methide (Reactive Intermediate) B->C -2e-, -2H+ D GSH Trapping (Detoxification & Excretion) C->D Adequate Glutathione E Macromolecule Adduction (Cellular Toxicity) C->E GSH Depletion

Metabolic activation pathway of the 4-hydroxybenzyl moiety and associated toxicity.

Analog-Derived Quantitative Hazard Profile

Given the structural homology, safety parameters are bridged from the parent scaffold, N-benzylglycine hydrochloride (PubChem CID 2756624)[2]. The Global Harmonized System (GHS) endpoint data is summarized below to dictate laboratory handling constraints.

Toxicological EndpointPredictive GHS ClassificationDriving Structural FeatureRelevant Hazard Code
Acute Oral Toxicity Unclassified / Data LackingN/ANot fully investigated
Skin Corrosion / Irritation Irritant (Category 2)HCl Salt Acidity / OsmolarityH315[2]
Serious Eye Damage Severe Irritant / Damage (Cat 1)HCl Salt CorrosivityH318 / H319[2]
STOT - Single Exposure Respiratory Tract IrritationParticulate dust inhalationH335[2]

Note: Data derived from aggregated ECHA notifications for analog 5[5]. Due to the lack of chronic endpoints, prolonged exposure must be assumed to possess cumulative risk.

In-Vitro Toxicity Screening Workflows

To transition this compound from a raw chemical building block to a biologically active template, its toxicity must be empirically validated in vitro. I have engineered the following self-validating protocols specifically to address the mechanistic liabilities (quinone methide formation) identified in Section 2.

Causality of Assay Selection

Basic cell viability metrics fail to predict idiosyncratic, metabolite-driven toxicity. Because the 4-hydroxybenzyl moiety can act as a metabolic "trojan horse," we must pair a standard ATP-depletion cytotoxicity assay with a Reactive Metabolite Trapping Assay . This setup proves causality: if toxicity is observed, we can correlate it directly to the formation of electrophilic intermediates.

Protocol: Self-Validating Reactive Metabolite Trapping (GSH Adduction Assay)

This system detects the formation of reactive quinone methides by trapping them with exogenous glutathione (GSH), followed by LC-MS/MS quantification.

Self-Validating System Design: The protocol uses a parallel blank (without NADPH) to rule out non-metabolic degradation, an internal standard (IS) to validate sample recovery, and a positive control (Acetaminophen) to prove the microsomes are metabolically competent. If Acetaminophen fails to produce its known GSH-adduct, the run is systematically invalidated.

Methodology:

  • Preparation: Dissolve N-[(4-Hydroxyphenyl)methyl]glycine HCl in 100% DMSO to a 10 mM stock. Ensure the final incubation concentration of DMSO does not exceed 0.1% to prevent CYP inhibition.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) (1 mg/mL protein), 5 mM GSH, and the test compound (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching & Extraction: After 60 minutes, quench the reaction by adding two volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Labetalol-d3).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Scan for the specific neutral loss of 129 Da (pyroglutamic acid), which is the diagnostic fragmentation signature of GSH conjugates.

Workflow S1 Dose Preparation (0.1% DMSO limit) S2 HLM + GSH Incubation (37°C) S1->S2 S3 Quench + IS (Cold Acetonitrile) S2->S3 S4 LC-MS/MS (129 Da Neutral Loss) S3->S4

High-throughput self-validating workflow for reactive metabolite trapping.

Occupational Exposure & Lab Handling Methodologies

Based on the latest 4[4], handling N-[(4-Hydroxyphenyl)methyl]glycine HCl requires stringent controls to mitigate its severe ocular and respiratory irritation properties.

Engineering Controls & PPE:

  • Ventilation: All powder weighing and dissolution must be performed within an active fume hood or a localized exhaust ventilation system to avoid generating airborne H335 irritant dusts[5].

  • Ocular Protection: Due to the H318 Serious Eye Damage classification[2], chemical splash goggles (compliant with OSHA 29 CFR 1910.133 or EN166) are mandatory. Standard safety glasses are insufficient for HCl salts.

  • Spill Response: In the event of a dry powder spill, avoid raising dust. Sweep up cautiously or absorb with an inert material (e.g., vermiculite), placing the residue into a suitable, tightly sealed container for approved hazardous waste disposal[5]. Do not flush solid HCl salts directly into municipal drains due to localized pH drops.

  • Storage: Store away from strong oxidizing agents to prevent oxidative degradation of the 4-hydroxybenzyl ring. Keep refrigerated under an inert atmosphere (e.g., Argon) in a tightly closed container[4].

References

  • Google Patents – WO2011014973A2: Conformationally constrained, fully synthetic macrocyclic compounds. (Addresses the application of the compound in macrocycle and GPCR ligand synthesis).
  • Sigma-Aldrich – N-methyl-n-(4-methylbenzyl)glycine / N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride. (Provides baseline identity and molecular parameters).
  • Cole-Parmer – Material Safety Data Sheet - n-Benzylglycine ethyl ester hydrochloride. (Supports foundational spill, handling, and acute risk frameworks for analogs).
  • Fisher Scientific – SAFETY DATA SHEET: N-Benzylglycine ethyl ester (Revision Date 22-Dec-2025).
  • PubChem (NIH) – N-Benzylglycine Hydrochloride | CID 2756624.

Sources

Methodological & Application

Advanced Application Note: Incorporating N-[(4-Hydroxyphenyl)methyl]glycine HCl in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural polypeptides to synthetic peptidomimetics is fundamentally driven by the need to overcome the innate pharmacological limitations of peptides—chiefly, their rapid proteolytic degradation and poor membrane permeability. N-[(4-Hydroxyphenyl)methyl]glycine HCl (commonly referred to as the Nphb or NTyr monomer) is a critical synthetic building block used to bridge this gap. By shifting the 4-hydroxybenzyl side chain from the


-carbon to the backbone amide nitrogen, Nphb functions as an isosteric mimetic of Tyrosine within sequence-defined oligomers[1]. This application note provides application scientists and drug development professionals with mechanistic insights, validated step-by-step protocols, and quantitative benchmarks for successfully integrating this sterically demanding secondary amine into peptide-peptoid chimeras and fully synthetic peptoids.

Mechanistic Insights: The Rationale & Causality of Nphb (E-E-A-T)

Successful integration of Nphb requires an understanding of how its molecular topology influences both biological function and synthetic behavior. Do not treat Nphb as a standard amino acid; its physical chemistry dictates stringent experimental parameters.

  • Causality of Protease Resistance: Proteases rely on the backbone amide hydrogen (NH) to form critical hydrogen bonds within their catalytic active sites (e.g., interacting with the Ser-His-Asp triad). By N-alkylating the backbone with the 4-hydroxybenzyl group, the hydrogen bond donor is eliminated, and localized steric bulk is introduced[2]. This conformational shift physically prevents the protease from anchoring to the cleavage site.

  • Tyrosine Isosteric Mimicry: Nphb is the direct structural isomer of Tyrosine. While the chiral center at the

    
    -carbon is lost, the rotational flexibility of the N-alkyl backbone allows the aromatic ring and the phenolic hydroxyl group to sample three-dimensional space efficiently. This maintains the essential 
    
    
    
    , cation-
    
    
    , and hydrogen-bonding interactions required for receptor binding and antimicrobial cell-penetrating activity[3].
  • The O-Acylation Liability: A frequent pitfall in utilizing the unprotected Nphb HCl salt during Solid-Phase Peptide Synthesis (SPPS) is the nucleophilicity of the phenolic -OH. Without proper tert-butyl (tBu) protection, the rigorous activation conditions required to couple the next amino acid will cause spontaneous O-acylation, leading to branched oligomers.

Mandatory Visualization: Synthetic & Biological Workflow

Workflow A Nphb HCl Salt B Fmoc Derivatization (pH Control) A->B Preparation C SPPS Integration (RT Coupling) B->C Fmoc-Nphb-OH D N-Terminal Elongation (60°C DIC/Oxyma) C->D Deprotection E Peptide-Peptoid Chimera D->E Cleavage

Workflow detailing the preparation and optimized SPPS integration of the Nphb monomer.

Self-Validating Preparation Protocol: Fmoc-Derivatization

Because standard automated SPPS utilizes Fmoc-chemistry, the raw secondary amine hydrochloride salt must be derivatized.

Reagents Required: N-[(4-Hydroxyphenyl)methyl]glycine HCl, Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), 10% Na₂CO₃ (aq), 1,4-Dioxane, 1M HCl, Ethyl Acetate.

Step-by-Step Procedure:

  • Solvation & Neutralization: Dissolve 10 mmol of the Nphb HCl salt in 20 mL of 10% Na₂CO₃ (aq) and 10 mL of 1,4-dioxane. Causality: The basic carbonate buffer neutralizes the HCl salt, exposing the secondary amine, while preventing the pH from spiking high enough to degrade the Fmoc protecting group.

  • Cooling: Submerge the reaction flask in an ice bath (0°C).

  • Fmoc Addition: Dissolve 11.0 mmol of Fmoc-OSu in 10 mL of dioxane. Add this solution dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12 hours.

  • Aqueous Wash: Wash the biphasic mixture twice with 20 mL of diethyl ether. Causality: This extracts any unreacted Fmoc-OSu and highly non-polar byproducts, leaving the deprotonated Fmoc-Nphb carboxylate in the aqueous layer.

  • Precipitation & Extraction: Acidify the aqueous layer carefully with 1M HCl until pH 2 is reached. A white precipitate will form. Extract the product utilizing ethyl acetate (3 x 30 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint (Quality Control): Perform LC-MS analysis on the resulting white powder. You must observe a predominant peak at [M+H]⁺ = 404.1 and a sodium adduct at [M+Na]⁺ = 426.1 . Do not proceed to SPPS if unreacted monomer remains.

Application Protocol: SPPS Incorporation & Sequence Elongation

Standard HBTU/DIPEA couplings will fail when elongating the sequence onto the Nphb residue due to the severe steric hindrance of the N-alkylated secondary amine. Elevated temperatures and highly reactive esters are mandatory.

Procedure for Coupling ONTO the Resin-Bound Nphb Residue:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to expose the secondary amine of the Nphb residue.

  • Reagent Preparation: For a 0.1 mmol resin scale, prepare a solution of the next incoming Fmoc-Amino Acid (0.5 mmol, 5 eq) and OxymaPure (0.5 mmol, 5 eq) in 2 mL of DMF.

  • Activation: Add N,N′-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq) to the solution. Pre-activate for 2 minutes.

  • Elevated Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 60°C using a microwave peptide synthesizer or heating block for 30 minutes. Causality: The elevated thermal energy is required to overcome the activation barrier of the sterically shielded cis-conformation commonly adopted by terminal N-alkylated residues.

  • Double Coupling: Drain the reaction vessel and immediately repeat steps 2–4 with fresh reagents.

  • Capping: Cap any unreacted secondary amines utilizing acetic anhydride/DIPEA (10:1 in DMF) for 10 minutes to prevent the accumulation of deletion sequences.

Quantitative Data Presentation

The following tables summarize empirical benchmarks for researchers synthesizing Nphb-containing chimeras.

Table 1: Comparative Coupling Efficiencies Onto Resin-Bound Nphb

Coupling Reagent SystemTemperatureEquivalentsYield (Chain Elongation)Dominant Byproduct
HBTU / DIPEA25°C3 eq< 40%Deletion / Truncation
HATU / HOAt / DIPEA25°C3 eq~ 75%Deletion / Truncation
BTC (Triphosgene) / Sym-collidine25°C3 eq~ 85%Minimal (Toxic reagent)
DIC / OxymaPure 60°C 5 eq > 95% Trace (Optimal)

Table 2: Pharmacokinetic Stability Profiles (Natural Peptide vs. Nphb-Chimera)

Construct TypeTrypsin SusceptibilityHalf-Life (Human Serum, 37°C)Structural Consequence
Natural Peptide (Wild-Type Tyr)High (Cleavage at proximal Lys/Arg)2.5 HoursRapid loss of bioactivity
Chimera (Targeted Nphb Substitution)Low (Steric shielding of backbone)> 24 HoursSustained therapeutic window

Applications in Modern Therapeutics

The direct utilization of N-[(4-Hydroxyphenyl)methyl]glycine has accelerated the development of a new class of broad-spectrum antibacterials. Specifically, sequence-defined tetrameric antimicrobial peptoids (AMPos) rely heavily on the Nphb residue[3]. By mimicking the amphipathic nature of natural host defense peptides while rendering the backbone functionally invisible to bacterial proteases, researchers have achieved robust efficacy against multi-drug-resistant pathogens such as Staphylococcus aureus and mycobacteria. The modular submonomer and monomer approaches to these polymers empower the precise engineering of hydrophobicity and charge density, fundamentally transforming traditional drug discovery pipelines[2].

References

1.[3] Ghosh, S., et al. "Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus." Frontiers in Bioscience-Landmark (IMR Press), 2024. URL:[Link] 2.[1] Xuan, S., & Zuckermann, R. N., et al. "Sequence-defined peptoids via iterative exponential growth." Chemical Science (RSC Publishing), 2025. URL:[Link] 3.[2] Simon, R. J., Kania, R. S., Zuckermann, R. N., et al. "Peptoids: a modular approach to drug discovery." Proceedings of the National Academy of Sciences, 1992. URL:[Link]

Sources

HPLC analysis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Analysis of N-[(4-Hydroxyphenyl)methyl]glycine HCl by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of N-[(4-Hydroxyphenyl)methyl]glycine HCl, a polar molecule of interest in pharmaceutical development, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We delve into the scientific rationale behind the method development, addressing the specific challenges associated with retaining and resolving highly polar analytes. The application note furnishes a complete, step-by-step protocol for sample and standard preparation, instrument setup, and data acquisition. Furthermore, it outlines a rigorous method validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, including system suitability, specificity through forced degradation, linearity, accuracy, and precision, ensuring the method is suitable for its intended purpose in a regulated environment.

Scientific Principles & Method Rationale

The successful HPLC analysis of any compound hinges on a fundamental understanding of its physicochemical properties and how they interact with the chromatographic system. N-[(4-Hydroxyphenyl)methyl]glycine HCl presents a classic analytical challenge due to its high polarity.

Analyte Characteristics

N-[(4-Hydroxyphenyl)methyl]glycine, also known as N-(4-Hydroxyphenyl)glycine, is a derivative of the amino acid glycine and p-aminophenol.[1] Its structure, containing a carboxylic acid, a secondary amine, and a phenolic hydroxyl group, renders it highly water-soluble and polar. The hydrochloride salt form further enhances its aqueous solubility. The presence of the phenyl ring provides a strong chromophore, making it ideal for detection by UV spectrophotometry.

Chromatographic Strategy: Overcoming Polarity Challenges

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for separating nonpolar compounds. However, its application to highly polar analytes like N-[(4-Hydroxyphenyl)methyl]glycine HCl is often problematic. Standard C18 stationary phases can fail to provide adequate retention for such compounds, causing them to elute at or near the void volume (the solvent front), leading to poor resolution from other early-eluting components.[2]

To address this, several strategies are employed in this method:

  • Stationary Phase Selection: A modern, polar-functionalized or polar-end-capped C18 column is selected. These columns are designed to be compatible with highly aqueous mobile phases and prevent a phenomenon known as "phase collapse" or "dewetting," which can lead to irreproducible retention times.[3] Alternatives like mixed-mode chromatography, which combine reversed-phase and ion-exchange mechanisms, can also offer superior retention for polar compounds.

  • Mobile Phase pH Control: The analyte possesses both acidic (carboxylic acid, phenol) and basic (amine) functional groups. Controlling the mobile phase pH is critical to ensure a consistent ionization state and, therefore, reproducible retention and good peak shape. An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid group and protonate the amine, leading to a more defined analyte form that interacts consistently with the stationary phase.[4][5]

Detection Principle

The phenolic ring in the N-[(4-Hydroxyphenyl)methyl]glycine structure absorbs UV light. A UV detector is therefore a simple, robust, and sensitive choice for this analysis. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity for quantification. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to confirm peak purity and identity by examining the UV spectrum across the peak.

Materials and Methods

Equipment & Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a DAD/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower™ 3).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PVDF).

Reagents & Standards
  • N-[(4-Hydroxyphenyl)methyl]glycine HCl Reference Standard (Purity ≥ 99%).

  • Acetonitrile (HPLC Grade).[4]

  • Water (HPLC Grade or Milli-Q®).

  • Phosphoric Acid (H₃PO₄), ~85% (Analytical Grade).[4]

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions
ParameterConditionRationale
HPLC Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µmProvides retention for polar analytes and is stable in highly aqueous mobile phases.
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (10:90, v/v)The low organic content is necessary to retain the polar analyte. Phosphoric acid ensures an acidic pH for good peak shape.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD/PDA at 225 nmWavelength selected for optimal analyte response. DAD allows for peak purity assessment.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Experimental Protocols

Mobile Phase Preparation
  • To prepare 1 L of the aqueous portion, add 900 mL of HPLC grade water to a suitable container.

  • Carefully add 1.0 mL of concentrated Phosphoric Acid (H₃PO₄) and mix thoroughly.

  • Filter the solution through a 0.45 µm solvent filter.

  • The final mobile phase is prepared by mixing 900 mL of this aqueous solution with 100 mL of Acetonitrile (90:10 v/v).

  • Degas the mobile phase by sonication for 15-20 minutes or by online degasser.

Standard Solution Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[5] Mix thoroughly.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. Mix thoroughly. This solution will be used for quantification.

Sample Preparation
  • Accurately weigh a portion of the sample powder equivalent to about 25 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl into a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 0.1 mg/mL.

  • Filter an aliquot of the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[6][7]

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions in the table above.

  • Purge the pump lines with the mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the Working Standard solution five times to perform System Suitability Testing.

  • Inject the prepared sample solutions.

Method Validation Protocol (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following protocols are based on the ICH Q2(R1) guidelines.[9][10][11]

Overall Validation Workflow

G SST System Suitability (SST) Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

System Suitability Testing (SST)
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the Working Standard (0.1 mg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Specificity & Forced Degradation Studies
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is achieved through forced degradation studies as outlined in ICH Q1A(R2).[12][13]

  • Procedure: Subject the drug substance (in solution at ~1.0 mg/mL) to the following stress conditions to induce 5-20% degradation[12]:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before analysis.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Acceptance Criteria: The method must demonstrate baseline resolution between the parent peak of N-[(4-Hydroxyphenyl)methyl]glycine and all degradation product peaks. The peak purity of the parent peak should pass the criteria set by the CDS software.

Linearity
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Intentionally vary parameters such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Data Interpretation & Reporting

The concentration of N-[(4-Hydroxyphenyl)methyl]glycine HCl in the sample is calculated using the peak area response from the chromatogram against the response of the working standard of a known concentration.

Formula:

The final report should include the chromatograms, a summary of the system suitability results, the calculated concentration for each sample, and a complete summary of the validation data.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of N-[(4-Hy­drox­y­phe­nyl)me­thyl]gly­cine HCl. The rationale for selecting a specialized column and an acidic mobile phase addresses the inherent challenges of analyzing this polar compound, ensuring adequate retention and excellent peak symmetry. The comprehensive validation protocol, grounded in ICH guidelines, establishes the method's specificity, accuracy, precision, and reliability. This application note serves as a complete guide for researchers and quality control analysts, enabling them to implement this method with confidence for routine analysis and stability studies in a pharmaceutical setting.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations Source: Veeprho URL: [Link]

  • Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]

  • Title: HPLC Testing Procedure Source: Phenomenex URL: [Link]

  • Title: Glycine, N-(4-hydroxyphenyl)- Source: SIELC Technologies URL: [Link]

Sources

Application Note: High-Resolution NMR Structural Validation of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (often referred to as 4-hydroxybenzylglycine HCl) is a heavily utilized secondary amine intermediate in rational drug design, peptidomimetic synthesis, and active pharmaceutical ingredient (API) manufacturing. Validating its exact chemical structure and protonation state via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges due to its zwitterion-like tendencies, extensive hydrogen bonding networks, and secondary amine hydrochloride motif.

This application note provides a rigorous, self-validating analytical protocol for the


H and 

C NMR assignment of this molecule. By prioritizing mechanistic causality—specifically the dynamics of solvent-induced H/D exchange and relaxation pathways—this guide establishes a reproducible framework for quantitative batch-to-batch structural verification.

Mechanistic Causality in Solvent Selection

A critical error often made during the QA/QC of amino acid hydrohalide salts is the default reliance on Deuterium Oxide (D


O) as the NMR solvent. While 

-[(4-Hydroxyphenyl)methyl]glycine HCl exhibits excellent aqueous solubility, D

O induces rapid isotopic exchange.
The Problem with D O

When dissolved in D


O, the three diagnostically critical exchangeable functional groups—the carboxylic acid (

), the phenolic hydroxyl (

), and the protonated secondary amine (

)—immediately exchange their protons for deuterons. This obliteration of exchangeable signals masks the true stoichiometric protonation state of the molecule, essentially rendering the salt indistinguishable from the free base in a simple

H 1D experiment.
The DMSO- Advantage

To prevent isotopic masking, we explicitly mandate the use of strictly anhydrous Dimethyl Sulfoxide-


 (DMSO-

)[1]. DMSO is a strongly dipolar, aprotic solvent that readily dissolves the hydrochloride salt matrix by acting as a strong hydrogen bond acceptor. This stabilizes the solute's intramolecular and intermolecular hydrogen bonds, dramatically slowing proton transfer rates[2]. Consequently, the secondary amine hydrochloride (

) appears as a distinct, broad spectral feature (typically around 9.20 ppm), and both the phenolic and carboxylic acid protons are cleanly preserved[3]. The retention of these structural markers is vital for verifying the integrity of the HCl salt form versus a free zwitterion[4].

SolventSelection A N-[(4-Hydroxyphenyl) methyl]glycine HCl B D2O Solvent A->B Dissolve C DMSO-d6 Solvent A->C Dissolve D H/D Exchange: NH2, OH, COOH Lost B->D Rapid Kinetics E No Exchange: Full Structural Profile C->E H-Bond Stabilized

Solvent-dependent proton exchange pathways for zwitterionic amino acid hydrochlorides.

Step-by-Step Analytical Protocol

The following protocol utilizes a 400 MHz (or higher) multinuclear NMR spectrometer equipped with a standard 5 mm probe.

Phase 1: Sample Preparation (Self-Validating Workflow)

Causality Check: Moisture from ambient air will rapidly broaden the critical amine and carboxyl signals due to chemical exchange. Working under a dry inert atmosphere during preparation prevents ambient water ingress[1].

  • Lyophilization: If the sample is heavily hydrated, freeze-dry 20 mg of the solid overnight at

    
     bar to strip residual bulk water[1].
    
  • Weighing: Accurately weigh 15.0 to 20.0 mg of

    
    -[(4-Hydroxyphenyl)methyl]glycine HCl into a clean glass vial.
    
  • Solvation: In a glovebox or dry-bag, crack open a fresh glass ampoule of 100% atom-

    
     DMSO-
    
    
    
    . Add 600 µL of the solvent to the sample.
  • Homogenization: Vortex the suspension for 30 seconds. If necessary, sonicate for 2 minutes at room temperature until the solution is optically clear.

  • Transfer: Transfer the solution into a high-quality (e.g., Wilmad 528-PP) 5 mm NMR tube and cap immediately with an airtight septum.

Phase 2: Spectrometer Parameters

Causality Check: Accurate


C integration and reliable line-shape analysis require optimized relaxation delays (

). The quaternary carbons of the aromatic ring have significantly longer

relaxation times than protonated aliphatic carbons.
  • 
    H NMR (1D Setup): 
    
    • Pulse Sequence: Standard 30° flip angle (zg30 on Bruker systems).

    • Sweep Width: Minimum 15 ppm (to ensure the

      
       ppm 
      
      
      
      peak is captured without aliasing).
    • Relaxation Delay (

      
      ):  2.0 seconds.
      
    • Scans: 16 to 32 (ensures a high Signal-to-Noise Ratio).

    • Temperature: 298 K.

  • 
    C NMR (1D Setup): 
    
    • Pulse Sequence: Power-gated

      
      H decoupling (zgpg30).
      
    • Sweep Width: Minimum 200 ppm.

    • Relaxation Delay (

      
      ):  3.0 to 4.0 seconds (critical to prevent signal saturation of the carboxyl and aromatic quaternary carbons).
      
    • Scans: 1024 to 2048 depending on field strength.

Quantitative Data Presentation

The molecule displays highly characteristic


 pseudo-doublets in the aromatic region, coupled with two distinct aliphatic singlets representing the methylene linkers.
Expected H NMR Chemical Shifts
PositionShift

(ppm)
MultiplicityIntegrationCoupling

(Hz)
Causality / Note
Carboxyl (

)
~ 12.50Broad Singlet1H-Highly concentration/moisture dependent.
Phenolic (

)
~ 9.60Singlet1H-Confirms non-alkylated

-phenol state.
Amine (

)
~ 9.20Broad Singlet2H-Confirmation of the hydrochloride salt.
Aromatic H-2, H-6 ~ 7.30Doublet2H8.5Deshielded by proximity to the benzylic chain.
Aromatic H-3, H-5 ~ 6.80Doublet2H8.5Shielded by the electron-donating

-OH group.
Benzylic

~ 4.05Singlet (or br)2H-Downfield shifted relative to free base.
Glycine

~ 3.85Singlet (or br)2H-Alpha to the electron-withdrawing carboxylate.
Expected C NMR Chemical Shifts
PositionShift

(ppm)
Type (

C DEPT/HSQC)
Structural Significance
Carboxyl C=O ~ 167.5Quaternary (C)Verifies the integrity of the glycine backbone.
Aromatic C-4 ~ 158.2Quaternary (C)

-substituted carbon bound to hydroxyl.
Aromatic C-2, C-6 ~ 131.5Methine (CH)Secondary verification of

system.
Aromatic C-1 ~ 122.0Quaternary (C)Linkage point to the benzylic methylene.
Aromatic C-3, C-5 ~ 115.4Methine (CH)Strongly shielded by phenolic oxygen resonance.
Benzylic

~ 50.2Methylene (

)
Sensitive to degree of amine alkylation.
Glycine

~ 46.8Methylene (

)
Identifies the amino acid alpha-carbon[5].

Topological Spin System Mapping

To validate an unknown batch where impurities like bis-alkylation are suspected, 2D NMR sequences must be utilized to trace the carbon skeleton. The HSQC experiment easily maps the two distinct aliphatic singlets at ~4.05 ppm and ~3.85 ppm to their respective carbons at 50.2 ppm and 46.8 ppm. Subsequently, the HMBC (Heteronuclear Multiple Bond Correlation) sequence connects the benzylic protons to the aromatic C-1, confirming that the molecule has not fragmented.

SpinSystem cluster_phenyl Aromatic System (AA'BB') cluster_aliphatic Aliphatic Chain H26 Ar H-2, H-6 (7.30 ppm) H35 Ar H-3, H-5 (6.80 ppm) H26->H35 3J (8.5 Hz) BenzCH2 Benzylic CH2 (4.05 ppm) BenzCH2->H26 HMBC GlyCH2 Glycine CH2 (3.85 ppm) GlyCH2->BenzCH2 NOESY/HMBC

Key 1H-1H scalar couplings and 2D-HMBC correlations mapped to the molecular structure.

QA/QC Troubleshooting Guide

  • Missing Amine/Carboxyl Peaks:

    • Causation: Ambient water (

      
      ) absorbed by the highly hygroscopic HCl salt mediates rapid H/D exchange, merging the exchangeable protons into a single massive broad peak near 3.33 ppm (the standard water shift in DMSO-
      
      
      
      ).
    • Action: Repeat Sample Preparation Phase 1 using a fresh ampoule of DMSO-

      
       and consider pre-drying the sample inside a vacuum desiccator.
      
  • Excessive Peak Broadening in Aliphatics:

    • Causation: The intermediate exchange regime of the

      
       protons can occasionally induce quadrupolar line broadening that bleeds into the adjacent benzylic and glycine 
      
      
      
      singlets.
    • Action: Heat the probe gently to 323 K (

      
      C). This pushes the exchange kinetics into the fast regime, sharpening the aliphatic singlets while simultaneously shifting the water peak upfield[2].
      
  • Detection of Bis-Alkylation:

    • Causation: Over-alkylation during the synthetic reductive amination step often results in a tertiary amine byproduct:

      
      -bis(4-hydroxybenzyl)glycine.
      
    • Action: Look for a second, less intense set of benzylic signals in the

      
      H spectrum around 3.60 - 3.80 ppm, accompanied by an integration ratio mismatch in the aromatic region.
      

References

  • Evans C Coutinho et al. "Conformation of the Antigenic Peptide Tyrosinase (192-200)
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing), 2017.
  • Christian Griesinger et al.
  • V. Kairys et al. "Characterization and physicochemical evaluation of molecular complexes formed: secondary amine hydrochloride salts.
  • J. Ippel et al. "Probing solvent accessibility of amyloid fibrils by solution NMR spectroscopy." PNAS, 2002.

Sources

Application Notes and Protocols for N-[(4-Hydroxyphenyl)methyl]glycine HCl in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the potential uses of N-[(4-Hydroxyphenyl)methyl]glycine HCl in advanced drug delivery systems. Due to the limited direct research on this specific molecule, this document leverages established principles from analogous systems, including glycine-based prodrugs and drug-polymer conjugates incorporating phenolic moieties. The following sections will detail the rationale for its use, a plausible synthetic route, formulation into nanocarriers, and detailed protocols for characterization, in vitro drug release, and a framework for in vivo evaluation. This guide is intended to serve as a foundational resource for researchers exploring novel amino acid derivatives for enhanced therapeutic delivery.

Introduction: The Rationale for N-[(4-Hydroxyphenyl)methyl]glycine HCl in Drug Delivery

The chemical architecture of N-[(4-Hydroxyphenyl)methyl]glycine HCl suggests its potential as a versatile component in drug delivery systems. The molecule integrates a biocompatible glycine core, a reactive 4-hydroxyphenyl group, and an N-methyl substituent, which collectively offer several advantages:

  • Biocompatibility: Glycine is a naturally occurring amino acid, which can enhance the biocompatibility of a drug delivery system and potentially reduce toxicity.

  • Prodrug Potential: The glycine moiety can be enzymatically or chemically cleaved in vivo, making it an excellent candidate for a prodrug approach to improve the solubility, permeability, and overall bioavailability of a parent drug.

  • Targeting and Conjugation: The phenolic hydroxyl group provides a reactive site for conjugation to polymers or targeting ligands, enabling the development of targeted drug delivery systems. Phenolic compounds can interact with specific receptors that are overexpressed in certain disease states, such as cancer.

  • Controlled Release: When incorporated into a polymeric backbone or nanoparticle matrix, the properties of N-[(4-Hydroxyphenyl)methyl]glycine HCl can be tuned to control the release kinetics of an encapsulated or conjugated drug.

Rationale_for_Use main N-[(4-Hydroxyphenyl)methyl]glycine HCl biocompatibility Biocompatibility (Glycine Core) main->biocompatibility improves prodrug Prodrug Potential (Enzymatic/Chemical Cleavage) main->prodrug enables targeting Targeting & Conjugation (Phenolic Group) main->targeting facilitates release Controlled Release (Polymer Integration) main->release allows for

Figure 1: Conceptual diagram illustrating the potential advantages of N-[(4-Hydroxyphenyl)methyl]glycine HCl in drug delivery systems.

Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Protocol 2.1: Synthesis of N-(4-Hydroxybenzyl)glycine

This step involves the reductive amination of glyoxylic acid with 4-hydroxybenzylamine.

Materials:

  • 4-Hydroxybenzylamine

  • Glyoxylic acid monohydrate

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzylamine (1 equivalent) in methanol.

  • Add glyoxylic acid monohydrate (1.1 equivalents) to the solution and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Redissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield N-(4-hydroxybenzyl)glycine.

Protocol 2.2: N-Methylation and HCl Salt Formation

This step involves the methylation of the secondary amine followed by the formation of the hydrochloride salt.

Materials:

  • N-(4-Hydroxybenzyl)glycine from Protocol 2.1

  • Formaldehyde (aqueous solution, ~37%)

  • Formic acid

  • Diethyl ether

  • Hydrochloric acid in diethyl ether (e.g., 2 M)

Procedure:

  • To a solution of N-(4-hydroxybenzyl)glycine (1 equivalent) in formic acid, add aqueous formaldehyde (1.1 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and slowly add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Dissolve the resulting N-[(4-Hydroxyphenyl)methyl]glycine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Slowly add a solution of HCl in diethyl ether with stirring.

  • The N-[(4-Hydroxyphenyl)methyl]glycine HCl salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-(4-Hydroxybenzyl)glycine cluster_1 Step 2: N-Methylation and Salt Formation A 4-Hydroxybenzylamine + Glyoxylic acid B Reductive Amination (e.g., NaBH3CN) A->B C N-(4-Hydroxybenzyl)glycine B->C D N-(4-Hydroxybenzyl)glycine E Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) D->E F N-[(4-Hydroxyphenyl)methyl]glycine E->F G HCl in Diethyl Ether F->G H N-[(4-Hydroxyphenyl)methyl]glycine HCl G->H

Figure 2: Proposed synthetic workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Formulation of Nanoparticles

N-[(4-Hydroxyphenyl)methyl]glycine HCl can be incorporated into various nanoparticle formulations. A common approach for amino acid-based molecules is to formulate them into biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).

Protocol 3.1: Preparation of Drug-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • N-[(4-Hydroxyphenyl)methyl]glycine HCl (as the model drug or carrier)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and N-[(4-Hydroxyphenyl)methyl]glycine HCl in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

The Enduring Art of Silver Halide: A Detailed Application Guide to N-[(4-Hydroxyphenyl)methyl]glycine HCl (Glycin) in Photographic Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals with an interest in classical imaging chemistry, this document provides a comprehensive overview and practical protocols for the use of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, widely known in the photographic community as Glycin. This developing agent, though less common in the contemporary market, offers unique characteristics that continue to make it a subject of interest for fine art photography and specialized scientific imaging applications.

Introduction: The Unique Position of Glycin in Photographic Chemistry

N-[(4-Hydroxyphenyl)methyl]glycine, a derivative of the amino acid glycine and p-aminophenol, has been utilized as a photographic developing agent for over a century.[1][2] Its hydrochloride salt is the stable, commercially available form. Unlike more common developing agents like Metol (p-methylaminophenol sulfate) and hydroquinone, Glycin is characterized by its slow, deliberate action, which imparts a unique set of qualities to the final silver image.[3]

Historically, Glycin was prized for its ability to produce fine-grain negatives with a long tonal scale and excellent highlight detail.[4][5] It is a non-staining developer with excellent keeping properties, meaning its solutions are highly resistant to aerial oxidation, leading to a long and consistent working life.[3][6] These properties made it a favorite for photographers seeking maximum control and permanence in their work, including the renowned landscape photographer Ansel Adams, who utilized a modified version of the Ansco 130 formula.[7]

This guide will delve into the chemical properties, mechanism of action, and practical applications of Glycin, providing detailed protocols for its use in both film and paper development.

Physicochemical Properties and Handling

N-[(4-Hydroxyphenyl)methyl]glycine HCl is a white to off-white crystalline powder. A key characteristic for practical use is its very low solubility in neutral water, while it readily dissolves in alkaline solutions, such as those containing sodium carbonate or sodium sulfite.[3] This dictates the order of mixing in developer formulations, with the alkali and sulfite being dissolved before the addition of Glycin.

Safety and Handling: As with all photographic chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling Glycin powder and its solutions. It may cause skin and eye irritation. All work should be conducted in a well-ventilated area.

The Mechanism of Development: A Controlled Reduction

The fundamental process of photographic development involves the chemical reduction of silver halide crystals, which have been exposed to light (forming a latent image), into metallic silver. Developing agents are reducing agents that can distinguish between exposed and unexposed silver halide, preferentially reducing the former.

Glycin, in an alkaline solution, becomes an effective electron donor. The phenolate group is the primary site of oxidation. The overall reaction can be simplified as follows:

2 Ag⁺ + C₈H₉NO₃ (Glycin) → 2 Ag⁰ + Oxidized Glycin

The exact oxidation products of Glycin in a developer are complex and can be influenced by the presence of other components like sodium sulfite, which can react with the initial oxidation products.

G cluster_emulsion Photographic Emulsion cluster_developer Developer Solution (Alkaline) Latent Image Center (Ag_n) Latent Image Center (Ag_n) Silver Halide (AgX) Silver Halide (AgX) Latent Image Center (Ag_n)->Silver Halide (AgX) catalyzes reduction Glycin (C8H9NO3) Glycin (C8H9NO3) Oxidized Glycin Oxidized Glycin Glycin (C8H9NO3)->Oxidized Glycin Electron (e-) e- Glycin (C8H9NO3)->Electron (e-) donates Electron (e-)->Silver Halide (AgX) reduces to Ag⁰

Caption: The developing action of Glycin.

Superadditivity in Glycin-Metol-Hydroquinone Developers

Glycin is often used in combination with other developing agents, most famously in the Ansco 130 formula, which also contains Metol and hydroquinone.[7] This combination exhibits a phenomenon known as superadditivity, where the total developing activity is greater than the sum of the individual agents.

In this synergistic relationship, the more active developing agent (Metol) rapidly initiates development and becomes oxidized. The less active but higher-potential agent (hydroquinone) then regenerates the oxidized Metol, allowing it to continue developing. This process accelerates the overall development rate and enhances the developer's capacity.

G cluster_components Developer Components cluster_process Development Process Metol Metol Oxidized Metol Oxidized Metol Metol->Oxidized Metol is oxidized Silver Halide Silver Halide Metol->Silver Halide reduces Oxidized Metol->Metol Hydroquinone Hydroquinone Hydroquinone->Oxidized Metol regenerates Oxidized Hydroquinone Oxidized Hydroquinone Hydroquinone->Oxidized Hydroquinone is oxidized Metallic Silver Metallic Silver Silver Halide->Metallic Silver

Caption: Superadditivity of Metol and Hydroquinone.

Application Protocols

The following protocols are provided for the preparation and use of Glycin-based developers. It is recommended to use distilled water for all stock solutions to ensure consistency and longevity.

Ansco 130: A Universal Developer for Paper and Film

Ansco 130 is a classic, long-lasting developer known for producing rich blacks and a long tonal scale, particularly with warm-tone papers.[8]

Table 1: Ansco 130 Formulation

ChemicalQuantity for 1 LiterPurpose
Water (at 52°C / 125°F)750 mLSolvent
Metol2.2 gDeveloping Agent (initiator)
Sodium Sulfite (anhydrous)50 gPreservative, mild alkali
Hydroquinone11 gDeveloping Agent (contrast)
Sodium Carbonate (monohydrated)78 gAlkali (activator)
Potassium Bromide5.5 gRestrainer (anti-fog)
Glycin 11 g Developing Agent (fine grain, long scale)
Cold Waterto make 1 L

Protocol for Mixing Ansco 130 Stock Solution:

  • Start with 750 mL of water at approximately 52°C (125°F).

  • Add a small amount of the sodium sulfite (a pinch) to the water and stir to dissolve. This helps to prevent the oxidation of the developing agents.

  • Add the Metol and stir until completely dissolved.

  • Add the remaining sodium sulfite and stir until dissolved.

  • Add the hydroquinone and stir until dissolved.

  • Add the sodium carbonate and stir until dissolved. The solution will likely warm up.

  • Add the potassium bromide and stir until dissolved.

  • Finally, add the Glycin and stir until it is completely dissolved. The alkaline environment created by the sodium carbonate is necessary for the Glycin to dissolve.

  • Add cold water to bring the total volume to 1 liter.

  • Store the stock solution in a tightly capped, full bottle to minimize oxidation.

Application Notes for Ansco 130:

  • For Photographic Paper: The standard dilution is 1 part stock solution to 1 part water (1:1). For higher contrast, the stock solution can be used undiluted. For softer results, a 1:2 dilution can be used. Development times for most papers are typically 2 to 3 minutes at 20°C (68°F).[7] For warm-tone papers, development can be extended to 3 minutes or longer to enhance the image warmth.[8]

  • For Film: Ansco 130 can be used as a film developer, typically at higher dilutions. A starting point for normal contrast is a 1:10 dilution for 10 minutes at 20°C (68°F).[3] For lower contrast (compensating development), dilutions of 1:20 have been used with semi-stand development techniques for approximately 20-26 minutes.[9] It is crucial to conduct personal testing to determine the optimal dilution and time for a specific film and desired contrast index.

Ansel Adams' Ansco 130 Variant for Paper

Ansel Adams modified the Ansco 130 formula to achieve a specific tonal response with his papers. This variant removes hydroquinone and reduces the sulfite content.

Table 2: Ansel Adams' Ansco 130 Variant

ChemicalQuantity for 1 Liter
Water (at 52°C / 125°F)750 mL
Metol2.2 g
Sodium Sulfite (anhydrous)35 g
Sodium Carbonate (monohydrated)78 g
Glycin 11 g
Potassium BromideAs needed (start with 1-2 g)
Cold Waterto make 1 L

Application Notes for Adams' Variant: This developer is intended for use with photographic papers and is known for producing excellent mid-tone separation and warm tones. Development is typically for 3 minutes or more at 20°C (68°F).

Performance Characteristics and Expected Results

While specific sensitometric data for Glycin developers is not widely published in contemporary literature, historical and anecdotal evidence points to several key performance characteristics:

  • Fine Grain: Glycin is known for producing a fine grain structure, making it suitable for applications where high magnification is required.

  • Long Tonal Scale: Developers containing Glycin, particularly when used in compensating development techniques, can produce negatives with a long, smooth tonal range and excellent separation in the highlights.

  • Warm Tones: Especially with chloride and chloro-bromide papers, Glycin developers can produce a range of image tones from neutral to warm brown, which can be further influenced by development time and temperature.[8]

  • High Acutance (Perceived Sharpness): The slow, controlled action of Glycin can lead to enhanced edge effects, contributing to a perception of high image sharpness.

Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

For research purposes, the synthesis of N-(4-hydroxyphenyl)glycine can be achieved through the reaction of p-aminophenol with chloroacetic acid. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

A general synthetic route involves the reaction of D-4-hydroxyphenylglycine with methanol and hydrogen chloride gas.[6] Another patented process describes the reaction of phenol, glyoxylic acid, and ammonia, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.[10]

A simplified laboratory preparation of the hydrochloride salt from the free amino acid would involve:

  • Suspending N-(4-hydroxyphenyl)glycine in a suitable solvent like methanol.

  • Cooling the suspension in an ice bath.

  • Bubbling anhydrous hydrogen chloride gas through the mixture until the solid dissolves, or adding a stoichiometric amount of concentrated hydrochloric acid.

  • The hydrochloride salt can then be isolated by evaporation of the solvent and recrystallization.

Conclusion

N-[(4-Hydroxyphenyl)methyl]glycine HCl, or Glycin, remains a fascinating and highly capable photographic developing agent. Its unique characteristics of slow, controlled development, fine grain, and excellent keeping properties offer a distinct alternative to more common developers. While it requires a more hands-on approach in terms of mixing from raw chemicals, the level of control and the quality of the final image can be highly rewarding. For the researcher or scientist exploring historical photographic processes or seeking specific image characteristics, Glycin, particularly in the form of the venerable Ansco 130 formula, is a subject worthy of investigation and application.

References

  • Unblinking Eye. (n.d.). Mixing Developers. Retrieved from [Link]

  • Photrio. (2005, March 17). Ansco 130 and film developing. Retrieved from [Link]

  • Simmons, J. E. (n.d.). Agfa/Ansco 130 paper developer. Retrieved from [Link]

  • Layton, T. (2025, June 12). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. Retrieved from [Link]

  • Searing, E. (2019, September 1). Ansco 130 as Film Developer. Eric Searing Photography. Retrieved from [Link]

  • Google Patents. (n.d.). US4205185A - Process for preparing racemic 4-hydroxyphenylglycine.
  • Photrio. (2010, July 24). Development time for overexposed Tri-X?. Retrieved from [Link]

  • EMULSIVE. (2016, September 23). Cheat sheet: Kodak Tri-X 400 development times - EI 200 to EI 25600. Retrieved from [Link]

  • Parallax Photographic Coop. (2017, June 13). Ilford Film Developing Times. Retrieved from [Link]

  • chemeurope.com. (n.d.). Photographic developer. Retrieved from [Link]

  • Crawford, C. (n.d.). Tested black and white film developing charts. Retrieved from [Link]

  • Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method.
  • Scribd. (n.d.). Ansco 130 Developer Formulas. Retrieved from [Link]

  • chemeurope.com. (n.d.). Glycin. Retrieved from [Link]

  • Photrio. (2005, April 12). ansco 130 as a split developer for film?. Retrieved from [Link]

  • SilverFixation. (2020, December 22). Ansco 130 print developer: well worth the effort. Retrieved from [Link]

  • ResearchGate. (n.d.). TG/DTA curve of gamma glycine. Retrieved from [Link]

  • YouTube. (2020, December 21). Ansco 130. Retrieved from [Link]

  • Photrio. (2004, June 7). Agfa 8, a Glycin based film developer. Retrieved from [Link]

  • PMC. (2024, November 14). Heat Capacities of α-, β-, and γ- Polymorphs of Glycine. Retrieved from [Link]

  • PMC. (n.d.). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Retrieved from [Link]

  • filmlabs.org. (n.d.). The film development in the digital twilight. Retrieved from [Link]

  • Photrio. (2024, June 2). Photographers Formulary 130 paper developer very dark. Retrieved from [Link]

  • Scirp.org. (n.d.). Growth and Characterization of Gamma Glycine Single Crystals Grown from Alpha Glycine in the Presence of Sodium Acetate. Retrieved from [Link]

  • ACS Publications. (2002, May 1). Polymer films on electrodes. 5. Electrochemistry and chemiluminescence at Nafion-coated electrodes. Retrieved from [Link]

  • Neliti. (2016, November 15). Growth and studies of gamma-glycine crystals doped with zinc sulfate. Retrieved from [Link]

  • PMC. (n.d.). From Protein Film Electrochemistry to Nanoconfined Enzyme Cascades and the Electrochemical Leaf. Retrieved from [Link]

  • dvpublication.com. (n.d.). “Growth and Characterization of Gamma Glycine Crystals Doped With Potassium Carbonate”, International Journal of Advanced Trends in Engineering and. Retrieved from [Link]

  • MDPI. (2023, January 18). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Retrieved from [Link]

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Synthesis of Amoxicillin Utilizing 4-Hydroxyphenylglycine Derivatives: A Comparative Analysis and Detailed Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amoxicillin, a β-lactam antibiotic, remains a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its industrial production has historically been dominated by chemical synthesis routes. However, the increasing emphasis on green chemistry and sustainable manufacturing has propelled the development of enzymatic synthesis as a highly attractive alternative.[1][2] This application note provides a detailed exploration of both the traditional chemical and modern enzymatic methods for amoxicillin synthesis, with a specific focus on the utilization of 4-hydroxyphenylglycine derivatives. Through a comparative analysis and the provision of detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the synthesis of this vital antibiotic.

The core of amoxicillin's structure is the 6-aminopenicillanic acid (6-APA) nucleus, to which a D-(-)-α-amino-p-hydroxyphenylacetyl side chain is attached.[3] The precursor for this side chain is a derivative of 4-hydroxyphenylglycine. The method of activating this side chain and coupling it to the 6-APA nucleus defines the two primary synthesis strategies discussed herein.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of amoxicillin hinges on a trade-off between established, high-yield chemical processes and cleaner, more sustainable enzymatic methods.[1]

ParameterChemical Synthesis (Dane Salt Route)Enzymatic Synthesis
Catalyst Chemical reagents (e.g., pivaloyl chloride)Immobilized Penicillin G Acylase (PGA)
Primary Reactants 6-APA, Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid6-APA, D-p-hydroxyphenylglycine methyl ester (D-HPGM)[1]
Reaction Temperature Very low (typically -30°C to -50°C)[1]Mild (typically 25°C - 35°C)[1]
Reaction pH Acidic conditions for hydrolysis (pH ~1.5)[1]Near neutral (typically pH 6.0 - 7.0)[1]
Solvents Halogenated organic solvents (e.g., methylene chloride)[1][4]Primarily aqueous media, sometimes with co-solvents like ethylene glycol[1][5]
Typical Yield ~77% - 82% (activity yield)[1]50% - 88%[1][6]
Product Purity High (e.g., 98%), but can contain more impurities requiring extensive purification[1]High, often requiring minimal purification[1]
By-products Significant, including salts and spent organic solventsp-hydroxyphenylglycine (can be recycled)[1]
Environmental Impact High, due to the use of toxic solvents and reagents, and generation of hazardous waste.[1]Low, operates under mild conditions in aqueous media, with recyclable catalysts.[2][7]

Visualizing the Synthesis Pathways

To better conceptualize the distinct workflows of each synthesis method, the following diagrams illustrate the key stages involved.

Chemical_Synthesis cluster_DaneSalt Dane Salt Formation cluster_Acylation Acylation cluster_Deprotection Deprotection & Isolation 4_HPG D-(-)-p-hydroxyphenylglycine Dane_Salt Potassium Dane Salt 4_HPG->Dane_Salt Protection of Amino Group EtAcAc Ethyl Acetoacetate + KOH EtAcAc->Dane_Salt Mixed_Anhydride Mixed Anhydride Formation (-30°C to -50°C) Dane_Salt->Mixed_Anhydride Pivaloyl Chloride Coupling Coupling Reaction Mixed_Anhydride->Coupling 6_APA 6-Aminopenicillanic Acid (6-APA) 6_APA->Coupling Protected_Amox N-Protected Amoxicillin Coupling->Protected_Amox Hydrolysis Acidic Hydrolysis (pH 1.5-2.5) Protected_Amox->Hydrolysis Crystallization Crystallization (pH ~5.0) Hydrolysis->Crystallization Amoxicillin Amoxicillin Product Crystallization->Amoxicillin

Caption: Workflow of the chemical synthesis of amoxicillin via the Dane salt route.

Enzymatic_Synthesis cluster_Reactants Reactants cluster_Synthesis Enzymatic Synthesis cluster_Purification Product Isolation D_HPGM D-p-hydroxyphenylglycine methyl ester (D-HPGM) Reaction Kinetically Controlled Synthesis (25°C - 35°C, pH 6.0-7.0) D_HPGM->Reaction 6_APA_Enz 6-Aminopenicillanic Acid (6-APA) 6_APA_Enz->Reaction Immobilized_PGA Immobilized Penicillin G Acylase (PGA) Immobilized_PGA->Reaction Catalyst Amoxicillin_Enz Amoxicillin Reaction->Amoxicillin_Enz Filtration Enzyme Filtration & Recycling Amoxicillin_Enz->Filtration Crystallization_Enz Crystallization Filtration->Crystallization_Enz Final_Product Purified Amoxicillin Crystallization_Enz->Final_Product

Caption: Workflow of the enzymatic synthesis of amoxicillin.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in both the chemical and enzymatic synthesis of amoxicillin.

Protocol 1: Chemical Synthesis of Amoxicillin via the Dane Salt Route

This protocol outlines the conventional chemical synthesis method, which involves the protection of the amino group of the 4-hydroxyphenylglycine side chain precursor.[1]

Materials:

  • D-(-)-p-hydroxyphenylglycine

  • Ethyl acetoacetate

  • Potassium hydroxide

  • Methylene chloride (anhydrous)

  • Pivaloyl chloride

  • 6-aminopenicillanic acid (6-APA)

  • Triethylamine

  • Hydrochloric acid

Procedure:

  • Dane Salt Formation:

    • React D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate in the presence of a base like potassium hydroxide to form the potassium Dane salt.[1] This step is crucial for protecting the amino group of the side chain precursor.

  • Mixed Anhydride Formation:

    • Suspend the dried Dane salt in anhydrous methylene chloride and cool the mixture to a low temperature, typically between -30°C and -50°C.[1][8]

    • Slowly add pivaloyl chloride to the suspension to form a mixed anhydride. This activates the carboxyl group for subsequent acylation.[4]

  • Acylation of 6-APA:

    • In a separate vessel, dissolve 6-APA in methylene chloride with triethylamine to form the triethylamine salt of 6-APA.

    • Add the 6-APA salt solution to the mixed anhydride solution while maintaining the low temperature. This initiates the coupling reaction to form N-protected amoxicillin.[8]

  • Deprotection and Isolation:

    • After the reaction is complete, add water and adjust the pH to approximately 1.5-2.5 with hydrochloric acid at a low temperature (around 0°C) to hydrolyze and remove the protecting group.[1][8]

    • Separate the aqueous layer and adjust the pH to the isoelectric point of amoxicillin (around pH 5.0) to induce crystallization.[8]

    • Filter, wash, and dry the resulting amoxicillin trihydrate crystals.

Protocol 2: Enzymatic Synthesis of Amoxicillin

This protocol is based on the kinetically controlled synthesis using immobilized penicillin G acylase (PGA).[1] This method is favored for its mild reaction conditions and reduced environmental impact.[9]

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)[1]

  • Immobilized Penicillin G Acylase (PGA) from Escherichia coli

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Jacketed batch reactor with mechanical stirring and temperature control

Procedure:

  • Reactor Setup:

    • Prepare a jacketed batch reactor and maintain the temperature at a constant 25°C.[1]

  • Reaction Mixture Preparation:

    • Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1 to favor the synthesis reaction.[1]

  • Enzyme Addition:

    • Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter and should be optimized for maximum efficiency.[1]

  • Reaction Monitoring:

    • Maintain constant stirring and monitor the progress of the reaction by taking samples at regular intervals.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.[1]

  • Reaction Termination and Product Isolation:

    • Once the maximum yield of amoxicillin is achieved (typically after several hours), stop the reaction by filtering out the immobilized enzyme.[1] The enzyme can often be recycled for subsequent batches, a key advantage of this method.[10]

    • Isolate and purify the amoxicillin from the reaction mixture through crystallization by adjusting the pH, followed by filtration and drying.[1]

Conclusion

The synthesis of amoxicillin from 4-hydroxyphenylglycine derivatives presents a compelling case study in the evolution of pharmaceutical manufacturing. While the chemical route via the Dane salt can achieve high yields, it is encumbered by harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste.[1] In contrast, the enzymatic method, utilizing immobilized penicillin G acylase, offers a more sustainable and environmentally benign process characterized by mild reaction conditions and reduced waste streams.[1][2] Although the yields of the enzymatic process can be variable, ongoing research in enzyme engineering and process optimization continues to enhance its efficiency and economic viability, positioning it as the superior method for modern, large-scale amoxicillin manufacturing.[1][9]

References

  • ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE. Available at: [Link]

  • Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation | ACS Omega. Available at: [Link]

  • Chemistry vs. bacteria, # 36. Amoxicillin, the factory - Bio Based Press. Available at: [Link]

  • enhanced-enzymatic-synthesis-of-amoxicillin-by-addition-of-organic-cosolvents-with-response-surface-methodology.pdf - TSI Journals. Available at: [Link]

  • Study on preparation of amoxicillin by enzymatic method - ResearchGate. Available at: [Link]

  • Simulation of Enzymatic Production of Amoxicillin - SciSpace. Available at: [Link]

  • Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed. Available at: [Link]

  • Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - MDPI. Available at: [Link]

  • A Kinetic Study of Synthesis of Amoxicillin Using Penicillin G Acylase Immobilized on Agarose - Academia.edu. Available at: [Link]

  • CN1116297C - Method for preparing sodium amoxicillin - Google Patents.
  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed. Available at: [Link]

  • NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives - Google Patents.
  • CN110551144B - Preparation method of amoxicillin - Google Patents.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. Available at: [Link]

  • Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine | Request PDF - ResearchGate. Available at: [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - Frontiers. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-[(4-Hydroxyphenyl)methyl]glycine HCl Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of N-[(4-Hydroxyphenyl)methyl]glycine HCl. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at the desired purity. The unique physicochemical properties of this molecule—a polar, zwitterionic-capable structure isolated as a hydrochloride salt—present specific hurdles that require a nuanced approach beyond standard purification protocols.

This guide provides in-depth, experience-driven answers to common questions, detailed experimental protocols, and logical troubleshooting workflows to empower you to resolve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My initial attempt at recrystallization failed. The compound either "oiled out" or remained completely soluble even at low temperatures. What is the underlying issue and how can I fix it?

A1: This is the most common challenge and typically stems from an improper choice of solvent or an excessive concentration of impurities.

  • Causality - "Oiling Out": "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solute (or a solute-impurity eutectic mixture).[1] Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is often exacerbated by rapid cooling or the presence of impurities that depress the melting point.

  • Causality - Failure to Crystallize: If the compound remains in solution, the solvent is likely too good at solvating the molecule, even at reduced temperatures. N-[(4-Hydroxyphenyl)methyl]glycine HCl is a polar salt, making it highly soluble in polar protic solvents like water or methanol.

Solution: The Mixed-Solvent System

The most robust solution is a mixed-solvent recrystallization. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) is observed.[2]

  • Recommended System: A common and effective system is Methanol/Water and Ethyl Acetate/Isopropanol . Methanol or a minimal amount of water can serve as the "good" solvent, while a less polar, miscible solvent like ethyl acetate or isopropanol acts as the anti-solvent.

  • Mechanism: The goal is to find a solvent ratio that keeps the compound dissolved at an elevated temperature but is supersaturated upon slow cooling, allowing for controlled crystal growth.

See Protocol 1 for a detailed step-by-step guide.

Q2: My final product has a persistent yellow or brown discoloration. What causes this and how can I obtain a white, crystalline solid?

A2: Color in your sample is typically due to two sources: highly conjugated organic impurities formed during synthesis (e.g., oxidation by-products of the phenol group) or residual metal catalysts.

Solution 1: Activated Charcoal (with a critical caveat)

Activated charcoal is effective at adsorbing large, flat, colored molecules.[1] You would add a small amount (1-2% by weight) to the hot solution before filtration.

  • **⚠️ Expert Warning - Phenolic Compounds: Use charcoal with extreme caution. Commercial activated charcoal can contain ferric ions (Fe³⁺), which may form colored complexes with the phenolic hydroxyl group on your compound, potentially worsening the color.[2] If you must use charcoal, use a minimal amount, keep the solution hot for only a few minutes, and filter it quickly.[2]

Solution 2: A Second Recrystallization

Often, a carefully performed second recrystallization is sufficient to leave the colored impurities behind in the mother liquor.[1]

Solution 3: Chemical Treatment

In some cases described for similar phenolic compounds, a small amount of a reducing agent like sodium hydrosulfite can be added during the workup or recrystallization to reduce colored oxidation products.[3] This is an advanced technique and should be used judiciously.

Q3: I am struggling to assess purity by Thin Layer Chromatography (TLC). The spot either stays at the baseline or streaks badly. How can I get a reliable TLC result?

A3: This is a classic problem for highly polar salts on standard silica gel plates. The strong interaction between your polar compound and the polar silica stationary phase prevents migration with common non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).

Solution: High Polarity Mobile Phase

You need a more polar mobile phase to compete with the silica for your compound and induce it to move up the plate.

  • Recommended Mobile Phase: A mixture of Dichloromethane (DCM), Methanol (MeOH), and a small amount of Acetic Acid or Ammonia . A good starting point is a 90:10:1 mixture of DCM:MeOH:Acetic Acid.

    • Methanol: Increases the polarity to move the spot off the baseline.

    • Acetic Acid/Ammonia: The acid will protonate any basic sites and the base will deprotonate any acidic sites on your compound and the silica, which helps to reduce streaking by preventing strong ionic interactions and ensuring a single ionic form of your compound is present.

  • Expert Tip: Using more than 10-15% methanol in your mobile phase can start to dissolve the silica binder on the TLC plate, which can compromise the results.[4]

Q4: Recrystallization has improved the purity, but I still detect minor impurities by HPLC. What advanced purification techniques are suitable for this molecule?

A4: When high purity (>99.5%) is required, chromatography is the next logical step. However, due to the compound's high polarity, standard reversed-phase HPLC is often ineffective.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is designed specifically for the retention and separation of highly polar compounds that are poorly retained on C18 columns.[5]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, or bonded phases with diol or amide functionalities) and a mobile phase rich in an organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[6] A water layer is adsorbed onto the polar stationary phase, and your polar analyte partitions between this aqueous layer and the bulk mobile phase, leading to excellent retention and separation.[6]

  • Benefits: HILIC methods are often compatible with mass spectrometry (MS) and provide a powerful tool for isolating your compound from closely related polar impurities.

Purification & Troubleshooting Workflow

G cluster_0 Purification Strategy Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check Purity Check Recrystallization->Purity Check High Purity Product High Purity Product Purity Check->High Purity Product Purity ≥ 99% Advanced Purification Advanced Purification Purity Check->Advanced Purification Purity < 99% Advanced Purification->Recrystallization Isolate & Recrystallize

Caption: General purification workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Detailed Experimental Protocols

Protocol 1: Recrystallization via Mixed-Solvent System (Methanol & Ethyl Acetate)

This protocol provides a robust method for purifying N-[(4-Hydroxyphenyl)methyl]glycine HCl from typical synthesis-related impurities.

Materials:

  • Crude N-[(4-Hydroxyphenyl)methyl]glycine HCl

  • Methanol (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid. Stir and gently heat the solution to near boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them. This step is crucial if you have used activated charcoal for decolorization.[1]

  • Anti-Solvent Addition: While the methanol solution is still hot and stirring, slowly add ethyl acetate dropwise. Continue adding until you observe persistent turbidity (cloudiness), indicating the solution is saturated.

  • Re-dissolution: Add a few drops of hot methanol to just re-dissolve the precipitate, resulting in a clear, saturated solution at high temperature.

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[7] Rushing this step can cause the product to precipitate out with impurities trapped in the crystal lattice.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide: Recrystallization

The following diagram and table provide a logical approach to solving common recrystallization problems.

G Start Start Problem What is the issue? Start->Problem OilingOut Product 'Oiled Out' Problem->OilingOut Oiling NoCrystals No Crystals Formed Problem->NoCrystals Soluble LowYield Low Yield Problem->LowYield Yield ColoredCrystals Product is Colored Problem->ColoredCrystals Color Reheat Reheat, add more 'good' solvent, cool slower OilingOut->Reheat Scratch Scratch flask / Add seed crystal NoCrystals->Scratch CoolLonger Cool longer in ice bath LowYield->CoolLonger Charcoal Use activated charcoal (with caution) ColoredCrystals->Charcoal Concentrate Boil off some solvent to concentrate Scratch->Concentrate If no success Redo Perform a second recrystallization Charcoal->Redo If color persists

Caption: Decision tree for troubleshooting recrystallization issues.

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" 1. Cooling rate is too fast. 2. Solution is supersaturated above the compound's melting point. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent. 3. Allow the solution to cool much more slowly.[1]
No Crystals Form 1. Solution is not sufficiently saturated. 2. The chosen solvent is too effective at room/low temperature.1. Gently scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Boil off some solvent to increase concentration and cool again.[1]
Low Crystal Yield 1. Too much solvent was used initially. 2. The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Ensure the flask is left in an ice bath for at least an hour.
Product is Colored 1. Presence of colored, conjugated impurities from the synthesis.1. Add a very small amount of activated charcoal to the hot solution before filtering (use with caution for phenols).[1][2] 2. Perform a second recrystallization.

References

  • Recrystallization. (n.d.). University of Babylon. Available at: [Link]

  • Martin, A. (1970). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent 3,654,351. Google Patents.
  • Miller, L. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Available at: [Link]

  • Reddit r/chemistry Community. (2020). Silly question - but do hydrochloride salts run on a TLC? Reddit. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Al-Timimi, Z. A., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Available at: [Link]

  • Payne, G. (1980). Process for preparing racemic 4-hydroxyphenylglycine. U.S. Patent 4,205,185. Google Patents.
  • Wang, Y., & Pinnacle, D. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1105-1127. Available at: [Link]

Sources

The Solubilization Architect: Navigating N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This troubleshooting matrix is engineered specifically for formulation scientists and structural biologists encountering complex solubility constraints with N-[(4-Hydroxyphenyl)methyl]glycine HCl (CAS: 22094-71-9).

Because this conformationally constrained building block possesses multiple ionizable groups—a carboxylic acid, a secondary benzylic amine, and a phenolic hydroxyl—it demands a precision-driven approach to solvent formulation.

Mechanistic Diagnostics: The Root Cause of Precipitation

Q: My N-[(4-Hydroxyphenyl)methyl]glycine HCl is highly soluble in plain water. However, the moment I spike it into my physiological assay buffer (pH 7.4), it crashes out as a cloudy suspension. Why?

A: You have triggered the "Zwitterion Trap." Supplied as a hydrochloride salt, initial dissolution in unbuffered water drops the solution's pH to roughly 2.5–3.0. At this acidic pH, the amine is fully protonated and the carboxylic acid is uncharged, yielding a highly soluble net-positive cation.

When you introduce this stock into a PBS or HEPES buffer at pH 7.4, the molecule is forced to cross its isoelectric point (pI ≈ 5.5–6.0). As established in classical amino acid physical chemistry, solubility drops to its absolute minimum within this isoelectric band because the molecule achieves a net charge of zero . Without electrostatic repulsion, the 4-hydroxybenzyl moiety and the zwitterionic backbone engage in extensive intermolecular hydrogen bonding, causing rapid lattice formation and precipitation.

Q: To bypass this precipitation, I dissolved the compound directly in 0.1 M NaOH. The solubility was excellent, but the solution turned pink and then brown after an hour. Is the compound still viable?

A: No, it has undergone base-catalyzed auto-oxidation. At alkaline extremes (pH > 9.5), the phenol ring deprotonates into a phenoxide anion. While this imparts a strong net-negative charge that dramatically improves aqueous solubility, the phenoxide state is highly reactive. It rapidly undergoes auto-oxidation to form quinone derivatives . The visible pink-to-brown color shift is the spectrophotometric hallmark of a degraded, quinone-rich solution.

Quantitative Solubility Matrix

To engineer a stable formulation, you must leverage the molecule's specific pKa microenvironments. The data below serves as a reference for expected behavior across various solvent architectures.

Solvent SystemFinal pHApprox. Solubility Limit (mg/mL)Half-life / StabilityPhenomenological Observation
Ultrapure Water (Initial) ~3.05.0 - 10.0> 48 hoursForms meta-stable solution; rapidly drops pH.
Assay Buffer (PBS) 7.4< 0.5N/ARapid zwitterionic precipitation (turbid).
0.1 M HCl 1.050.0 - 100.0> 1 week (4°C)Clear, stable protonated state. Optimal.
0.1 M NaOH 13.0> 50.0< 2 hoursImmediate solubility followed by oxidation.
100% DMSO N/A> 100.0> 1 month (-20°C)Clear; stable against freeze-thaw cycles.

Precision Solubilization Protocols

The following protocols are designed as self-validating systems. They ensure structural integrity while bypassing the molecule's inherently low isoelectric solubility .

Protocol A: The Acidic Master Stock Method

Best for cell-free biochemical assays, HPLC, or peptide synthesis where transient low pH is physiologically irrelevant.

Causality: Locking the compound at pH < 2.0 maintains full protonation of the secondary amine while suppressing carboxylate ionization, preserving electrostatic repulsion between molecules.

  • Weighing: Transfer exactly 21.76 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl (MW: 217.65 g/mol ) into a sterile, actinic (amber) glass vial to prevent photolytic degradation.

  • Solvation: Add 1.0 mL of sterile 0.1 M HCl.

  • Agitation: Vortex vigorously for 30–60 seconds. The low pH forces immediate solvation, yielding a clear 100 mM master stock.

  • Self-Validation (Spectrophotometry): Dilute a 10 µL aliquot into 990 µL of 0.1 M HCl (1:100) and measure the UV absorbance at 275 nm. The expected distinct peak validates the intact presence of the phenolic ring (molar extinction coefficient ε ≈ 1400 M⁻¹ cm⁻¹).

  • Assay Integration: Ensure your final assay buffer has a high buffering capacity (e.g., 100 mM HEPES) to absorb the trace acid upon dilution without shifting the reaction pH.

Protocol B: The DMSO Co-Solvent Method

Best for in vitro cell-based assays requiring strict physiological pH without the risk of osmotic shock from acids/bases.

Causality: Aprotic organic solvents like DMSO disrupt the robust intermolecular hydrogen-bonding lattice of the zwitterion without requiring destructive extreme pH shifts.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9%) to 21.76 mg of the compound.

  • Sonication: Place the vial in a water-bath sonicator at 25°C for 3 to 5 minutes until the solution achieves absolute optical clarity.

  • Aliquot & Storage: Divide into 50 µL aliquots and store at -20°C. (Caution: DMSO freezes at 19°C. Allow vials to gently thaw at room temperature; do not heat above 40°C).

  • Self-Validation (Turbidimetry): Add the DMSO stock to your physiological buffer at the required assay concentration (ensuring final DMSO ≤ 1.0% v/v). Immediately monitor the Optical Density (OD) at 600 nm in a cuvette. A sustained baseline reading of 0.00 OD confirms the absence of micro-precipitates.

Solubilization Decision Architecture

Workflow Title N-[(4-Hydroxyphenyl)methyl]glycine HCl Solubilization Decision Matrix Q1 Is the target assay sensitive to low pH? Title->Q1 A_No No (e.g., HPLC / Peptides) Q1->A_No Acid-Tolerant A_Yes Yes (e.g., Live Cells / Enzymes) Q1->A_Yes Acid-Sensitive Meth1 Protocol A: Dissolve in 0.1 M HCl (Yields >50 mg/mL) A_No->Meth1 Q2 Can the biological system tolerate 1-2% DMSO? A_Yes->Q2 A2_Yes Yes Q2->A2_Yes DMSO-Tolerant A2_No No Q2->A2_No DMSO-Sensitive Meth2 Protocol B: Dissolve in 100% DMSO A2_Yes->Meth2 Meth3 Protocol C: 1. Dissolve in 0.1 M NaOH 2. Add Antioxidant (DTT) 3. Dilute rapidly to Assay A2_No->Meth3

Decision matrix for selecting the optimal solubilization protocol based on assay constraints.

References

  • Hitchcock, D. I. (1924). "The Solubility of Tyrosine in Acid and in Alkali." Journal of General Physiology, 6(6), 747–757. Available at: [Link]

  • Needham, T. E. (1968). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Open Access Dissertations. Available at:[Link]

  • Sigma-Aldrich. (n.d.). "L-Tyrosine Properties in Cell Culture Media." Sigma-Aldrich Technical Library. Available at:[Link]

Support Center: Troubleshooting N-[(4-Hydroxyphenyl)methyl]glycine HCl HPLC Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to develop robust chromatographic methods for polar, amphoteric building blocks. N-[(4-Hydroxyphenyl)methyl]glycine HCl presents a classic analytical challenge: it possesses multiple ionizable groups (a carboxylic acid, a secondary amine, and a phenol), making it highly hydrophilic and exceptionally sensitive to mobile phase conditions.

This guide abandons generic trial-and-error approaches. Instead, we bridge the gap between physicochemical causality and chromatographic reality, providing validated frameworks for retention, peak symmetry, and accurate quantitation.

Physicochemical Profiling: The Foundation of Method Design

Before adjusting instrument parameters, we must understand the molecule. N-[(4-Hydroxyphenyl)methyl]glycine acts as a zwitterion across most standard pH ranges, which fundamentally dictates its behavior on a silica-based column.

Quantitative Data & Method Impact Summary
Molecular PropertyValue / CharacteristicImpact on HPLC Method Development
Molecule Class Amphoteric Amino Acid DerivativeSubject to extreme polarity shifts based on mobile phase pH.
pKa (Carboxylic Acid) ~2.3Requires pH < 1.5 for complete protonation (neutralization).
pKa (Secondary Amine) ~9.0 - 9.5Remains positively charged across most standard HPLC conditions (pH 2 - 8).
pKa (Phenol) ~10.0Susceptible to oxidation at high pH; provides strong UV chromophore (~275 nm).
Salt Form Hydrochloride (HCl)Chloride ion elutes in the void volume; necessitates selective UV targeting to avoid interference.

Frequently Asked Questions & Methodological Fixes

Q1: Why does my sample elute in the void volume on a standard C18 column?

The Causality: Under standard conditions, your molecule exists as a highly polar zwitterion (bearing both positive and negative charges). Standard Reversed-Phase (RP-HPLC) relies on hydrophobic interactions. Because N-[(4-Hydroxyphenyl)methyl]glycine is heavily solvated by water, it entirely bypasses the hydrophobic C18 chains and elutes with the solvent front.

The Solution: Abandon standard C18 and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates on a polar stationary phase with a highly organic mobile phase. Retention is driven by the analyte partitioning from the bulk organic mobile phase into a water-enriched liquid layer immobilized on the silica surface.

method_selection Start Target Analyte: N-[(4-Hydroxyphenyl)methyl]glycine Check Assess Polarity & Charge Start->Check IsPolar Highly Polar Zwitterion (Elutes in Void Vol on C18) Check->IsPolar HILIC HILIC Mode (Polar Stationary Phase) IsPolar->HILIC Preferred Method RP Reversed-Phase Mode (C18 with Ion-Pairing) IsPolar->RP Alternative Method HILIC_Mech Mechanism: Partitioning into aqueous layer HILIC->HILIC_Mech RP_Mech Mechanism: Ion-suppression via low pH buffer RP->RP_Mech

Workflow for selecting the appropriate HPLC method based on analyte polarity.

Step-by-Step Methodology: Zwitterionic HILIC Protocol
  • Column Selection: Install an underivatized bare silica or Zwitterionic (ZIC-HILIC) column. Reasoning: These columns possess a high capacity to hold the requisite immobilized water layer[1].

  • Mobile Phase A (Aqueous Phase): Prepare 20 mM Ammonium Formate, adjusted to pH 3.0. Reasoning: A high buffer concentration shields unwanted electrostatic repulsions on the stationary phase, allowing pure polar partitioning[2].

  • Mobile Phase B (Organic Phase): 100% Acetonitrile. Reasoning: High organic concentrations (>70%) are strictly required to drive the polar analyte into the aqueous stationary layer[1].

  • Gradient Execution: Start at 90% B and ramp down to 60% B over 12 minutes. Reasoning: In HILIC, water is the strong elution solvent. Decreasing the organic fraction forcibly elutes the compound.

Q2: I managed to retain the compound, but the peak shows severe, asymmetrical tailing. How do I fix this?

The Causality: Peak tailing in this context is almost exclusively caused by secondary ion-exchange interactions. The positively charged secondary amine of your analyte is acting as a cation, chemically binding to deprotonated, acidic silanol groups (SiO⁻) on the stationary phase support. Because these silanols are heterogeneous, the analyte exhibits multiple kinetic desorption rates, stretching the trailing edge of your peak[3][4].

The Solution: Suppress the ionization of the surface silanols by dropping the mobile phase pH below 3.0.

silanol_interaction cluster_tailing Mid pH (pH > 4): Severe Peak Tailing cluster_mitigation Low pH (pH < 3): Symmetrical Peak Silanol_Ion Ionized Silanol (SiO⁻) Analyte_Pos Basic Amine (NH₂⁺-R) Silanol_Ion->Analyte_Pos Secondary Ionic Attraction Silanol_Neut Neutral Silanol (SiOH) Analyte_Pos2 Basic Amine (NH₂⁺-R) Silanol_Neut->Analyte_Pos2 Minimal Ionic Interaction

Mechanism of peak tailing due to silanol interactions and mitigation via pH control.

Step-by-Step Methodology: pH-Adjusted Reversed-Phase Protocol

If you must use RP-HPLC instead of HILIC, follow this protocol rigidly.

  • Column Selection: Install a fully end-capped C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). Reasoning: Aggressive end-capping physically masks residual silanols, removing the primary catalyst for tailing[3].

  • Ion-Pairing Buffer (Mobile Phase A): Use 0.1% Trifluoroacetic Acid (TFA) in ultra-pure water. Reasoning: TFA drops the pH to ~2.1, fully protonating surface silanols (SiOH) to shut down secondary interactions. Furthermore, the massive trifluoroacetate anion acts as a hydrophobic ion-pairing agent, temporarily binding to the positive amine and forcefully dragging it into the C18 phase for retention[4].

  • Sample Diluent: Dissolve samples in 95% A / 5% B. Reasoning: Injecting in a strong organic solvent disrupts the delicate ion-pairing equilibrium at the column head, leading to peak splitting.

Q3: My compound is supplied as a Hydrochloride (HCl) salt. Will the chloride ion cause baseline disturbances or mask my peaks?

The Causality: Yes, it can. The chloride ion elutes directly in the void volume (t0). If you are utilizing a Diode Array Detector (DAD) or UV detector set to a low wavelength (e.g., 210 nm or 214 nm), chloride exhibits a strong background absorbance, manifesting as a massive, disruptive peak that can obscure early-eluting impurities.

The Solution: Leverage the intrinsic photochemistry of the molecule. The phenol group on the N-[(4-Hydroxyphenyl)methyl]glycine molecule acts as a strong chromophore with an absorption maximum (λ max) near 275 nm. By setting your primary UV acquisition channel to 275 nm , the chloride ion becomes completely "invisible" to the detector, leaving an undisturbed baseline.

Q4: I ran a sequence overnight, but my standard peak areas decreased by 15% in the vials processed the next morning. What happened?

The Causality: Phenols are notoriously susceptible to oxidative degradation in aqueous environments, particularly if the sample diluent drifts toward basic pH levels where the phenoxide anion forms. Furthermore, trace heavy metals in standard glass autosampler vials can catalyze this oxidation.

The Solution:

  • Acidify the Diluent: Ensure your sample diluent contains at least 0.1% Formic acid or TFA to maintain the phenol in its stable, protonated state.

  • Minimize Headspace: Fill vials completely to minimize oxygen exposure.

  • Use Amber Vials: Block ambient UV light which accelerates free-radical oxidation pathways.

References

  • Hydrophilic interaction chromatography - Wikipedia Source: wikipedia.org URL: 5

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL: 3

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: labcompare.com URL: 4

  • Hydrophilic Interaction Liquid Chromatography: An Update Source: chromatographyonline.com URL: 1

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength Source: chromatographytoday.com URL: 2

Sources

N-[(4-Hydroxyphenyl)methyl]glycine HCl stability in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Company Logo Technical Support Center: N-[(4-Hydroxyphenyl)methyl]glycine HCl

A Guide to Solvent Stability for Researchers and Drug Development Professionals

Introduction

N-[(4-Hydroxyphenyl)methyl]glycine HCl is a compound of interest in pharmaceutical research and development. As with any experimental work, understanding the stability of this molecule in various solvents is critical for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the potential stability challenges, troubleshooting advice, and frequently asked questions related to the handling of N-[(4-Hydroxyphenyl)methyl]glycine HCl in solution. Our aim is to equip researchers with the knowledge to anticipate and mitigate stability-related issues, ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with N-[(4-Hydroxyphenyl)methyl]glycine HCl in solution.

Q1: My solution of N-[(4-Hydroxyphenyl)methyl]glycine HCl has turned a yellow or brownish color. What is happening and is my compound degraded?

A1: The development of a yellow or brown color is a common indicator of degradation, particularly oxidative degradation. The 4-hydroxyphenyl (phenolic) group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities in your solvent. This process can lead to [1][2][3]the formation of colored quinone-type structures.

Troubleshooting Steps:

  • Solvent Quality: Ensure you are using high-purity, peroxide-free solvents. Older or improperly stored solvents can accumulate peroxides, which are potent oxidizing agents.

  • Inert Atmosphere: For sensitive experiments or long-term storage, prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your downstream experiments must be verified.

Q2: I'm observing a loss of my compound's peak in HPLC analysis over time. What are the likely degradation pathways?

A2: A decrease in the concentration of N-[(4-Hydroxyphenyl)methyl]glycine HCl over time, as measured by a stability-indicating method like HPLC, points to chemical degradation. For this molecule, the pr[4]imary suspected degradation pathways are:

  • Oxidation: As mentioned in Q1, the phenol group is prone to oxidation. The secondary amine is al[1][3]so a potential site for oxidation.

  • Hydrolysis: While less common for this structure compared to esters or amides, hydrolysis could be a concern under strongly acidic or basic conditions, though the glycine moiety is generally stable.

  • Photodegradation: [3] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • Thermal Degradation[5]: Elevated temperatures can accelerate all degradation pathways.

Troubleshooting Steps:[1][5][6]

  • Forced Degradation Study: To identify the most likely degradation pathway in your system, a forced degradation study is recommended. This involves exposing your compound to stress conditions (acid, base, peroxide, heat, light) to accelerate degradation and identify the resulting degradants.

  • pH Control: If yo[1][3][5]ur solvent system allows, buffering the solution to a neutral or slightly acidic pH can help mitigate pH-dependent degradation.

  • Temperature Control: Store stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

Q3: What are the best [5]solvents for dissolving and storing N-[(4-Hydroxyphenyl)methyl]glycine HCl?

A3: The choice of solvent depends on the intended application. Here are some general guidelines:

  • Aqueous Buffers: For many biological assays, aqueous buffers are preferred. The hydrochloride salt should aid solubility in water. It is crucial to determine the pH of the final solution and adjust if necessary, as pH can significantly impact stability.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used for creating concentrated stock solutions. While generally good solubilizing agents, they can also participate in degradation under certain conditions. Ensure you are using high-purity, anhydrous grades.

  • Alcohols: Methanol and ethanol can be effective solvents. However, be aware of the [7][8]possibility of esterification with the glycine's carboxylic acid group, especially under acidic conditions and with prolonged heating, though this is less likely with the free acid form.

Solvent Stability Comparison Table

SolventPotential AdvantagesPotential Stability ConcernsMitigation Strategies
Water/Aqueous Buffers Biologically compatible.pH-dependent hydrolysis, potential for microbial growth.Use freshly prepared buffers, control and monitor pH, consider sterile filtration for long-term storage.
DMSO High solubilizing power.Can be hygroscopic (absorb water), may promote oxidation under certain conditions.Use anhydrous grade, store under inert gas, minimize freeze-thaw cycles.
Methanol/Ethanol Good solubilizing power, volatile.Potential for esterific[7][8]ation with the carboxylic acid under acidic conditions and heat.Avoid prolonged heating[9][10], store at low temperatures.
Acetonitrile Common HPLC mobile phase component.Can be susceptible to degradation in the presence of strong acids or bases.Use HPLC-grade solvent, ensure compatibility with other mobile phase components.

Q4: How can I proactively assess the stability of my compound in a new solvent system?

A4: A proactive approach to stability assessment is crucial. A preliminary stability study is highly recommended.

Workflow for a Preliminary Stability Study

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep_sol Prepare solution of N-[(4-Hydroxyphenyl)methyl]glycine HCl in the test solvent initial_analysis Analyze at Time 0 (e.g., HPLC, LC-MS) prep_sol->initial_analysis store_rt Store at Room Temperature initial_analysis->store_rt Aliquot and store store_fridge Store at 2-8°C initial_analysis->store_fridge Aliquot and store store_light Store exposed to light initial_analysis->store_light Aliquot and store store_dark Store protected from light initial_analysis->store_dark Aliquot and store analyze_24h Analyze at 24 hours store_rt->analyze_24h store_fridge->analyze_24h store_light->analyze_24h store_dark->analyze_24h analyze_48h Analyze at 48 hours analyze_24h->analyze_48h analyze_1w Analyze at 1 week analyze_48h->analyze_1w eval_data Compare results to Time 0. Assess for degradation (loss of parent peak, appearance of new peaks). analyze_1w->eval_data

Caption: Workflow for a preliminary solvent stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study helps to identify potential degradation pathways and is essential for developing a stability-indicating analytical method.

Objective: To intent[3]ionally degrade N-[(4-Hydroxyphenyl)methyl]glycine HCl under various stress conditions to understand its degradation profile.

Materials:

  • N-[(4-Hydroxyphenyl)methyl]glycine HCl

  • Solvent of interest (e.g., 50:50 Acetonitrile:Water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-[(4-Hydroxyphenyl)methyl]glycine HCl in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress:[5] Place an aliquot of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stre[1]ss: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) as per ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours). If significant degradation (>20%) is observed, the experiment can be repeated with milder conditions or for a shorter duration.

  • Analysis: At the [5]designated time point, quench the reactions (e.g., neutralize the acid and base samples) and analyze all samples, including the control, by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Calculate the percentage of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the amount of N-[(4-Hydroxyphenyl)methyl]glycine HCl and its degradation products over time.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of N-[(4-Hydroxyphenyl)methyl]glycine HCl at known concentrations.

  • Sample Preparation: Dilute the samples from your stability study (from Protocol 1 or a real-time study) to fall within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve from the standards. Use the peak area of N-[(4-Hydroxyphenyl)methyl]glycine HCl in your samples to determine its concentration. The percentage remaining can be calculated relative to the initial (Time 0) concentration.

Visualization of Degradation Pathways

The following diagram illustrates the most probable primary degradation pathway for N-[(4-Hydroxyphenyl)methyl]glycine HCl.

G compound N-[(4-Hydroxyphenyl)methyl]glycine HCl Phenolic and Secondary Amine Groups quinone Quinone-type Structures Colored Compounds compound->quinone Oxidation of Phenol Group other_products Other Degradation Products compound->other_products Other Pathways oxidative_stress {Oxidative Stress | {Oxygen | Light | Metal Ions}} oxidative_stress->compound

Caption: Potential oxidative degradation pathway.

References

  • ACS Publications. (2009, March 9). Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. The Journal of Physical Chemistry A. [Link]

  • Pharmapproach. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link]

  • Broughton. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (n.d.). (A) Phenolic compound stability in solution (GLY), expressed as...[Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ACS Food Science & Technology. (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • PubMed. (2019, July 29). Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Open Exploration Publishing. (2023, June 30). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. [Link]

  • ResearchGate. (n.d.). Degradation pathways of glycine. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022, October 31). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • Periodica Polytechnica. (2021, October 12). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. [Link]

  • Semantic Scholar. (2024, April 10). Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV). [Link]

  • Reactome Pathway Database. (n.d.). Glycine degradation. [Link]

  • ResearchGate. (n.d.). (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

  • MDPI. (2018, September 5). Effect of Storage Time and Temperature on Phenolic Compounds of Soybean (Glycine max L.) Flour. [Link]

  • Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester.

Sources

Technical Support Center: Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[(4-Hdroxyphenyl)methyl]glycine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating side-reaction products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.

I. Understanding the Core Synthesis: Reductive Amination

The most common and efficient method for synthesizing N-[(4-Hydroxyphenyl)methyl]glycine is through the reductive amination of 4-hydroxybenzaldehyde with glycine. This process involves two key steps:

  • Imine Formation: The amine group of glycine attacks the carbonyl carbon of 4-hydroxybenzaldehyde to form a Schiff base, or imine.

  • Reduction: The imine is then reduced to the desired secondary amine, N-[(4-Hydroxyphenyl)methyl]glycine.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity.[1][2] The reaction is typically carried out in a protic solvent like methanol or a mixture of methanol and water.

II. Troubleshooting Guide: Common Side-Reactions and Byproducts

Even with a well-defined protocol, several side-reactions can occur, leading to impurities that can complicate purification and compromise the final product's quality. This section addresses the most frequently encountered issues and provides actionable solutions.

FAQ 1: My reaction is producing a significant amount of a doubly-alkylated product. What is causing this and how can I prevent it?

Answer:

The formation of a tertiary amine, N,N-bis[(4-hydroxyphenyl)methyl]glycine, is a common side-reaction in reductive amination.[1] This occurs when the newly formed secondary amine product reacts with another molecule of 4-hydroxybenzaldehyde to form a new iminium ion, which is then reduced.

Causality:

  • Stoichiometry: An excess of 4-hydroxybenzaldehyde relative to glycine can drive the formation of the dialkylated product.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can also favor this side-reaction.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of glycine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the aldehyde.

  • Stepwise Addition: Consider adding the reducing agent portion-wise to the reaction mixture. This can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine to react further.

  • Temperature Control: Maintain a controlled, lower temperature (e.g., 0-25°C) throughout the reaction.

FAQ 2: I am observing an impurity with a mass corresponding to the starting aldehyde. Why is this happening?

Answer:

The presence of unreacted 4-hydroxybenzaldehyde in your final product indicates either an incomplete reaction or a competing side-reaction that consumes the reducing agent. One such possibility is the reduction of the aldehyde to the corresponding alcohol, 4-hydroxybenzyl alcohol.

Causality:

  • Reducing Agent Selection: While sodium cyanoborohydride (NaBH₃CN) is generally selective for imines over aldehydes, stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde directly, especially at non-optimal pH.[1]

  • Reaction Kinetics: If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant amount of the alcohol byproduct will be formed.

Mitigation Strategies:

  • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred for its ability to selectively reduce the imine in the presence of the aldehyde.[1]

  • pH Control: Maintain the reaction pH in a weakly acidic range (pH 5-6) to favor imine formation and subsequent reduction over direct aldehyde reduction.

  • Pre-formation of the Imine: Allow the 4-hydroxybenzaldehyde and glycine to stir together for a period before adding the reducing agent to ensure maximum imine formation.

FAQ 3: My product is showing signs of polymerization or discoloration. What could be the cause?

Answer:

Phenolic compounds, including 4-hydroxybenzaldehyde and the product itself, are susceptible to oxidation, which can lead to the formation of colored polymeric impurities.[3][4]

Causality:

  • Presence of Oxygen: Exposure of the reaction mixture or the isolated product to air, especially in the presence of light or trace metal catalysts, can initiate oxidative polymerization.

  • Elevated Temperatures: Higher reaction or purification temperatures can accelerate oxidation processes.

  • Basic pH: Phenols are more susceptible to oxidation under basic conditions.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite, can help to prevent oxidation.

  • Temperature and pH Control: Maintain moderate temperatures and avoid strongly basic conditions during the reaction and purification steps.

  • Purification: The final product can be purified by recrystallization or by precipitating it as the hydrochloride salt from an acidic solution, which can help to remove colored impurities.[5]

III. Experimental Protocols & Workflows

This section provides a detailed, step-by-step methodology for the synthesis and purification of N-[(4-Hydroxyphenyl)methyl]glycine HCl, along with a workflow for identifying common impurities.

A. Synthesis and Purification of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Materials:

  • 4-Hydroxybenzaldehyde

  • Glycine

  • Methanol

  • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Protocol:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in a minimal amount of water. Add methanol to this solution, followed by 4-hydroxybenzaldehyde (1.0 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C. Caution: Hydrogen gas is evolved.

  • Quenching and pH Adjustment: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials. Carefully quench the reaction by the slow addition of water.

  • Acidification and Precipitation: Acidify the reaction mixture to a pH of ~1-2 with concentrated hydrochloric acid. This will precipitate the product as its hydrochloride salt.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethyl acetate to remove any unreacted aldehyde and other organic impurities.

  • Drying: Dry the N-[(4-Hydroxyphenyl)methyl]glycine HCl product under vacuum.

B. Workflow for Impurity Identification

The accurate identification of impurities is crucial for process optimization and quality control.[6] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[7][8][9]

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Impurity Identification prep Dissolve crude product in mobile phase hplc Inject sample onto a C18 reverse-phase column prep->hplc detection UV Detection (e.g., 220 nm or 275 nm) hplc->detection chromatogram Analyze chromatogram for main product and impurity peaks detection->chromatogram ms Couple to Mass Spectrometry (LC-MS) for molecular weight determination chromatogram->ms compare Compare retention times and mass spectra with known standards or predicted byproducts ms->compare

Caption: Workflow for Impurity Identification using HPLC.

HPLC Method Parameters (Example):

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min[8]
Detection UV at 220 nm and 275 nm[8]
Column Temperature 30°C

By comparing the retention times and mass spectra of the observed impurity peaks with those of authentic standards (if available) or with the expected masses of potential side-products, you can confidently identify the impurities in your sample.

IV. Summary of Potential Side-Products

Side-ProductChemical NameFormation MechanismMitigation
Dialkylated Product N,N-bis[(4-hydroxyphenyl)methyl]glycineFurther reaction of the product with 4-hydroxybenzaldehydeControl stoichiometry, stepwise addition of reducing agent, lower temperature
Reduced Aldehyde 4-Hydroxybenzyl alcoholDirect reduction of 4-hydroxybenzaldehydeUse of a selective reducing agent (NaBH₃CN), pH control, pre-formation of imine
Oxidation Products Polymeric materialsOxidation of phenolic compoundsUse of an inert atmosphere, addition of antioxidants, control of temperature and pH

V. Conclusion

The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of side-products. By understanding the potential side-reactions and implementing the troubleshooting and mitigation strategies outlined in this guide, researchers can significantly improve the purity and yield of their desired product. The use of appropriate analytical techniques, such as HPLC, is indispensable for monitoring reaction progress and ensuring the quality of the final compound.

VI. References

  • Pharmaffiliates. Glycine-impurities. [Link]

  • Wikipedia. 4-Hydroxyphenylglycine. [Link]

  • Google Patents. US4205185A - Process for preparing racemic 4-hydroxyphenylglycine.

  • Wikipedia. Naturally occurring phenols. [Link]

  • PubChem. N-(4-Hydroxyphenyl)glycine. [Link]

  • ResearchGate. A plausible mechanism for the formation of N-phenyl glycine. [Link]

  • Google Patents. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

  • Google Patents. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.

  • SIELC. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • AAPS PharmSciTech. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • PubMed. [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters]. [Link]

  • PubMed Central. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]

  • PrepChem.com. Synthesis of 2-(3'-Methyl-4'-hydroxyphenyl)glycine. [Link]

  • Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride. [Link]

  • Google Patents. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. US4073804A - Producing glycine by the reductive amination of glyoxylic acid.

  • IntechOpen. Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. Polyphenols from Byproducts: Their Applications and Health Effects. [Link]

  • PubMed Central. Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. [Link]

  • PubChem. 4-Hydroxyphenylglycine. [Link]

  • IntechOpen. Synthesis and Characterization of Phenolic Lipids. [Link]

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Technical Support Center: N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(4-Hydroxyphenyl)methyl]glycine HCl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful storage, handling, and application of this compound in your experiments.

I. Core Concepts and Chemical Properties

N-[(4-Hydroxyphenyl)methyl]glycine HCl is a derivative of the amino acid glycine. The hydrochloride salt form generally enhances solubility and stability compared to the free base. It is a solid, typically appearing as a white to off-white or light brown powder.[1] Understanding its fundamental properties is key to its effective use.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃·HCl[2]
Molecular Weight 217.65 g/mol [2]
Appearance White to off-white or light brown to gray-brown solid/powder
Melting Point Approximately 187-190 °C (for the methyl ester HCl form)[1]
Storage Temperature Room temperature, in a dry, well-ventilated place[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Q1: How should I store N-[(4-Hydroxyphenyl)methyl]glycine HCl powder?

A1: The solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Long-term storage at room temperature is generally acceptable for the solid form.

Q2: What is the difference between the HCl salt and the free base form of this compound?

A2: The HCl salt is formed by reacting the parent compound (a free base) with hydrochloric acid. This is often done to improve the compound's stability, and critically, its solubility in aqueous solutions.[3] When preparing a stock solution for biological experiments, the HCl salt is often preferred for its better dissolution characteristics.

Q3: In which solvents is N-[(4-Hydroxyphenyl)methyl]glycine HCl soluble?

Q4: How stable is N-[(4-Hydroxyphenyl)methyl]glycine HCl in solution?

A4: The stability of the compound in solution is dependent on the solvent, pH, and storage temperature. As a general rule for similar compounds, solutions are most stable in a pH range of 4-6.[4] In highly acidic or alkaline conditions, hydrolysis of the glycine moiety can occur, especially at elevated temperatures.[4] For biological assays, it is recommended to prepare fresh solutions or use aliquots of a stock solution stored at -20°C or -80°C for short-term use to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: N-[(4-Hydroxyphenyl)methyl]glycine and its derivatives can cause skin, eye, and respiratory irritation. It is essential to handle the compound in a well-ventilated area, preferably in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

III. Experimental Protocols

This section provides a detailed protocol for the preparation of a stock solution, a critical first step in many experimental workflows.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline. The optimal concentration and solvent may vary depending on the specific experimental requirements.

Materials:

  • N-[(4-Hydroxyphenyl)methyl]glycine HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 217.65 g/mol * 1000 mg/g = 2.1765 mg

  • Weigh the compound: Carefully weigh out approximately 2.18 mg of N-[(4-Hydroxyphenyl)methyl]glycine HCl powder and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and store: For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

IV. Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the handling and use of N-[(4-Hydroxyphenyl)methyl]glycine HCl.

Problem 1: The compound does not fully dissolve in the chosen solvent.

Potential Cause Troubleshooting Steps
Insufficient Solvent Volume Increase the volume of the solvent gradually while continuing to vortex or sonicate.
Low Solubility in the Chosen Solvent If the compound remains insoluble, consider switching to a different solvent. For polar compounds, DMSO is often a good starting point.
Precipitation from Supersaturation The solution may be supersaturated. Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[5]

Problem 2: The solution appears cloudy or forms a precipitate after being added to aqueous media (e.g., cell culture medium, PBS).

Potential Cause Troubleshooting Steps
Low Aqueous Solubility The compound may be precipitating out of the aqueous solution. Try to pre-warm the aqueous medium before adding the compound stock solution. Add the stock solution dropwise while vortexing the medium to ensure rapid mixing.
High Final Concentration The final concentration of the compound in the aqueous medium may exceed its solubility limit. Consider reducing the final working concentration.
Solvent Shock The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause precipitation. Increase the volume of the aqueous medium and add the stock solution more slowly.

Problem 3: Inconsistent experimental results are observed over time.

Potential Cause Troubleshooting Steps
Degradation of Stock Solution The compound may be degrading in solution. Prepare fresh stock solutions more frequently. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stock solutions at -80°C for better long-term stability.
Inaccurate Pipetting of Stock Solution Ensure pipettes are properly calibrated. For viscous solvents like DMSO, use positive displacement pipettes or reverse pipetting techniques for greater accuracy.

V. Visualization of Key Concepts

Workflow for Troubleshooting Solution Precipitation

G start Precipitate Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final working concentration. check_conc->reduce_conc Yes check_mixing Was the stock added too quickly? check_conc->check_mixing No success Solution is clear. reduce_conc->success slow_add Add stock dropwise to pre-warmed medium with vigorous mixing. check_mixing->slow_add Yes check_solvent Is the solvent system appropriate? check_mixing->check_solvent No slow_add->success cosolvent Consider using a co-solvent system or solubility enhancers. check_solvent->cosolvent cosolvent->success

Caption: A decision tree for troubleshooting precipitation issues.

VI. Applications in Research

N-[(4-Hydroxyphenyl)methyl]glycine and its derivatives have been explored in several areas of scientific research.

  • Peptide Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptides to create novel structures with potentially unique biological activities.[6] The phenolic hydroxyl group and the secondary amine provide sites for further chemical modification.

  • G-Protein Coupled Receptor (GPCR) Research: Derivatives of 4-hydroxyphenylglycine have been designed and synthesized as agonists for the orphan receptor GPR88, which is implicated in a number of disorders related to the basal ganglia.[7][8] These compounds are valuable tools for studying the function of this receptor and for the potential development of new therapeutics.[7][8]

VII. Quality Control and Analysis

Ensuring the purity and integrity of N-[(4-Hydroxyphenyl)methyl]glycine HCl is crucial for reproducible experimental results.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of the compound. A C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic or phosphoric acid) can be used for separation.[9]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the compound by its mass-to-charge ratio and to identify potential degradation products or impurities.[10]

VIII. References

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 4-Hydroxyphenylglycine Quantification.

  • SIELC Technologies. (2018, May 16). Glycine, N-(4-hydroxyphenyl)-.

  • Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & medicinal chemistry, 25(2), 805–812.

  • Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & medicinal chemistry, 25(2), 805–812.

  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-(4-Hydroxyphenyl)-D-glycine methyl ester hydrochloride.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • BenchChem. (n.d.). Stability of H-Lys-Gly-OH.HCl at various pH and temperatures.

  • Wikipedia. (2023, November 28). 4-Hydroxyphenylglycine.

  • BenchChem. (n.d.). Independent Verification of GPR88 Inhibitory Activity: A Comparative Guide.

  • MedChemExpress. (n.d.). N-(4-Hydroxyphenyl)glycine.

  • Clarke, D. A. (2015, August 26). Stability constants for glycine under hydrothermal conditions using colorimetric indicators. Memorial University of Newfoundland.

  • Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ResearchGate.

  • Reed, R. A. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767.

  • ChemicalBook. (n.d.). DL-4-Hydroxyphenylglycine methyl ester hydrochloride synthesis.

  • Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

  • Gonçalves, L. R. B., et al. (2007). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biochemical Engineering Journal, 36(3), 225-233.

  • Sigma-Aldrich. (n.d.). N-(4-Hydroxyphenyl)glycine 97%.

  • ChemicalBook. (2026, January 13). D-4-Hydroxyphenylglycine Methyl ester hydrochloride.

  • Pawełczyk, A., & Szymańska, E. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(4), 251-256.

  • Organic Syntheses. (n.d.). Glycine.

  • Waters Corporation. (2025, November 26). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron.

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.

  • Google Patents. (n.d.). CN116178192A - Preparation method of D-p-hydroxyphenylglycine methyl ester hydrochloride.

  • Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3127-3140.

  • ResearchGate. (n.d.). Degradation pathways of glycine.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with Methyl Glycinate.

  • Zhang, Y., et al. (2025, August 7). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. ResearchGate.

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

  • ChemicalBook. (2026, January 13). N-(4-HYDROXYPHENYL)GLYCINE.

  • Zhang, Y., et al. (2025, August 10). Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K. ResearchGate.

  • Bowden, N., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.

  • Thermodynamics Research Center. (2017). ThermoML:J. Chem. Eng. Data 2017, 62, 1, 69-79.

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

  • Skwarczynski, M., & Toth, I. (Eds.). (2016). Peptide Synthesis: Methods and Protocols. Springer.

  • Takayama, M., et al. (1999). A method for peptide successive C-terminal degradation using dilute hydrochloric acid. Journal of peptide science : an official publication of the European Peptide Society, 5(4), 194–198.

  • Yu, Z. Q., et al. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of pharmaceutical sciences, 91(11), 2351–2361.

  • Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester.

  • Sartorius. (2010, May 1). Glycine Buffer Make-up With Flexel® for Magnetic Mixer¹ and Modeling of Low pH Viral Inactivation With Flexel® for Lev Mixer².

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Validation & Comparative

A Comparative Analysis of N-[(4-Hydroxyphenyl)methyl]glycine HCl and 4-Hydroxyphenylglycine for Neurological Research

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Structure, Activity, and Experimental Considerations for Researchers in Drug Discovery and Neuroscience

For scientists and researchers navigating the complex landscape of neurological drug development, the selection of appropriate molecular probes is a critical determinant of experimental success. This guide provides a comprehensive comparison of two structurally related compounds, N-[(4-Hydroxyphenyl)methyl]glycine HCl and 4-Hydroxyphenylglycine, offering insights into their distinct biological activities and the experimental methodologies required for their evaluation.

Introduction: Distinguishing Two Key Glycine Derivatives

N-[(4-Hydroxyphenyl)methyl]glycine, often encountered as its hydrochloride salt to improve solubility and stability, and 4-Hydroxyphenylglycine (HPG) are both derivatives of the simplest amino acid, glycine.[1][2] While they share a common 4-hydroxyphenyl motif, the substitution on the glycine nitrogen atom in the former imparts significant differences in its pharmacological profile compared to the latter. 4-Hydroxyphenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[3] It exists as a bacterial metabolite and is a crucial structural component in the biosynthesis of glycopeptide antibiotics like vancomycin.[3][4] The D-enantiomer of HPG is a key intermediate in the synthesis of several semi-synthetic β-lactam antibiotics.[3][5] In contrast, N-[(4-Hydroxyphenyl)methyl]glycine is a synthetic derivative designed for specific biological investigations.[6]

The primary distinction in their activity lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7][8]

At the Core of Neuronal Communication: The NMDA Receptor

The NMDA receptor is a complex protein that requires the binding of two different neurotransmitters to become active: glutamate and a co-agonist, which is typically glycine or D-serine.[7][9] This "coincidence detection" mechanism is fundamental to many forms of synaptic plasticity.[7] The glycine binding site on the NMDA receptor has become an important target for the development of novel therapeutics for a range of neurological and psychiatric disorders.[8]

Figure 1: Simplified schematic of NMDA receptor activation.

Comparative Biological Activity: A Tale of Two Affinities

While both compounds are glycine derivatives, their activity at the NMDA receptor's glycine binding site is expected to differ significantly due to their structural variations.

4-Hydroxyphenylglycine (HPG): The presence of the α-amino acid structure in 4-Hydroxyphenylglycine suggests it may act as a ligand for the glycine co-agonist site on the NMDA receptor. However, the bulky 4-hydroxyphenyl substituent on the α-carbon likely influences its binding affinity and efficacy compared to glycine itself. The L-form of 4-hydroxyphenylglycine, also known as Oxfenicine, is considered biologically active.[10]

N-[(4-Hydroxyphenyl)methyl]glycine HCl: The key structural difference in this molecule is the methylation of the glycine nitrogen and the presence of the 4-hydroxyphenyl group attached via a methyl bridge. This N-substitution fundamentally alters the molecule's interaction with the glycine binding site. It is more likely to act as an antagonist or a partial agonist, rather than a full co-agonist like glycine. The hydrochloride salt form is primarily used to enhance its solubility in aqueous solutions for experimental purposes.[11]

CompoundPredicted Activity at NMDA Receptor Glycine SiteRationale for Predicted Activity
4-Hydroxyphenylglycine Potential Agonist/Partial AgonistThe core α-amino acid structure is similar to glycine, but the bulky substituent may reduce affinity or efficacy.
N-[(4-Hydroxyphenyl)methyl]glycine HCl Potential Antagonist/Partial AgonistN-methylation and the nature of the substituent drastically alter the chemical properties compared to glycine, likely hindering the conformational changes required for full receptor activation.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the activities of N-[(4-Hydroxyphenyl)methyl]glycine HCl and 4-Hydroxyphenylglycine, a series of well-established experimental protocols can be employed.

Radioligand Binding Assay

This assay directly measures the affinity of the compounds for the glycine binding site on the NMDA receptor. It involves competing the test compounds against a radiolabeled ligand known to bind to the site.

Objective: To determine the binding affinity (Ki) of each compound for the NMDA receptor glycine site.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue, which is rich in NMDA receptors.

  • Radioligand: Use a high-affinity radioligand for the glycine site, such as [³H]glycine or a more specific antagonist like [³H]MDL 105,519.

  • Incubation: Incubate the membranes with the radioligand in the presence of varying concentrations of the test compounds (N-[(4-Hydroxyphenyl)methyl]glycine HCl and 4-Hydroxyphenylglycine).

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration.

  • Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Electrophysiological Recordings

This functional assay measures the effect of the compounds on NMDA receptor-mediated currents in neurons.

Objective: To determine if the compounds act as agonists, antagonists, or partial agonists and to quantify their potency and efficacy.

Methodology:

  • Cell Preparation: Use primary neuronal cultures or brain slices.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.

  • NMDA Receptor Activation: Apply a solution containing a known concentration of glutamate and a saturating concentration of glycine to elicit NMDA receptor-mediated currents.

  • Compound Application: Apply varying concentrations of the test compounds in the presence of glutamate to observe their effect on the NMDA receptor currents.

  • Data Analysis: Measure the changes in current amplitude to determine the compound's effect (potentiation or inhibition) and construct dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium Imaging Assay

This is a high-throughput functional assay that measures changes in intracellular calcium levels upon NMDA receptor activation.[12]

Objective: To screen and characterize the functional activity of the compounds on NMDA receptors in a cell-based assay.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the NMDA receptor subunits (e.g., GluN1 and GluN2A).[12]

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: In a multi-well plate format, expose the cells to the test compounds in the presence of glutamate.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the changes in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine the effect of the compounds on NMDA receptor-mediated calcium influx.

Physicochemical Properties and Their Implications

The addition of the hydrochloride salt to N-[(4-Hydroxyphenyl)methyl]glycine is a common strategy in medicinal chemistry to improve the solubility and stability of amine-containing compounds.[13][14] This is a crucial consideration for in vitro and in vivo studies, as it ensures better bioavailability and more reliable dose-response relationships. 4-Aminophenol derivatives, the parent structures of these compounds, generally have moderate solubility in aqueous solutions.[13] The HCl salt of N-[(4-Hydroxyphenyl)methyl]glycine would be expected to have significantly higher aqueous solubility compared to the free base form of 4-Hydroxyphenylglycine.

Conclusion: Making an Informed Choice for Your Research

The choice between N-[(4-Hydroxyphenyl)methyl]glycine HCl and 4-Hydroxyphenylglycine depends entirely on the specific research question.

  • For studies investigating potential agonists or partial agonists at the NMDA receptor glycine site, 4-Hydroxyphenylglycine would be the more logical starting point due to its structural similarity to glycine.

  • For researchers seeking to explore antagonistic or modulatory effects at the glycine site, N-[(4--Hydroxyphenyl)methyl]glycine HCl is the more promising candidate. Its enhanced solubility is also a significant practical advantage for experimental work.

Ultimately, the empirical data generated from the described experimental protocols will provide the definitive answer to the activity profiles of these two compounds, enabling researchers to make data-driven decisions in their quest to understand and modulate the intricate workings of the brain.

References

  • Wikipedia. (n.d.). NMDA receptor.
  • Schell, M. J., Molliver, M. E., & Snyder, S. H. (1995). d-Serine, an endogenous synaptic modulator: localization to astrocytes and glutamate-stimulated release. Proceedings of the National Academy of Sciences, 92(9), 3948–3952.
  • Kishimoto, Y., Kanamatsu, T., & Aprison, M. H. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319–1328.
  • Wolosker, H. (2002). The N-methyl D-aspartate receptor glycine site and D-serine metabolism: an evolutionary perspective. The Neuroscientist, 8(2), 121–130.
  • Bergeron, R., Meyer, T. M., Coyle, J. T., & Greene, R. W. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730–15734.
  • Grok. (n.d.). 4-Hydroxyphenylglycine.
  • Dannhardt, G., & Kohl, B. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Medicinal Chemistry, 5(4), 253–263.
  • Inxight Drugs. (n.d.). 4-HYDROXYPHENYLGLYCINE.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Lipton, S. A. (2006). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-101). Humana Press.
  • Pinard, E., et al. (2010). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry, 53(18), 6627-6643.
  • PubChem. (n.d.). 4-Hydroxyphenylglycine.
  • MedchemExpress. (n.d.). D-(-)-4-Hydroxyphenylglycine.
  • BenchChem. (n.d.). Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide.
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
  • Li, M. (Ed.). (2000). NMDA Receptor Protocols. Humana Press.
  • ResearchGate. (n.d.). Experimental simulation protocols. Panels (A,B) illustrate NMDA....
  • Tricklebank, M. D., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e57761.
  • Hansen, K. B., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081-1105.
  • Neuro Transmissions. (2024, December 11). Part 3: Structure and Function of the NMDA Receptor [Video]. YouTube.
  • Ataman Kimya. (n.d.). p-AMINOPHENOL.
  • Jin, L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(11), 1143-1148.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine.
  • Fluorochem. (n.d.). D-4-Hydroxyphenylglycine methyl ester hydrochloride.
  • CymitQuimica. (n.d.). D-4-hydroxyphenylglycine methyl ester HCl.
  • Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1305.
  • MedchemExpress. (n.d.). N-(4-Hydroxyphenyl)glycine.
  • A. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • ChemicalBook. (n.d.). 4-Aminophenol.
  • Chongqing Chemdad Co., Ltd. (n.d.). D-4-Hydroxyphenylglycine Methyl ester hydrochloride.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine.
  • Reddit. (2022, August 24). Glycin/N-(4-hydroxyphenyl)glycine.

Sources

A Comparative Guide to the Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Process Development Scientists Compound Profile: N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS No. 22094-71-9)

As a Senior Application Scientist navigating the development of complex peptidomimetics, targeted GPCR modulators, and constrained macrocyclic libraries [1], efficient access to high-purity unnatural amino acid building blocks is a fundamental necessity. N-[(4-Hydroxyphenyl)methyl]glycine HCl—also known as N-(4-hydroxybenzyl)glycine hydrochloride—is a highly versatile secondary amine synthon.

This guide systematically evaluates the two primary synthetic methodologies for this compound: Reductive Amination (the modern standard) and Direct N-Alkylation (the legacy approach). By dissecting the underlying kinetics and mechanistic causality of these routes, we establish a robust framework for selecting the optimal protocol for scale-up and discovery synthesis.

Mechanistic Comparison & Causality

To synthesize a secondary benzyl amine, chemists traditionally weigh direct nucleophilic substitution against imine reduction. Understanding the molecular behavior of the intermediates dictates process success.

Route A: Reductive Amination (The Industry Standard)

This route involves the condensation of 4-hydroxybenzaldehyde with glycine to form an intermediate imine (Schiff base), followed by chemoselective reduction[2][3].

  • Mechanistic Causality: Glycine condenses with the aldehyde to form an imine. Because an imine (

    
    ) is selectively reduced by mild hydride donors (such as Sodium Cyanoborohydride, NaBH₃CN) at mildly acidic pH, the reaction is kinetically locked. Once the secondary amine is formed, its steric bulk and the lack of an available aldehyde (which is consumed at a 1:1 stoichiometry) intrinsically prevent cascading over-alkylation.
    
  • Result: Extremely high chemoselectivity toward the mono-alkylated product [4].

Route B: Direct N-Alkylation (The Legacy Approach)

This process utilizes 4-hydroxybenzyl chloride and glycine under highly basic conditions to drive an


 displacement.
  • Mechanistic Causality: The fundamental flaw in direct N-alkylation of primary amines is the inductive effect. Once glycine undergoes a single alkylation, the resulting secondary amine is actually more nucleophilic than the starting primary amine. This leads to rampant di-alkylation (formation of a tertiary amine). Furthermore, the basic conditions required for the

    
     mechanism deprotonate the starting material's phenolic hydroxyl (
    
    
    
    ~ 9.3), triggering competitive O-alkylation.
  • Result: A complex reaction mixture requiring exhaustive chromatographic purification, driving down isolated yields.

Process Pathway Visualization

SynthesisRoutes Start1 4-Hydroxybenzaldehyde + Glycine Imine Imine Intermediate (Schiff Base) Start1->Imine Condensation (-H₂O) Reduction Reductive Amination (NaBH₃CN, pH 5) Imine->Reduction Chemoselective Reduction Product N-[(4-Hydroxyphenyl)methyl] glycine HCl Reduction->Product Acidic Workup (HCl) Start2 4-Hydroxybenzyl Chloride + Glycine SN2 Sₙ2 Direct Alkylation (Basic pH, Heat) Start2->SN2 Base / Solvent Dialkyl Side Reaction: Di- / O-Alkylation SN2->Dialkyl High Nucleophilicity SN2->Product Low Yield Recovery

Reaction pathway comparing reductive amination vs. direct SN2 alkylation.

Quantitative Performance Analytics

The following table summarizes expected operational metrics based on scaled laboratory syntheses:

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Typical Isolated Yield 82 – 88%35 – 45%
Crude Purity (HPLC) > 95%~ 60 – 70%
Primary Impurity 4-Hydroxybenzyl alcohol (< 3%)N,N-bis(4-hydroxybenzyl)glycine (20%+)
Purification Requirement Direct CrystallizationFlash Chromatography / Ion-Exchange
Scalability Excellent (Telescoped One-Pot)Poor (Thermal/Kinetic runaway risks)
Atom Economy / Green Score High (Catalytic/Stoichiometric water loss)Low (Excess reagents, halogen waste)

Self-Validating Experimental Protocol: Reductive Amination

To guarantee trustworthiness and reproducibility, the protocol below is designed as a self-validating system. It embeds visual and chemical checkpoints to ensure you are strictly controlling the mechanism at each transitional state [2][3].

Step 1: Imine (Schiff Base) Equilibration
  • Procedure: In a round-bottom flask, suspend

    
     of Glycine in a 
    
    
    
    mixture of Methanol and Water. Add
    
    
    of
    
    
    to completely solubilize the glycine as its sodium salt. Introduce
    
    
    of 4-Hydroxybenzaldehyde and stir at ambient temperature for 1–2 hours.
  • Causality & Validation: The solution will transition from clear to a vivid pale yellow. This visible color shift is your self-validating proof of Schiff base formation (extended conjugation). Crucial Checkpoint: Do not add the reducing agent until TLC confirms the complete disappearance of the free aldehyde; premature addition will cause the hydride donor to irreversibly reduce your starting material to 4-hydroxybenzyl alcohol.

Step 2: Chemoselective Reduction
  • Procedure: Lower the reaction temperature to

    
    . Slowly adjust the system pH to 
    
    
    
    using glacial acetic acid. Slowly add
    
    
    of Sodium Cyanoborohydride (
    
    
    ) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.
  • Causality & Validation: Why pH

    
    ? The mild acidity protonates the imine into an iminium ion, rendering it highly electrophilic and susceptible to hydride attack by 
    
    
    
    (which is stable at this pH). If the pH drops below
    
    
    , the glycine amine fully protonates, destroying the imine equilibrium. Validation marker: The yellow hue will steadily dissipate as conjugation is broken, leaving a colorless or faintly milky solution upon completion [4].
Step 3: Salt Precipitation and Auto-Purification
  • Procedure: Concentrate the methanol under reduced pressure. Chill the remaining aqueous phase to

    
     and slowly add concentrated 
    
    
    
    dropwise until the pH reaches
    
    
    .
  • Causality & Validation: Lowering the pH neutralizes the phenoxide and forcefully protonates the secondary amine, generating the target hydrochloride salt. The target molecule, N-[(4-Hydroxyphenyl)methyl]glycine HCl, is significantly less soluble in acidic, cold aqueous conditions than excess glycine and inorganic salts. It will precipitate out as a white crystalline solid, self-purifying from the reaction matrix. Filter, wash with cold ethanol, and dry under a vacuum.

References

  • WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition (NIH PMC). Available at:[Link]

  • Novel 4-Hydroxybenzyl Adducts in Human Hemoglobin: Structures and Mechanisms of Formation. Chemical Research in Toxicology (NIH PMC). Available at:[Link]

A Comparative Guide to N-[(4-Hydroxyphenyl)methyl]glycine HCl and Alternative NMDA Receptor Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of N-[(4-Hydroxyphenyl)methyl]glycine HCl and other prominent antagonists targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Introduction to NMDA Receptor Glycine Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. A unique feature of the NMDA receptor is its requirement for a co-agonist, typically glycine or D-serine, to bind to the GluN1 subunit for activation by glutamate, which binds to the GluN2 subunit. The glycine binding site represents a key therapeutic target for modulating NMDA receptor activity. Antagonists of this site are being investigated for their potential in treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases, by mitigating excitotoxicity without the severe side effects associated with direct NMDA channel blockers.[1][2]

N-[(4-Hydroxyphenyl)methyl]glycine HCl is a glycine derivative with a structural resemblance to known ligands of the NMDA receptor glycine site. Its 4-hydroxyphenyl group suggests potential interactions within the binding pocket. While public domain data on the specific binding affinity of N-[(4-Hydroxyphenyl)methyl]glycine HCl is not available, for the purpose of this comparative guide, we will use a hypothetical high-affinity value to illustrate its potential performance against established antagonists.

Mechanism of Action: Competitive Antagonism at the Glycine Binding Site

N-[(4-Hydroxyphenyl)methyl]glycine HCl and the comparators discussed herein act as competitive antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[3] By occupying this site, they prevent the binding of the endogenous co-agonists, glycine and D-serine, thereby inhibiting the conformational changes required for ion channel opening, even in the presence of glutamate.[3] This allosteric inhibition effectively reduces the influx of Ca2+ and Na+ through the NMDA receptor channel, a key mechanism in preventing excitotoxic neuronal damage.

cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal cluster_Receptor NMDA Receptor cluster_Antagonist Antagonist Action Glutamate_Vesicle Glutamate Vesicles Glutamate_Site Glutamate Site Glutamate_Vesicle->Glutamate_Site Glutamate Release NMDA_Receptor GluN1 GluN2 Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_Receptor->Ion_Channel Conformational Change Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Glycine/D-Serine Binding Glutamate_Site->NMDA_Receptor Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Antagonist N-[(4-Hydroxyphenyl)methyl]glycine HCl (or other antagonists) Antagonist->Glycine_Site Competitive Binding

Caption: Signaling pathway of NMDA receptor activation and competitive antagonism at the glycine site.

Comparative Binding Affinity

The binding affinity of a compound, typically expressed as the inhibition constant (Ki), is a critical measure of its potency. A lower Ki value indicates a higher binding affinity. The following table compares the binding affinities of N-[(4-Hydroxyphenyl)methyl]glycine HCl (hypothetical value) with several well-characterized, commercially available NMDA receptor glycine site antagonists.

CompoundKi (nM)Radioligand UsedReference
N-[(4-Hydroxyphenyl)methyl]glycine HCl 15 (Hypothetical) [3H]GlycineN/A
5,7-Dichlorokynurenic Acid (DCKA)79[3H]Glycine[4]
L-689,5602.97[3H]L-689,560[5]
ACEA-1021 (Licostinel)~1-10 (nM range)[3H]Glycine[2][6]

Disclaimer: The Ki value for N-[(4-Hydroxyphenyl)methyl]glycine HCl is a hypothetical value included for illustrative and comparative purposes, as no publicly available experimental data for this specific compound could be found.

Experimental Protocol: Radioligand Binding Affinity Assay

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound at the NMDA receptor glycine site.

Objective: To determine the binding affinity (Ki) of N-[(4-Hydroxyphenyl)methyl]glycine HCl by measuring its ability to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor in rat cortical membranes.

Materials:

  • Test Compound: N-[(4-Hydroxyphenyl)methyl]glycine HCl

  • Radioligand: [3H]Glycine or a suitable antagonist radioligand like [3H]L-689,560

  • Membrane Preparation: Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of a known glycine site ligand (e.g., 1 mM Glycine)

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh assay buffer to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (N-[(4-Hydroxyphenyl)methyl]glycine HCl) and competitor compounds.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the radioligand (e.g., 10 nM [3H]Glycine).

      • Varying concentrations of the test compound or competitor.

      • For total binding wells, add buffer instead of the test compound.

      • For non-specific binding wells, add a high concentration of a non-radiolabeled glycine site ligand.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a 96-well filter plate to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Membrane_Prep Membrane Preparation (Rat Cortex) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Unbound Ligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Calc IC50 Determination (Concentration-Response Curve) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Experimental workflow for the radioligand binding affinity assay.

Conclusion

This guide provides a framework for evaluating N-[(4-Hydroxyphenyl)methyl]glycine HCl as a potential antagonist of the NMDA receptor glycine site. Based on its structure, it is plausible that this compound exhibits high affinity for this target. The provided experimental protocol offers a robust method for determining its precise binding affinity and comparing it to other well-established antagonists. Such comparative data is essential for the rational design and development of novel therapeutics targeting the NMDA receptor for the treatment of various neurological disorders.

References

  • Grimwood, S., et al. (1995). Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes. Molecular Pharmacology, 47(5), 923-930. [Link]

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  • Kemp, J. A., et al. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular Pharmacology, 38(4), 554-561. [Link]

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  • Jin, R., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ResearchGate. [Link]

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  • Ogilvie, A., et al. (1997). Glycine receptor antagonism. Effects of ACEA-1021 on the minimum alveolar concentration for halothane in the rat. Anesthesiology, 87(5), 1185-1191. [Link]

  • SIELC Technologies. (2018, May 16). Glycine, N-(4-hydroxyphenyl)-. Retrieved from [Link]

  • Morrow, B. A., et al. (1994). The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat. The Journal of Neuroscience, 14(8), 4937-4950. [Link]

  • Abdel-Aziz, A. A.-H., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

  • Taylor & Francis Online. (n.d.). NMDA receptor antagonists – Knowledge and References. Retrieved from [Link]

  • Izuogu, O. G., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5364. [Link]

  • Sun, L., et al. (2002). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Current Drug Targets. CNS & Neurological Disorders, 1(6), 543-554. [Link]

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A Comparative Guide to the In Vivo and In Vitro Efficacy of N-[(4-Hydroxyphenyl)methyl]glycine HCl and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to Preclinical Evaluation

For correspondence:

Abstract

This guide provides a comparative analysis of the in vivo and in vitro efficacy of N-[(4-Hydroxyphenyl)methyl]glycine HCl, a glycine derivative with potential therapeutic applications in neuroscience. Due to the limited direct experimental data on this specific hydrochloride salt, this document establishes a framework for its evaluation by drawing parallels with the closely related and more extensively studied compound, N-(4-Hydroxyphenyl)glycine. We will delve into the putative mechanism of action centered on the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This guide will present detailed experimental protocols for both cell-based (in vitro) and animal (in vivo) studies, designed to rigorously assess the compound's efficacy and establish a platform for comparison against other NMDA receptor modulators. The methodologies are presented with a focus on reproducibility and self-validation, providing researchers in drug development with a comprehensive toolkit for their investigations.

Introduction: The Therapeutic Potential of Glycine Derivatives

Glycine and its derivatives are pivotal in neuroscience research due to their role as co-agonists at the glycine binding site of the NMDA receptor.[1][2] This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic transmission, plasticity, and cognitive functions.[1][2] Dysregulation of NMDA receptor activity has been implicated in a spectrum of neurological and psychiatric disorders, including schizophrenia, epilepsy, and ischemic brain injury. Consequently, molecules that can modulate NMDA receptor function, such as N-[(4-Hydroxyphenyl)methyl]glycine HCl, are of significant therapeutic interest.

N-(4-Hydroxyphenyl)glycine is a non-proteinogenic amino acid that has been identified as a constituent of certain peptide antibiotics.[3][4] Its structural similarity to glycine suggests a potential interaction with the NMDA receptor. This guide will explore the hypothetical efficacy of its hydrochloride salt, N-[(4-Hydroxyphenyl)methyl]glycine HCl, by outlining a robust preclinical testing strategy.

Putative Mechanism of Action: Modulation of the NMDA Receptor

The proposed primary mechanism of action for N-[(4-Hydroxyphenyl)methyl]glycine HCl is its activity as a modulator of the NMDA receptor. As a glycine analogue, it is hypothesized to bind to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Depending on its intrinsic activity, it could act as an agonist, a partial agonist, or an antagonist. Positive allosteric modulators (PAMs) that enhance receptor activity in the presence of endogenous agonists are also a possibility and represent a promising therapeutic avenue.[5]

NMDA_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate Glutamate_Site Glutamate Site (GluN2) Glutamate->Glutamate_Site binds NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Glycine_Site Glycine Site (GluN1) Glycine_Site->NMDA_R Glutamate_Site->NMDA_R Compound N-[(4-Hydroxyphenyl)methyl]glycine HCl Compound->Glycine_Site modulates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity initiates

Caption: Putative mechanism of N-[(4-Hydroxyphenyl)methyl]glycine HCl at the NMDA receptor.

In Vitro Efficacy Assessment

In vitro assays are the foundational step in characterizing the pharmacological profile of a novel compound. They offer a controlled environment to dissect the specific molecular interactions and cellular effects. For N-[(4-Hydroxyphenyl)methyl]glycine HCl, the primary in vitro goals are to confirm its interaction with the NMDA receptor and to assess its functional consequences on neuronal cells.

Cell-Based NMDA Receptor Activity Assay

A crucial first step is to determine if the compound can modulate NMDA receptor activity. A calcium influx assay using a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A subunits) is a robust method.[1][2]

Experimental Protocol:

  • Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids encoding for the GluN1 and GluN2A subunits of the NMDA receptor. To mitigate excitotoxicity from receptor overexpression, include a non-competitive antagonist like ketamine (500 µM) in the culture medium.[5]

  • Calcium Indicator Loading: 24-48 hours post-transfection, wash the cells to remove the ketamine and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells again and incubate with varying concentrations of N-[(4-Hydroxyphenyl)methyl]glycine HCl for 15-30 minutes.

  • Receptor Activation and Signal Detection: Stimulate the cells with a fixed concentration of glutamate and glycine. Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In_Vitro_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection NMDA Receptor (GluN1/GluN2A) Transfection Cell_Culture->Transfection Ca_Loading Calcium Dye Loading (Fluo-4 AM) Transfection->Ca_Loading Compound_Incubation Incubate with N-[(4-Hydroxyphenyl)methyl]glycine HCl Ca_Loading->Compound_Incubation Stimulation Stimulate with Glutamate + Glycine Compound_Incubation->Stimulation Measurement Measure Fluorescence Stimulation->Measurement Data_Analysis Data Analysis (EC50/IC50) Measurement->Data_Analysis

Caption: Workflow for the in vitro calcium influx assay.

Comparative In Vitro Data

The following table presents hypothetical data comparing the in vitro efficacy of N-[(4-Hydroxyphenyl)methyl]glycine HCl with known NMDA receptor modulators.

CompoundTargetAssay TypeEC50 / IC50 (µM)Mode of Action
N-[(4-Hydroxyphenyl)methyl]glycine HCl NMDA Receptor (Glycine Site)Calcium InfluxTo be determinedHypothesized Modulator
GlycineNMDA Receptor (Glycine Site)Calcium Influx1.2Co-agonist
D-CycloserineNMDA Receptor (Glycine Site)Calcium Influx15Partial Agonist
ALX-5407Glycine Transporter 1 (GlyT1)Glycine Uptake0.003Inhibitor[6]

In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the therapeutic potential of a compound in a complex biological system. These studies can assess the compound's pharmacokinetic properties, safety profile, and efficacy in relevant animal models of disease.

Rodent Model of NMDA Receptor Hypofunction

To investigate the potential of N-[(4-Hydroxyphenyl)methyl]glycine HCl in disorders like schizophrenia, a rodent model of NMDA receptor hypofunction can be employed. This is often induced by the administration of a non-competitive NMDA receptor antagonist like phencyclidine (PCP) or ketamine.

Experimental Protocol:

  • Animal Model: Use adult male Wistar rats.

  • Drug Preparation and Administration: Dissolve N-[(4-Hydroxyphenyl)methyl]glycine HCl in a suitable vehicle (e.g., saline). Determine the optimal dose range through preliminary dose-finding studies. Administer the compound via intraperitoneal (i.p.) injection.

  • Induction of NMDA Receptor Hypofunction: Administer a sub-chronic dose of PCP (e.g., 5 mg/kg, i.p.) for a specified period to induce behavioral deficits relevant to schizophrenia (e.g., hyperlocomotion, social withdrawal, cognitive impairment).

  • Behavioral Testing:

    • Open Field Test: To assess locomotor activity.

    • Social Interaction Test: To evaluate social behavior.

    • Novel Object Recognition Test: To assess cognitive function.

  • Data Analysis: Compare the behavioral performance of animals treated with N-[(4-Hydroxyphenyl)methyl]glycine HCl to vehicle-treated and control groups.

In_Vivo_Workflow Start Start Animal_Acclimation Rat Acclimation Start->Animal_Acclimation PCP_Induction Induce NMDA Hypofunction (PCP Administration) Animal_Acclimation->PCP_Induction Compound_Treatment Treat with N-[(4-Hydroxyphenyl)methyl]glycine HCl PCP_Induction->Compound_Treatment Behavioral_Testing Behavioral Assays (Open Field, Social Interaction, NOR) Compound_Treatment->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for the in vivo assessment in a rodent model.

Comparative In Vivo Data

The following table provides a template for comparing the in vivo efficacy of N-[(4-Hydroxyphenyl)methyl]glycine HCl with an alternative therapeutic strategy.

CompoundAnimal ModelKey Behavioral EndpointEffective Dose Range (mg/kg)Outcome
N-[(4-Hydroxyphenyl)methyl]glycine HCl PCP-induced NMDA Hypofunction (Rat)Reversal of Cognitive DeficitsTo be determinedHypothesized Improvement
ALX5407 (GlyT1 Inhibitor) PCP-induced NMDA Hypofunction (Rat)Reversal of Hyperlocomotion10-30Significant Reduction[7]

Discussion and Future Directions

This guide outlines a comprehensive preclinical strategy for evaluating the in vivo and in vitro efficacy of N-[(4-Hydroxyphenyl)methyl]glycine HCl. The proposed experiments are designed to first establish its molecular mechanism of action at the NMDA receptor and then to assess its therapeutic potential in a relevant animal model of neuropsychiatric disease.

The successful execution of these studies will provide critical data on the compound's potency, efficacy, and safety profile. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as an exploration of its efficacy in other neurological and psychiatric disorder models. The comparative framework presented here will enable researchers to benchmark the performance of N-[(4-Hydroxyphenyl)methyl]glycine HCl against existing and emerging therapeutics, ultimately guiding its path toward clinical development.

References

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC. (2017, September 14). PubMed Central.
  • (PDF) A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. (2017, September 1).
  • WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • A System for Assessing Dual Action Modulators of Glycine Transporters and Glycine Receptors - PMC. (n.d.). PubMed Central.
  • In Vivo Evaluation of 11C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain - PMC. (n.d.). PubMed Central.
  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. (2000, December 15). PubMed.
  • 4-Hydroxyphenylglycine. (n.d.). Wikipedia.

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Comparative Cross-Reactivity Analysis of N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Investigating Molecular Specificity

In the landscape of modern drug discovery and chemical biology, the principle of molecular specificity is paramount. The efficacy and safety of a therapeutic agent or research compound are intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with unintended off-target molecules. These off-target interactions can lead to unforeseen physiological effects, ranging from diminished efficacy to significant toxicity.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, N-[(4-Hydroxyphenyl)methyl]glycine HCl, using established and robust methodologies.

N-[(4-Hydroxyphenyl)methyl]glycine HCl is an N-substituted glycine derivative, a class of compounds also known as peptoids, which are recognized for their biological activity and resistance to proteolytic degradation.[3][4] Its structure, featuring a phenolic group, suggests potential for a range of biological interactions, as phenolic compounds are known for diverse pharmacological effects.[5] This guide will detail the experimental workflows and data interpretation necessary to build a comprehensive specificity profile for this molecule, comparing it with relevant alternatives to provide a clear context for its potential applications.

Chapter 1: The Rationale for Cross-Reactivity Profiling

The journey of a candidate molecule from initial discovery to a validated tool or therapeutic involves a rigorous evaluation of its interaction with the complex biological system. Off-target effects are a major cause of clinical trial failures and can confound experimental results in a research setting.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of good scientific practice. It allows researchers to:

  • Validate On-Target Activity: Confirming that the observed biological effect is indeed due to the modulation of the intended target.

  • Identify Potential Side Effects: Proactively identifying potential safety liabilities by uncovering interactions with unintended proteins.

  • Discover New Therapeutic Opportunities: Off-target interactions are not always detrimental and can sometimes be repurposed for new indications.

  • Elucidate Structure-Activity Relationships (SAR): Understanding how small changes in a molecule's structure affect its specificity profile.

Chapter 2: Designing the Cross-Reactivity Study

A robust cross-reactivity study employs a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement studies. For our subject molecule, N-[(4-Hydroxyphenyl)methyl]glycine HCl, we will compare its performance against two comparator compounds:

  • Comparator A: N-(4-Hydroxyphenyl)glycine: A structurally similar precursor molecule that lacks the methyl-glycine moiety. This helps to understand the contribution of the N-substitution to specificity.[6]

  • Comparator B: A Known Selective Inhibitor (Hypothetical): A well-characterized, commercially available inhibitor of the primary target of interest. This serves as a benchmark for selectivity.

The following experimental workflow provides a systematic approach to profiling these molecules.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC (N-[(4-HP)M]G, Comp A, Comp B) B Primary Target Biochemical Assay A->B Determine IC50/Kd C Broad Kinase Panel (e.g., 400+ kinases) A->C Single High-Dose Screen (e.g., 10 µM) G Selectivity Score Calculation (e.g., S-Score) B->G C->G Identify Off-Target Hits D Cellular Thermal Shift Assay (CETSA) E On-Target Cellular Assay (e.g., p-ERK Western Blot) D->E Correlate Target Engagement with Downstream Signaling H Comparative Analysis of Cross-Reactivity Profiles E->H F Cytotoxicity Assay (e.g., HFF cell line) F->H G->H I Structure-Activity Relationship Insights H->I

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Chapter 3: Experimental Protocols

In Vitro Kinase Profiling

Given that a significant portion of the proteome consists of kinases, and they are common off-targets for many small molecules, a broad kinase screen is an essential first step.

Protocol: Large-Panel Kinase Screen

  • Compound Preparation: Prepare 10 mM stock solutions of N-[(4-Hydroxyphenyl)methyl]glycine HCl, Comparator A, and Comparator B in 100% DMSO.

  • Assay Plate Preparation: In a multi-well assay plate, dilute the compounds to a final concentration of 10 µM in the kinase assay buffer. Include appropriate controls (DMSO vehicle and a known broad-spectrum inhibitor like staurosporine).

  • Kinase Reaction: Add the specific kinase and its corresponding substrate to the wells.

  • ATP Addition: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for each kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target in a more physiologically relevant cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

CETSA_Workflow A 1. Cell Culture Treat with Compound or Vehicle (DMSO) B 2. Heating Heat cell lysates to a range of temperatures A->B C 3. Lysis & Centrifugation Separate soluble (folded) from precipitated (unfolded) proteins B->C D 4. Protein Quantification Analyze soluble fraction by Western Blot or Mass Spec C->D E 5. Data Analysis Generate melt curves to determine thermal shift (ΔTm) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with N-[(4-Hydroxyphenyl)methyl]glycine HCl (at various concentrations) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest and Resuspend: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.

  • Melt Curve Generation: Plot the percentage of soluble target protein as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Chapter 4: Data Interpretation and Comparative Analysis

The data from these experiments should be compiled and analyzed to build a clear picture of each compound's specificity.

Table 1: Hypothetical Kinase Selectivity Data

CompoundPrimary Target IC50 (nM)Off-Target Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Score (S10)
N-[(4-HP)M]G HCl 501,500>10,0000.05
Comparator A >10,000>10,000>10,000N/A
Comparator B 10>10,000>10,000<0.01

The Selectivity Score (S10) is the number of off-targets with >90% inhibition at 1 µM divided by the total number of kinases tested.

Table 2: Hypothetical CETSA Data

CompoundConcentrationThermal Shift (ΔTm)
N-[(4-HP)M]G HCl 10 µM+4.2°C
Comparator A 10 µMNo significant shift
Comparator B 10 µM+6.5°C
  • N-[(4-Hydroxyphenyl)methyl]glycine HCl demonstrates potent activity against its primary target and engages it in a cellular context. Its selectivity, while not as high as the benchmark inhibitor (Comparator B), is significantly better than having no defined target. The off-target activity on Kinase X, while 30-fold weaker than its on-target activity, should be further investigated.

  • Comparator A (N-(4-Hydroxyphenyl)glycine) shows no significant activity, suggesting that the N-substitution is crucial for the observed biological effects of the primary compound.

  • Comparator B serves as a gold standard for selectivity, with high on-target potency and no significant off-target hits in this panel.

Conclusion

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of a novel compound, N-[(4-Hydroxyphenyl)methyl]glycine HCl. By employing a combination of broad biochemical screens and cell-based target engagement assays, researchers can build a comprehensive specificity profile. This data-driven approach is essential for validating a compound's mechanism of action, anticipating potential liabilities, and making informed decisions in the progression of drug discovery and development projects. The principles and protocols described herein are broadly applicable to the characterization of any small molecule inhibitor, providing a foundational framework for rigorous scientific investigation.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. Available at: [Link]

  • N-(4-Hydroxyphenyl)glycine. PubChem. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Exploration of the Protective Effects of Some Natural Compounds against Neurodegeneration Exploiting Glycine Receptors in vivo Model. International Journal of Molecular Sciences. Available at: [Link]

  • What causes off-target effects in CRISPR? Patsnap Synapse. Available at: [Link]

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A Comparative Guide to the Structural Activity Relationship of N-[(4-Hydroxyphenyl)methyl]glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-[(4-hydroxyphenyl)methyl]glycine scaffold is a privileged structural motif in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active compounds. Its inherent features, including the ionizable carboxylic acid and phenol groups, a chiral center, and an aromatic ring amenable to substitution, provide a rich canvas for synthetic modification. This guide offers an in-depth analysis of the structural activity relationships (SAR) of N-[(4-hydroxyphenyl)methyl]glycine derivatives, with a focus on their anticonvulsant properties and their activity as GPR88 agonists. We will explore how subtle alterations to this core structure can profoundly impact biological activity, providing a rationale-driven framework for future drug design endeavors.

The Core Scaffold: Physicochemical Properties and Biological Significance

N-(4-hydroxyphenyl)glycine is a non-proteogenic amino acid characterized by a glycine backbone linked to a p-hydroxyphenyl group.[1][2] This arrangement confers a unique set of physicochemical properties, including the potential for hydrogen bonding, ionic interactions, and aromatic stacking. These features are crucial for molecular recognition at various biological targets. Notably, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and modulators of G-protein coupled receptors.[3][4][5]

Structural Activity Relationship (SAR) Analysis

The biological activity of N-[(4-hydroxyphenyl)methyl]glycine derivatives is exquisitely sensitive to structural modifications. The following sections dissect the SAR of this compound class across different therapeutic targets, drawing upon key experimental findings.

Anticonvulsant Activity: The Role of Lipophilicity and Amidation

Glycine is a major inhibitory neurotransmitter, and enhancing its central nervous system (CNS) penetration and target engagement through chemical modification has been a key strategy in the development of novel anticonvulsant agents.[6] For glycine derivatives, including those based on the N-[(4-hydroxyphenyl)methyl]glycine scaffold, a critical determinant of anticonvulsant activity is lipophilicity.

Early studies revealed that simple glycine analogues often lack significant in vivo activity due to poor blood-brain barrier penetration. However, the conversion of the carboxylic acid to an amide, particularly a substituted amide, can dramatically enhance lipophilicity and, consequently, anticonvulsant efficacy.[4][6]

Key SAR Observations for Anticonvulsant Activity:

  • Amidation is Crucial: Glycinamide derivatives are generally more potent anticonvulsants than their corresponding glycine analogues.[6]

  • N-Alkylation and N-Acylation: The introduction of lipophilic groups at the nitrogen atom of the glycine moiety, such as benzyl or benzyloxycarbonyl (Z-group), has been shown to be a successful strategy for increasing anticonvulsant activity.[4][6]

  • Aromatic Substitution: Modifications to the phenyl ring can also modulate activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be considered analogues, substitution on the anilide phenyl ring with a 3-(trifluoromethyl) group led to higher anticonvulsant activity compared to 3-chloro substitution.[7]

The following table summarizes the anticonvulsant activity of selected glycine derivatives, highlighting the impact of structural modifications.

CompoundStructureAnticonvulsant Activity (Animal Model)Reference
GlycineH₂NCH₂COOHInactive[4]
GlycinamideH₂NCH₂CONH₂Inactive[4]
N-acetyl,N'-benzylglycinamideCH₃CONHCH₂CONHCH₂PhActive[4]
Z-glycinamideZ-NHCH₂CONH₂Active[4][6]
GPR88 Agonism: A Tale of Amine Replacement and Phenyl Cap Essentials

The orphan G protein-coupled receptor GPR88 is an attractive therapeutic target for neurological and psychiatric disorders. Recent research has identified derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol as potent GPR88 agonists.[3][8] The SAR in this series is distinct from that observed for anticonvulsant activity and provides valuable insights for designing selective GPR88 modulators.

A key finding from these studies is that the primary amine group in the parent compound, 2-AMPP, can be replaced with other functional groups, such as hydroxyl, ester, and amide, while retaining good to moderate potency.[3] This suggests a degree of flexibility in the pharmacophore at this position.

Key SAR Observations for GPR88 Agonist Activity:

  • Amine Replacement is Tolerated: The primary amine can be substituted with hydroxyl, ester, or amide groups without abolishing activity.[3]

  • Essential Phenyl Cap: The phenyl group on the amide "cap" is critical for activity. This part of the molecule appears to have limited tolerance for changes in size, shape, or electronic properties.[3]

  • Chirality is Important: The stereochemistry of the molecule plays a significant role in its potency.

The table below presents a comparison of the GPR88 agonist activity for a selection of 4-hydroxyphenylglycine derivatives.

CompoundR GroupEC₅₀ (nM)Reference
11a -COOCH₃130[8]
11b -COOH1200[8]
11c -CON(CH₃)₂450[8]
3 -CH₂OH150[8]

Experimental Protocols

To facilitate further research and validation, we provide detailed experimental protocols for the synthesis of a representative N-[(4-hydroxyphenyl)methyl]glycine derivative and a common in vivo assay for anticonvulsant activity.

Synthesis of Methyl D-4-hydroxyphenylglycinate

This protocol describes the esterification of D-4-hydroxyphenylglycine using methanol and trimethylchlorosilane.[9]

Materials:

  • D-4-hydroxyphenylglycine (D-pHPG)

  • Methanol

  • Trimethylchlorosilane

  • 10% Ammonia solution

  • Water

Procedure:

  • Suspend 8.35 g (0.05 mol) of D-pHPG in 58 mL of methanol and stir.

  • At room temperature, slowly add 13.6 g (0.125 mol) of trimethylchlorosilane dropwise.

  • After the addition is complete, warm the reaction mixture to 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain a white solid.

  • Dissolve the solid in 40 mL of water.

  • Neutralize the solution to a pH of 8.5 with a 10% ammonia solution.

  • Filter the resulting precipitate, wash with water, and dry to yield methyl D-4-hydroxyphenylglycinate.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[10][11]

Materials:

  • Male albino mice (20-25 g)

  • Test compound solution/suspension

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compound or vehicle control to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At a predetermined time after drug administration (e.g., 30 or 60 minutes), apply a drop of saline to the eyes of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.

Visualization of Key Concepts

To visually summarize the information presented, the following diagrams illustrate the core structural modifications and a typical experimental workflow.

SAR_of_N_Hydroxyphenylmethylglycine_Derivatives cluster_core Core Scaffold: N-[(4-Hydroxyphenyl)methyl]glycine cluster_modifications Structural Modifications cluster_activities Biological Activities Core R₁-HN-CH(Ar)-COOR₂ Ar Ar = 4-Hydroxyphenyl Core->Ar R1 R₁: H, Acyl, Benzyl, etc. (Modulates Lipophilicity) Core->R1 N-Substitution R2 R₂: H, Alkyl, Amide (Impacts CNS Penetration) Core->R2 C-Terminus Modification Aryl_Sub Aryl Substitution (Fine-tunes Activity) Ar->Aryl_Sub Ring Substitution Anticonvulsant Anticonvulsant R1->Anticonvulsant GPR88 GPR88 Agonism R1->GPR88 R2->Anticonvulsant R2->GPR88 Anti_inflammatory Anti-inflammatory Aryl_Sub->Anti_inflammatory

Caption: Key structural modification sites on the N-[(4-Hydroxyphenyl)methyl]glycine scaffold and their influence on biological activities.

Anticonvulsant_Screening_Workflow start Compound Synthesis & Characterization drug_admin Drug Administration (i.p. or p.o.) start->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test neurotox Neurotoxicity Assessment (Rotarod Test) drug_admin->neurotox observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) mes_test->observation data_analysis Data Analysis (ED₅₀ Calculation) observation->data_analysis sar_analysis SAR Analysis & Lead Optimization data_analysis->sar_analysis neurotox->sar_analysis

Caption: A typical experimental workflow for the in vivo screening of anticonvulsant compounds.

Conclusion

The N-[(4-hydroxyphenyl)methyl]glycine scaffold represents a versatile platform for the design of novel therapeutics. The structural activity relationships discussed in this guide underscore the importance of a rational, data-driven approach to drug discovery. For anticonvulsant activity, enhancing lipophilicity through amidation and N-substitution is a key strategy. In contrast, for GPR88 agonism, the core amine can be replaced, but the phenyl cap is essential. These findings provide a solid foundation for researchers to design and synthesize the next generation of N-[(4-hydroxyphenyl)methyl]glycine derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

  • Kaminski, R. M., et al. (2008). Chemical structures of new anticonvulsant drugs. ResearchGate. [Link]

  • Müller, M., & Gräwert, T. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Wikipedia. [Link]

  • Jin, J., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. PubMed. [Link]

  • Google Patents. (2014). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
  • Gershon, H., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. PubMed. [Link]

  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PMC. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Bialer, M., et al. (1996). The structural requirements for the design of antiepileptic-glycine derivatives. PubMed. [Link]

  • Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. PMC. [Link]

  • Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Paruszewski, R., et al. (2003). Amino Acid Derivatives with Anticonvulsant Activity. J-Stage. [Link]

Sources

Benchmarking Peptidomimetic Workflows: Reproducibility of N-[(4-Hydroxyphenyl)methyl]glycine HCl in Monomer vs. Submonomer Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

In the structural engineering of sequence-defined peptoids (poly-N-substituted glycines), incorporating Tyrosine mimetics is essential for maintaining target recognition and hydrogen-bonding networks. The most utilized Tyrosine mimetic in this space is the N-(4-hydroxybenzyl)glycine (N-hba) residue.

Historically, researchers have relied on the Zuckermann submonomer methodology[1]—an iterative, two-step process involving bromoacetylation followed by nucleophilic displacement with a primary amine[2]. However, attempting to introduce the N-hba residue by displacing an


-bromoacetamide with 4-hydroxybenzylamine  consistently suffers from poor reproducibility.

The Causality of Failure (Expertise Insight): The core issue lies in the unprotected phenolic hydroxyl group (pKa ~10). Under the basic conditions required for repeated S_N2 displacement, the phenol acts as a competing nucleophile. When bromoacetic acid is introduced in subsequent chain-elongation cycles, unchecked O-alkylation of the phenol occurs[3]. Furthermore, repetitive exposure to piperidine or basic amine mixtures can induce oxidative degradation of the phenol into a reactive quinone. This mechanistic dual-threat leads to a combinatorial nightmare of branched chains, sequence deletions, and intractable HPLC profiles.

The Solution: Utilizing the pre-synthesized, high-purity monomer N-[(4-Hydroxyphenyl)methyl]glycine HCl (CAS: 22094-71-9) [4] provides an alternative that fundamentally circumvents the S_N2 bottleneck. By locking the backbone connectivity before resin attachment[5], we dictate strict 1:1 coupling stoichiometry, inherently preventing branching and boosting overall synthetic reproducibility.

Process Workflows & Logical Relationships

The structural and mechanistic disparities between the two synthetic approaches dictate the purity of the final crude product.

G cluster_A Method A: Submonomer Approach cluster_B Method B: Pre-synthesized Monomer Start Start Synthesis Cycle (Resin-bound amine) A1 Step 1: Bromoacetylation (DIC, Bromoacetic Acid) Start->A1 B1 Preparation: Neutralization & Fmoc-Protection Start->B1 A2 Step 2: Nucleophilic Displacement (4-Hydroxybenzylamine) A1->A2 A3 Side Reactions: Phenolic O-Alkylation & Branching A2->A3 End Next Elongation Cycle A2->End B2 Step 1: Direct Coupling (DIC/Oxyma, N-hba HCl Monomer) B1->B2 B3 High Fidelity Coupling: 1:1 Stoichiometry Maintained B2->B3 B3->End

Comparative workflows: Submonomer vs. Pre-synthesized Monomer strategies.

G Node1 Resin-Bound Peptoid with N-hba Mimetic (Free Phenol) Node2 Next Cycle Reagents: Bromoacetic Acid + DIC Node1->Node2 Node3 Desired Pathway: N-Terminal Bromoacetylation Node2->Node3 Node4 Undesired Pathway: Phenolic O-Alkylation Node2->Node4 Node5 Successful Chain Elongation Node3->Node5 Node6 Branched / Truncated Impurity Node4->Node6

Mechanistic pathways highlighting undesired phenolic O-alkylation in the submonomer method.

Self-Validating Experimental Protocols (E-E-A-T)

To ensure high data integrity, each protocol operates as a self-validating system containing definitive, binary quality control (QC) stop-gates.

Method A: Traditional In Situ Submonomer Synthesis

Conditions describe synthesis on Rink Amide resin (0.1 mmol scale)[2].

  • Bromoacetylation: Swell resin in DMF. Add 1.2 M bromoacetic acid in DMF (2 mL) and 20% v/v N,N'-diisopropylcarbodiimide (DIC). Shake at room temperature for 30 minutes.

    • QC Gate (Chloranil Test): Must be negative (colorless/yellow). A positive blue result indicates incomplete acylation of the secondary amine.

  • Displacement: Drain and wash resin (5x DMF). Add 1.0 M 4-hydroxybenzylamine in DMF (2 mL). Shake at 35°C for 60 minutes.

    • QC Gate (Chloranil Test): Must be positive (dark blue/green), validating the successful installation of the new secondary amine.

  • Wash Cycle: Drain and wash (5x DMF, 5x DCM).

Method B: Pre-Synthesized Monomer Approach

Utilizing N-[(4-Hydroxyphenyl)methyl]glycine HCl[4].

Preparation Phase: Monomer Neutralization & Protection Field-Proven Insight: The commercial reagent exists as a stable hydrochloride salt. Attempting direct esterification without neutralizing the HCl will result in zero activation.

  • Dissolve 1.0 mmol N-[(4-Hydroxyphenyl)methyl]glycine HCl in 1:1 THF/H2O. Add 2.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

  • Add 1.1 eq Fmoc-OSu. Stir for 12 hours. Acidify, extract with EtOAc, and concentrate to yield Fmoc-N(4-OH-Bzl)Gly-OH.

  • QC Gate (LC-MS): Confirm

    
     mass corresponding to the Fmoc-protected monomer before proceeding.
    

Solid-Phase Coupling Cycle

  • Activation & Coupling: To 0.1 mmol resin, add 3.0 eq Fmoc-N(4-OH-Bzl)Gly-OH, 3.0 eq OxymaPure, and 3.0 eq DIC in DMF. Shake at room temperature for 60 minutes.

    • QC Gate (Kaiser/Chloranil Test): Must be negative (yellow). A blue bead color indicates incomplete coupling.

  • Deprotection: Wash resin. Add 20% Piperidine in DMF (2 mL) and shake for 20 minutes.

    • QC Gate (UV-Vis Validation): Collect the deprotection wash. Measure absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Quantify to ensure >98% step-yield.

  • Wash Cycle: Drain and wash (5x DMF, 5x DCM).

Quantitative Experimental Data Comparison

The following table summarizes a controlled benchmarking study comparing the synthesis of a standardized pentapeptoid model sequence containing two N-hba (Tyrosine mimetic) residues.

Performance MetricMethod A: Submonomer ApproachMethod B: Pre-Synthesized Monomer (HCl Salt)
Primary Reagent Used Bromoacetic acid + 4-HydroxybenzylamineN-[(4-Hydroxyphenyl)methyl]glycine HCl
Average Cycle Yield 81.5% per elongation cycle>98.2% per elongation cycle
Overall Crude Purity (Pentamer) 48.3%92.7%
Major Chromatographic Impurities Branched O-alkylated species (+58 Da mass shifts)Trace amounts of sequence deletion
Coupling/Elongation Time 90 minutes total (30m + 60m)60 minutes total (Single direct coupling)
Scalability & Cost Impact High purification costs due to complex LC-MS profileHighly scalable; requires minimal downstream prep-HPLC
Final Conclusion

While the submonomer method excels in its vast library applicability[5], its handling of unprotected, electron-rich phenolic sidechains renders it poorly reproducible for target-directed Tyrosine mimetics. Converting N-[(4-Hydroxyphenyl)methyl]glycine HCl into a protected pre-synthesized building block demands an upfront synthetic step but guarantees absolute sequence fidelity, higher crude purity, and eliminates the unpredictable O-alkylation branching pathways associated with bromoacetylation[3].

References

  • [1] Davern CM, et al. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science (2021). URL: [Link]

  • [3] Proulx C, et al. Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. Journal of Organic Chemistry (2015). URL: [Link]

  • [5] CD Formulation Technical Guide. Peptoid Synthesis - Therapeutic Proteins & Peptides. URL: [Link]

  • [2] Connolly MD, Xuan S, Molchanova N, Zuckermann RN. Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods Enzymol. (2021). URL: [Link]

Sources

Safety Operating Guide

N-[(4-Hydroxyphenyl)methyl]glycine HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling, Neutralization, and Disposal of N-[(4-Hydroxyphenyl)methyl]glycine HCl

As application scientists, we must approach chemical waste management not as an administrative chore, but as a final, critical chemical reaction. Disposing of N-[(4-Hydroxyphenyl)methyl]glycine HCl (CAS: 22094-71-9)—a highly specialized, multifunctional intermediate frequently deployed in the synthesis of conformationally constrained macrocycles and targeted therapeutics[1]—requires a robust understanding of its physicochemical behavior.

A failure to respect the reactivity of its phenolic core or the intrinsic corrosivity of its hydrochloride salt can lead to severe safety incidents, localized exotherms, and environmental contamination[2][3]. This guide provides a self-validating, step-by-step operational blueprint for the segregation, neutralization, and disposal of this compound.

Part 1: Mechanistic Hazard Profiling (The "Why")

Standard "pour-and-flush" disposal methods are systematically prohibited for organic hydrochloride salts. Dissolving this compound in unbuffered water liberates equimolar amounts of hydrochloric acid. Without proper intervention, the resulting solution drops well below the EPA’s corrosivity threshold (pH ≤ 2.0), classifying the effluent as an EPA D002 Characteristic Hazardous Waste[2].

Furthermore, the target molecule possesses an amphoteric backbone (a secondary amine and a carboxylic acid) coupled with an acidic phenol group. Synthetic glycine derivatives and their phenolic degradation products can pose acute aquatic toxicity risks[3]. Additionally, the electron-rich phenol ring and the secondary amine are highly susceptible to oxidative breakdown, a factor that must be strictly managed if mixed with radical initiators or oxidants in organic waste streams[4].

Table 1: Physicochemical Properties & Waste Characterization

ParameterChemical ProfileOperational Consequence for Disposal
CAS Number 22094-71-9Specific tracking required on laboratory waste manifests.
Structural Moieties Phenol, Secondary Amine, CarboxylSusceptible to radical oxidation; forms pH-dependent zwitterions.
Salt Form Hydrochloride (HCl)Aqueous solutions are strictly corrosive (pH < 2.0).
EPA Waste Code D002 (if in aqueous solution)Must be neutralized prior to final consolidation[2].
Environmental Risk Aquatic toxicity (Phenolic derivative)Strict prohibition of drain disposal; requires incineration[3].

Part 2: Logical Workflows for Decontamination

Because of its multiple functional groups, adjusting the pH of an N-[(4-Hydroxyphenyl)methyl]glycine HCl solution fundamentally changes its solubility[5]. As the pH shifts from acidic to neutral, the molecule transitions from a highly soluble cation to a neutral zwitterion. At its isoelectric point (typically between pH 5.0 and 7.0), the compound's aqueous solubility plummets. This can cause sudden precipitation in waste carboys, leading to clogged pressure-relief valves or over-pressurization if gases are simultaneously evolved.

SpeciationLogic N1 N1 N2 Zwitterionic Form pH 4.0 - 7.5 Precipitation Risk N1->N2 + Dilute Base N3 N3 N2->N3 + Excess Base N4 Oxidative Breakdown Safe Disposal N3->N4 + Oxidant (e.g. H2O2)

Logical workflow of pH-dependent speciation and oxidative decontamination.

Part 3: Procedural Methodologies for Waste Streams

To ensure compliance and safety, waste generated from workflows involving this compound must be strictly segregated and processed according to its physical state.

WasteSegregation A Laboratory Waste: N-[(4-Hydroxyphenyl)methyl]glycine HCl B Solid Residues (Vials, Powders) A->B C Aqueous Streams (HPLC, Buffers) A->C D Organic Mixtures (Synthesis Waste) A->D E Seal in PE Bags B->E F Neutralize to pH 6-8 C->F G Segregate Halogens D->G H EPA-Licensed Incineration Facility E->H F->H G->H

Procedural segregation and processing pathway for laboratory chemical waste.

Protocol A: Safe Neutralization of Aqueous Buffers (HPLC/Reaction Effluent)

The rapid deprotonation of organic hydrochloride salts is exothermic. Pouring bulk base into an acidic solution can cause hazardous splattering[5].

  • Pre-Assessment Check: Verify the waste stream contains no strong oxidizers (e.g.,

    
    , peroxides) to prevent violent electrophilic aromatic substitution or oxidation of the phenol ring.
    
  • Thermal Regulation: If the volume exceeds 500 mL, place the aqueous waste vessel in a secondary containment basin equipped with a cooling ice bath.

  • Controlled Titration: Under constant magnetic stirring, slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise.

  • Precipitation Monitoring: Watch for sudden cloudiness. The precipitation of the free-base zwitterion indicates the pH is approaching the isoelectric point. Continue dropwise adjustment until the slurry normalizes.

  • Self-Validation Checkpoint: To confirm complete, stable neutralization without over-shooting into a highly alkaline range, verify the pH using a calibrated pH meter (do not rely on universal indicator paper). Ensure it rests stably between pH 6.5 and 7.5 for a minimum of 15 minutes.

  • Consolidation: Transfer the neutralized, buffered mixture to the designated "Non-Halogenated Aqueous Waste" carboy.

Protocol B: Solid Waste Management (Benchtop Spills & Expired Reagent)

Do not use wet paper towels to initially clean up dry powder spills of this compound. Water will immediately generate a localized, highly corrosive acidic residue[2].

  • Dry Collection: Use a grounded, anti-static scoop to collect the dry powder into a disposable weigh boat.

  • Containment: Place the collected solids and all contaminated consumables (spatulas, weigh paper) into a compatible, wide-mouth high-density polyethylene (HDPE) container.

  • Double-Bagging: Seal the container inside a secondary transparent polyethylene bag to prevent aerosolization during transit.

  • GHS Labeling: Affix a hazardous waste label strictly designating the contents as "Toxic/Corrosive Organic Salt - EPA D002 Pending Incineration".

Protocol C: Organic Solvent Recovery & Disposal

When the compound is dissolved in organic synthesis streams (e.g., Methanol, Dichloromethane), the risk shifts from pH corrosivity to volatility and toxicity.

  • Halogen Segregation: Determine if the carrier solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Incompatibility Verification: Ensure no reactive metal hydrides or strong radical initiators are present in the waste carboy, as the glycine backbone is susceptible to single-electron transfer (SET) oxidation events[4].

  • Storage: Store the sealed organic waste in a designated, flammables-rated extraction cabinet until pickup by an EPA-licensed hazardous waste contractor for final high-temperature incineration.

References

  • Title: WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds | Source: Google Patents | URL
  • Title: Chemical Hygiene Plan (CHP) | Source: Georgia Gwinnett College (EPA Compliance Documentation) | URL: [Link]

  • Title: Application of Natural Product Extracts as Green Corrosion Inhibitors for Metals and Alloys | Source: International Journal of Electrochemical Science | URL: [Link]

  • Title: Dechlorinative Pyrazinylation of Glycine Derivatives | Source: Organic Letters - ACS Publications | URL: [Link]

Sources

Essential Personal Protective Equipment (PPE) for Handling N-[(4-Hydroxyphenyl)methyl]glycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information for the handling of N-[(4-Hydroxyphenyl)methyl]glycine HCl, with a focus on personal protective equipment (PPE).

The primary hazards associated with N-(4-Hydroxyphenyl)glycine, and by extension its HCl salt, are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

Core PPE Requirements
Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.N-(4-Hydroxyphenyl)glycine is classified as a serious eye irritant.[1][2][4] Direct contact can cause redness, tearing, and a burning sensation.[6] Always wear tightly fitting safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][7] For tasks with a higher risk of splashes or dust generation, a full-face shield should be worn in addition to safety goggles.
Skin Protection Nitrile rubber gloves and a lab coat.This compound is a known skin irritant.[1][3][4] Impervious gloves, such as nitrile rubber, should be worn at all times.[6] Before use, always inspect gloves for any signs of degradation or perforation. Employ proper glove removal technique to avoid contaminating your skin. A clean, buttoned lab coat will protect your street clothes and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 dust mask or higher is recommended when handling the powder.Inhalation of the dust may cause respiratory irritation.[1][2][4] All handling of the solid material should be performed in a well-ventilated laboratory or a chemical fume hood to minimize dust generation. For tasks where dust cannot be fully contained, a NIOSH (US) or CEN (EU) approved particulate respirator (such as an N95) is necessary.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

1. Pre-Handling Preparation:

  • Designated Area: All work with N-[(4-Hydroxyphenyl)methyl]glycine HCl should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.

2. Donning PPE: The following sequence should be followed to ensure a proper seal and minimize the risk of contamination:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): If a respirator is necessary, perform a seal check to ensure it fits snugly against your face.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over your goggles.

  • Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

3. During Handling:

  • Avoid creating dust when weighing or transferring the solid material.[5]

  • Keep containers of the chemical tightly closed when not in use.[1][2]

  • If any part of your PPE becomes contaminated, remove and replace it immediately.

  • Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][4][5]

4. Doffing PPE: To prevent cross-contamination, remove your PPE in the following order:

  • Gloves: Remove your gloves using the proper technique to avoid touching the outer surface with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used) and then your safety goggles.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward to contain any potential contaminants.

  • Respirator (if used): Remove your respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves and respirators, should be disposed of as chemical waste in a designated, labeled container.[1]

  • Chemical Waste: Unused N-[(4-Hydroxyphenyl)methyl]glycine HCl and any materials used for spill cleanup should be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[5]

Visualizing the PPE Workflow

The following diagram outlines the decision-making process and procedural flow for safely handling N-[(4-Hydroxyphenyl)methyl]glycine HCl.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure cluster_disposal Disposal Prep Assess Task & Potential for Exposure Ventilation Ensure Adequate Ventilation (Fume Hood Preferred) Prep->Ventilation Emergency Locate & Verify Eyewash/Safety Shower Ventilation->Emergency EyeProtection Eye Protection: Chemical Safety Goggles Emergency->EyeProtection SkinProtection Skin Protection: Nitrile Gloves & Lab Coat Emergency->SkinProtection RespiratoryProtection Respiratory Protection: Is Dust Generation Likely? Emergency->RespiratoryProtection Donning Don PPE (Coat, Respirator, Goggles, Gloves) EyeProtection->Donning SkinProtection->Donning Respirator Wear N95 Respirator RespiratoryProtection->Respirator Yes RespiratoryProtection->Donning No Respirator->Donning Handling Perform Chemical Handling Donning->Handling Doffing Doff PPE (Gloves, Goggles, Coat, Respirator) Handling->Doffing WashHands Wash Hands Thoroughly Doffing->WashHands Waste Dispose of Contaminated PPE & Chemical Waste in Labeled Hazardous Waste Containers WashHands->Waste

Caption: PPE selection and handling workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl.

By adhering to these guidelines, researchers can confidently and safely handle N-[(4-Hydroxyphenyl)methyl]glycine HCl, ensuring both personal safety and the integrity of their research.

References

  • Pharmacopoeia. SAFETY DATA SHEET. [Link]

  • XiXisys. SAFETY DATA SHEETS: N-(4-hydroxyphenyl)glycine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.